2-Chloro-5-cyanobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNRJPYVSBAJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557344 | |
| Record name | 2-Chloro-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89891-83-8 | |
| Record name | 2-Chloro-5-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Section 1: Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Chloro-5-cyanobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. We will delve into its core chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights grounded in authoritative data.
This compound is an aromatic compound characterized by a benzoic acid core substituted with a chlorine atom at the 2-position and a nitrile group at the 5-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
Nomenclature and Identifiers
Physicochemical Data Summary
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The data below has been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| Molecular Weight | 181.57 g/mol | [1] |
| Appearance | White to Yellow Solid | [2] |
| Exact Mass | 180.9930561 Da | [1] |
| Topological Polar Surface Area | 61.1 Ų | [1] |
| Purity | Typically ≥95% | [2][4] |
| Storage | Sealed in dry, room temperature conditions | [2] |
While specific data on melting point and solubility is not consistently available, related compounds offer valuable insights. For instance, 2-chlorobenzoic acid has limited water solubility, and cyanobenzoic acid derivatives show slight solubility in methanol and dimethyl sulfoxide (DMSO).[5] The predicted density for this compound is approximately 1.48 g/cm³.[5]
Section 2: Synthesis and Chemical Reactivity
The synthesis of this compound often involves multi-step procedures starting from more common precursors. A well-documented route is the Sandmeyer reaction, which leverages the transformation of an amino group into a nitrile via a diazonium salt intermediate.
Representative Synthesis: The Sandmeyer Reaction
A common and effective method for introducing the cyano group onto the aromatic ring is through the diazotization of an amino precursor followed by cyanation. The synthesis starts with 5-amino-2-chlorobenzoic acid.
Causality of Experimental Choices:
-
Diazotization at Low Temperature (0-5 °C): The reaction of the primary aromatic amine with sodium nitrite (NaNO₂) and a strong acid (like HCl) must be conducted at low temperatures. This is because the resulting diazonium salt is unstable and can decompose at higher temperatures, significantly reducing the yield.
-
Copper(I) Cyanide Catalyst: The diazonium salt is then treated with a copper(I) cyanide source. The copper(I) ion is crucial as it facilitates the displacement of the diazonium group (N₂) by the cyanide ion (CN⁻) through a single-electron transfer mechanism.
A detailed protocol for this synthesis is provided in Section 6.
References
- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound CAS#: 89891-83-8 [m.chemicalbook.com]
- 4. 2-Chloro-5-cyanobenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 5. Buy 2-Chloro-5-(cyanomethyl)benzoic acid | 66658-58-0 [smolecule.com]
Introduction: A Versatile Scaffolding for Chemical Innovation
An In-Depth Technical Guide to 2-Chloro-5-cyanobenzoic Acid (CAS: 89891-83-8)
For Researchers, Scientists, and Drug Development Professionals
This compound, registered under CAS number 89891-83-8, is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry.[1] Its trifunctional nature—featuring a carboxylic acid, a nitrile, and a chloro substituent on a benzene ring—renders it a highly versatile building block. The specific arrangement of these functional groups allows for regioselective modifications, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, grounded in established scientific literature and technical data.
Section 1: Core Chemical and Physical Properties
The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and storage requirements.
| Property | Value | Source |
| CAS Number | 89891-83-8 | [1][3][4][5] |
| Molecular Formula | C₈H₄ClNO₂ | [1][4][5] |
| Molecular Weight | 181.58 g/mol | [1][4][5] |
| IUPAC Name | This compound | [1][3] |
| Melting Point | 178 °C | [4][6] |
| Boiling Point | 334.7±27.0 °C (Predicted) | [4] |
| Density | 1.48±0.1 g/cm³ (Predicted) | [2][4] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| InChI Key | OZNRJPYVSBAJLX-UHFFFAOYSA-N | [1][3] |
Section 2: Synthesis Pathway and Experimental Protocol
The most common laboratory-scale synthesis of this compound is achieved through a Sandmeyer reaction, a robust method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. The precursor for this synthesis is 5-amino-2-chlorobenzoic acid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol describes the conversion of 5-amino-2-chlorobenzoic acid to this compound.[4]
Materials:
-
5-amino-2-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Potassium cyanide (KCN)
-
Copper(I) cyanide (CuCN) or other copper source to form the tetracyanocuprate complex
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
Step-by-Step Methodology:
-
Preparation of the Diazonium Salt (Step 1):
-
In a reaction vessel, dissolve 5.0 g (29.14 mmol) of 5-amino-2-chlorobenzoic acid in 40 mL of water and 10 mL of concentrated HCl.
-
Cool the mixture to 0 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt, preventing premature decomposition.
-
Slowly add, dropwise, a pre-cooled aqueous solution of 2.21 g (32 mmol) of sodium nitrite in 10 mL of water. Maintain the temperature at or below 5 °C throughout the addition.
-
Continue stirring the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
-
Preparation of the Cyanating Agent:
-
In a separate flask, prepare the potassium copper tetracyanide solution. This is typically done by reacting a copper(I) source with an excess of potassium cyanide in an aqueous solution. Note: This step involves highly toxic cyanides and must be performed with extreme caution in a well-ventilated fume hood.
-
-
Sandmeyer Reaction (Step 2):
-
Add the cold diazonium salt solution dropwise to the prepared potassium copper tetracyanide solution. The addition should be controlled to manage gas evolution (N₂) and maintain the reaction temperature.
-
Once the addition is complete, allow the reaction to stir and slowly warm to room temperature to ensure the reaction proceeds to completion.
-
-
Workup and Purification (Step 3):
-
Acidify the reaction mixture with 1.5 N HCl to protonate the carboxylic acid and precipitate any unreacted starting materials.
-
Extract the target product into ethyl acetate (EtOAc). Perform multiple extractions to maximize yield.
-
Combine the organic phases and wash sequentially with water and brine to remove inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography using a silica gel stationary phase and an eluent system such as 1-2% methanol in chloroform to afford pure this compound.[4]
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.92 (br s, 1H, -COOH), 8.24 (d, J = 2.1 Hz, 1H), 8.02-7.99 (dd, J = 8.4 Hz, 2.1 Hz, 1H), 7.80-7.78 (d, J = 8.2 Hz, 1H).[4]
-
MS (ESI) m/z: Calculated for C₈H₄ClNO₂: 180.99; Measured: 179.6 (M-H)⁻.[4]
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
-
Carboxylic Acid Group: This group is the most reactive site for standard nucleophilic acyl substitution. It can be readily converted into esters, amides, or acid chlorides. Esterification, for instance, is a common first step to protect the acid functionality while performing chemistry on other parts of the molecule.
-
Nitrile (Cyano) Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.
-
Aryl Chloride Group: The chlorine atom is deactivated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the cyano and carboxyl groups. However, it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a key strategy for elaborating the molecular scaffold in drug discovery programs.
Representative Reaction: Esterification
Caption: Fischer esterification of this compound.
This reaction protects the carboxylic acid, allowing for subsequent selective manipulation of the nitrile or chloro groups. The resulting ester, methyl 2-chloro-5-cyanobenzoate, is itself a documented chemical intermediate.[7]
Section 4: Applications in Drug Discovery and Development
Substituted benzoic acids are privileged structures in medicinal chemistry. This compound serves as a crucial starting material or intermediate for synthesizing a range of biologically active compounds.
-
Scaffold for API Synthesis: Its structure is incorporated into more complex molecules targeting various diseases. The combination of a chloro-substituent and a nitrile group offers specific steric and electronic properties that can be fine-tuned for optimal binding to biological targets like enzymes or receptors.
-
Intermediate for Heterocyclic Chemistry: The functional groups can be used to construct heterocyclic rings, which are common motifs in many approved drugs. For example, the amine derived from the reduction of the nitrile can be a key component in building fused ring systems.
-
Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify initial hit compounds that bind to a protein of interest. These fragments are then elaborated or linked to create more potent lead compounds.
While specific drug candidates derived directly from this molecule are often proprietary, its structural motifs appear in patents for various therapeutic areas. For instance, related chloro-benzoic acid derivatives are central to the development of anti-diabetic and antibacterial agents.[8]
Section 5: Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
GHS Hazard Classification: [1][3]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[9]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
References
- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Chloro-5-(cyanomethyl)benzoic acid | 66658-58-0 [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound CAS#: 89891-83-8 [chemicalbook.com]
- 5. CAS 89891-83-8 | 4637-5-18 | MDL MFCD11036379 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. 89891-83-8 | CAS DataBase [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
"2-Chloro-5-cyanobenzoic acid" molecular structure and formula
<
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-cyanobenzoic acid, a key chemical intermediate in the synthesis of complex organic molecules. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a standard synthesis protocol, discusses its chemical reactivity, and highlights its applications, grounded in authoritative references. Safety and handling protocols are also provided to ensure safe laboratory practice.
Introduction
This compound is a trifunctional aromatic compound featuring a carboxylic acid, a chloro group, and a cyano group attached to a benzene ring. This unique combination of functional groups makes it a versatile and valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the chloro and cyano substituents, combined with the directing effects of the carboxylic acid, provides a scaffold with specific reactivity, enabling the regioselective synthesis of more complex derivatives. This guide serves as a technical resource, consolidating critical data to support its application in advanced research and development.
Molecular Structure and Formula
A precise understanding of the molecular architecture is fundamental to exploiting the chemical potential of this compound.
Chemical Identifiers and Formula
The compound is unambiguously identified by the following descriptors:
-
IUPAC Name: this compound[3]
-
Canonical SMILES: C1=CC(=C(C=C1C#N)C(=O)O)Cl[3]
-
InChIKey: OZNRJPYVSBAJLX-UHFFFAOYSA-N[3]
Structural Analysis
The structure consists of a benzene ring substituted at positions 1, 2, and 5. The carboxylic acid (-COOH) group at position 1 is the principal functional group. A chlorine atom (-Cl) is located at the ortho position (C2), and a cyano (-C≡N) group is at the meta position (C5) relative to the carboxylic acid.
The spatial arrangement and electronic effects of these substituents are critical:
-
Carboxylic Acid Group: Acts as a meta-director and is deactivating for electrophilic aromatic substitution.
-
Chloro Group: An ortho, para-director, but its inductive electron-withdrawing effect is deactivating.
-
Cyano Group: A strong electron-withdrawing group that is deactivating and a meta-director.
The interplay of these groups dictates the molecule's reactivity, acidity, and spectroscopic properties.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions. This data is essential for experimental design, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Weight | 181.58 g/mol | [2][3] |
| Appearance | White to yellow solid | |
| Melting Point | 178 °C | [4][5] |
| Boiling Point (Predicted) | 334.7 ± 27.0 °C | [4][5] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [4][5] |
| pKa (Predicted) | 2.31 ± 0.25 | [4][5] |
| Storage | Sealed in dry, room temperature |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The following data represent the expected spectral characteristics for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characterized by three signals in the aromatic region and one broad signal for the carboxylic proton.
-
δ ~13.92 (s, 1H, -COOH)
-
δ ~8.24 (d, J=2.1 Hz, 1H, Ar-H)
-
δ ~8.00 (dd, J=8.4, 2.1 Hz, 1H, Ar-H)
-
δ ~7.79 (d, J=8.2 Hz, 1H, Ar-H)[4]
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H stretch (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹
-
C≡N stretch (Cyano): Sharp, medium intensity peak around 2230 cm⁻¹
-
C=O stretch (Carboxylic Acid): Strong, sharp peak around 1700 cm⁻¹
-
C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region
-
C-Cl stretch: Typically found in the 600-800 cm⁻¹ region
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI)
-
Calculated m/z: 180.99 for C₈H₄ClNO₂
-
Observed (M-H)⁻: 179.6[4]
Synthesis and Reactivity
Representative Synthesis Protocol: Sandmeyer Reaction
This compound can be synthesized from 5-Amino-2-chlorobenzoic acid via a Sandmeyer reaction. This classic transformation is a reliable method for introducing a cyano group onto an aromatic ring.
Caption: General workflow for Sandmeyer synthesis.
Experimental Protocol:
-
Diazotization: Dissolve 5-amino-2-chlorobenzoic acid in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.[4]
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.[4]
-
Cyanation: In a separate vessel, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.[4]
-
Workup: After the reaction is complete, acidify the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]
Chemical Reactivity
The three functional groups offer distinct sites for further chemical modification:
-
Carboxylic Acid: Can undergo esterification, amidation, or reduction to an alcohol.
-
Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
-
Aromatic Ring: Susceptible to nucleophilic aromatic substitution, particularly at the chloro-substituted position, activated by the electron-withdrawing cyano group.
Applications in Research and Development
This compound is not typically an end-product but a crucial intermediate. Its primary value lies in its role as a scaffold for building more complex molecules, particularly in the pharmaceutical industry. The specific arrangement of its functional groups allows for the controlled, stepwise introduction of other moieties, making it a valuable starting material in multi-step syntheses of active pharmaceutical ingredients (APIs) and other high-value chemical entities.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
This compound is a well-characterized chemical compound with a defined molecular structure and predictable reactivity. Its utility as a synthetic intermediate is well-established, providing a robust platform for the construction of diverse and complex molecular targets. The data compiled in this guide, from structural and physical properties to synthetic protocols and safety information, provides a solid foundation for researchers and developers to effectively and safely incorporate this valuable building block into their scientific endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. CAS 89891-83-8 | 4637-5-18 | MDL MFCD11036379 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 89891-83-8 [m.chemicalbook.com]
- 5. This compound CAS#: 89891-83-8 [m.chemicalbook.com]
A Comprehensive Technical Guide to 2-Chloro-5-cyanobenzoic Acid: Synthesis, Characterization, and Applications in Chemical Research
Executive Summary: This guide provides an in-depth technical overview of 2-chloro-5-cyanobenzoic acid, a multifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will detail its chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic insights, comprehensive methods for structural characterization, and its applications as a versatile intermediate. This document is intended for scientists and professionals in drug development and chemical research, offering field-proven insights and methodologies.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its structure incorporates three distinct functional groups—a carboxylic acid, a chloro group, and a cyano (nitrile) group—making it a valuable and versatile building block in synthetic chemistry.
Nomenclature and Structural Identifiers
The compound is unambiguously identified by its IUPAC name and several other standard chemical identifiers.
-
IUPAC Name: this compound
-
CAS Number: 89891-83-8[1]
-
Molecular Formula: C₈H₄ClNO₂[1]
-
Molecular Weight: 181.58 g/mol [1]
-
Canonical SMILES: C1=CC(=C(C=C1C#N)C(=O)O)Cl
-
InChI Key: OZNRJPYVSBAJLX-UHFFFAOYSA-N
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Source |
| Physical Form | White to yellow solid | |
| Melting Point | 178 °C | [1] |
| Boiling Point (Predicted) | 334.7 ± 27.0 °C | [1] |
| Molecular Weight | 181.58 g/mol | [1] |
| Topological Polar Surface Area | 61.1 Ų | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a Sandmeyer reaction, a robust and widely used method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.
Mechanistic Rationale and Strategy
The chosen synthetic route begins with 5-amino-2-chlorobenzoic acid. This starting material is strategic because the amino group can be readily converted into a diazonium salt. Diazonium salts are highly versatile intermediates in organic synthesis; the diazonio group is an excellent leaving group (as N₂ gas), facilitating its substitution by a wide range of nucleophiles. In this case, a cyanide source, catalyzed by copper(I), is used to displace the diazonio group and form the desired nitrile. This approach provides high regioselectivity, ensuring the cyano group is installed at position 5.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol describes a validated lab-scale synthesis of this compound.[1]
Step 1: Diazotization of 5-amino-2-chlorobenzoic acid
-
In a reaction vessel, dissolve 5-amino-2-chlorobenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid (HCl).
-
Cool the mixture to 0-5 °C using an ice bath. Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise to the stirred mixture. The reaction is exothermic, and the temperature must be kept below 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. This forms the potassium copper tetracyanide complex, which is the active reagent.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Acidify the reaction mixture with a strong acid (e.g., 1.5 N HCl) to protonate the carboxylic acid and precipitate the crude product.[1]
-
Extract the product into an organic solvent such as ethyl acetate (EtOAc).[1]
-
Wash the combined organic layers sequentially with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure to yield the crude solid.
-
Purify the crude product by column chromatography on silica gel, eluting with a methanol/chloroform gradient, to afford pure this compound.[1]
Synthesis Workflow Diagram```dot
Caption: Potential derivatization pathways from the core scaffold.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards.
| GHS Classification | Hazard Statement | Pictogram |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |
| STOT SE, Respiratory (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [2]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield. [2]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [2]* Spills: Avoid dust formation. Sweep up spills of solid material and place in a suitable container for disposal. [2]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [2]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a multifunctional chemical intermediate with significant potential for applications in drug discovery, organic synthesis, and materials science. Its well-defined synthesis and the orthogonal reactivity of its functional groups make it a valuable tool for researchers. The protocols and data presented in this guide provide a comprehensive foundation for the safe and effective use of this compound in a research and development setting.
References
An In-depth Technical Guide to 2-Chloro-5-cyanobenzoic Acid: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-cyanobenzoic acid, a substituted benzoic acid derivative, is a key intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical industry. Its trifunctional nature, featuring a carboxylic acid, a nitrile group, and a chloro-substituent on an aromatic ring, provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, and its applications in modern organic synthesis, with a particular focus on its role in drug development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂ | [1] |
| Molecular Weight | 181.57 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 178 °C | [2] |
| Boiling Point (Predicted) | 334.7 ± 27.0 °C | |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | |
| pKa (Predicted) | 2.31 ± 0.25 | |
| CAS Number | 89891-83-8 | [1] |
Solubility: Based on the properties of structurally related compounds, this compound is expected to have limited solubility in water and moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.92 (br s, 1H, -COOH), 8.24 (d, J = 2.1 Hz, 1H, Ar-H), 8.02-7.99 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 7.80-7.78 (d, J = 8.2 Hz, 1H, Ar-H).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₈H₄ClNO₂: 180.99; measured: 179.6 (M-H)⁻.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its three functional groups, allowing for a diverse range of chemical transformations.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for various derivatizations.
-
Esterification: this compound can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using coupling agents. These esters are often used as intermediates in further synthetic steps.[5]
-
Amide Formation: The carboxylic acid can be activated, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to form the corresponding amide.[6] Direct coupling with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC) is also a common method.[7]
Reactions of the Nitrile Group
The nitrile group can undergo several important transformations.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding 2-chlorobenzene-1,4-dicarboxylic acid. Alternatively, under milder basic conditions, partial hydrolysis can afford the corresponding amide, 2-chloro-5-carboxamidobenzoic acid.[6]
Reactions of the Chloro-Aromatic Ring
The presence of electron-withdrawing groups (both the nitrile and carboxylic acid) activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[8][9][10][11]
-
Nucleophilic Aromatic Substitution (SNAr): The chloro substituent can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates. This reaction is a powerful tool for introducing new functional groups onto the aromatic ring. The electron-withdrawing groups stabilize the intermediate Meisenheimer complex, facilitating the substitution.
Application in Drug Development: The Synthesis of Dapagliflozin
A prominent application of substituted benzoic acids is in the synthesis of active pharmaceutical ingredients (APIs).[12] While specific details for this compound are proprietary, its structural analog, 5-bromo-2-chlorobenzoic acid, is a key starting material in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[13][14][15] The synthesis involves an acylation reaction of the benzoic acid derivative. It is plausible that this compound could be utilized in similar synthetic strategies for other APIs, leveraging its unique combination of functional groups.
Experimental Protocols
The following are representative, step-by-step methodologies for key transformations involving compounds structurally similar to this compound. These should be adapted and optimized for the specific substrate.
Protocol 1: Synthesis of Methyl 2-chloro-5-cyanobenzoate (Esterification)
This protocol is based on general esterification procedures for aromatic carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in methanol (10-20 volumes).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 2-Chloro-5-cyanobenzamide (Amide Formation via Acyl Chloride)
This protocol is a standard two-step procedure for amide synthesis.
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) containing a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution in an ice bath and add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and separate the organic layer.
-
Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by recrystallization or column chromatography.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[16][17] All manipulations should be performed in a well-ventilated fume hood.[16] In case of contact, rinse the affected area with plenty of water. Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
Visualizations
Logical Relationship of Functional Group Reactivity
Caption: Reactivity pathways of this compound.
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of amides from this compound.
References
- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. iris.uniss.it [iris.uniss.it]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. crab.rutgers.edu [crab.rutgers.edu]
- 10. byjus.com [byjus.com]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 15. ias.ac.in [ias.ac.in]
- 16. fishersci.com [fishersci.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
The Synthetic Versatility of 2-Chloro-5-cyanobenzoic Acid: A Technical Guide for Chemical Researchers
Introduction: A Multifunctional Building Block in Modern Organic Synthesis
2-Chloro-5-cyanobenzoic acid, a seemingly unassuming substituted benzoic acid derivative, has emerged as a powerful and versatile building block in the arsenal of synthetic organic chemists. Its unique trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a cyano group on a benzene ring, provides a rich platform for a diverse array of chemical transformations. This strategic arrangement of functional groups allows for selective and sequential reactions, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClNO₂ | |
| Molecular Weight | 181.57 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | 178 °C | |
| Density (predicted) | 1.48 ± 0.1 g/cm³ | |
| CAS Number | 89891-83-8 |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
A Robust and Scalable Synthetic Pathway
The most common and reliable synthesis of this compound is a multi-step process commencing from the readily available starting material, o-chlorobenzoic acid. This pathway leverages classical organic reactions, ensuring its accessibility and scalability.
Overall Synthetic Scheme
Caption: Multi-step synthesis of this compound.
Part 1: Nitration of o-Chlorobenzoic Acid
The initial step involves the electrophilic aromatic substitution of o-chlorobenzoic acid to introduce a nitro group. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. Steric hindrance from the ortho-chloro group and the deactivating effect of the carboxylic acid favor nitration at the position para to the chlorine atom.
Experimental Protocol:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add o-chlorobenzoic acid to concentrated sulfuric acid.
-
Maintain the temperature below 5°C while slowly adding a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid).
-
After the addition is complete, continue stirring at a low temperature for several hours to ensure the reaction goes to completion.
-
The reaction mixture is then carefully poured over ice, causing the precipitation of the crude 2-chloro-5-nitrobenzoic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Part 2: Reduction of the Nitro Group
The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group. A common and effective method for this transformation is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride.
Experimental Protocol:
-
Suspend 2-chloro-5-nitrobenzoic acid and iron powder in a mixture of ethanol and water.
-
Add ammonium chloride to the suspension and heat the mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the hot reaction mixture is filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the resulting crude 5-amino-2-chlorobenzoic acid can be purified by recrystallization.
Part 3: The Sandmeyer Reaction - Introduction of the Cyano Group
The final and key step in this synthesis is the Sandmeyer reaction, a versatile method for the conversion of an aryl diazonium salt into a variety of functional groups, including the cyano group.
Experimental Protocol:
-
Dissolve 5-amino-2-chlorobenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the mixture, maintaining the low temperature. This generates the in situ diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, the reaction mixture is gently warmed to ensure complete decomposition of the diazonium salt.
-
The mixture is then acidified, and the product, this compound, precipitates out of the solution.
-
The solid is collected by filtration, washed, and can be further purified by recrystallization.
The Reactivity Landscape: A Synthon with Three Handles
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a high degree of control and selectivity in designing synthetic routes.
Caption: Reactivity map of this compound.
Reactions at the Chloro Position: Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups, such as the cyano and carboxylic acid groups, activates the ring towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.
-
Amination: Reaction with amines can introduce substituted amino groups.
-
Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides yields ether derivatives.
-
Thiolation: Reaction with thiolates can be used to form thioethers.
The SNAr reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The rate of this reaction is influenced by the strength of the nucleophile and the electronic nature of the substituents on the ring.
Transformations of the Cyano Group
The cyano group is a versatile functional handle that can be converted into several other important functionalities.
-
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This provides a route to 2-chloro-isophthalic acid derivatives.
-
Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). This opens up pathways to aminomethyl-substituted benzoic acid derivatives.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes a range of classical transformations.
-
Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields the corresponding esters.
-
Amide Bond Formation: Coupling with amines using standard coupling reagents (e.g., DCC, EDC) provides access to a wide variety of amide derivatives.
-
Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which can then be used in a variety of acylation reactions.
Applications in Drug Discovery and Development: A Gateway to Bioactive Molecules
While direct examples of pharmaceuticals synthesized from this compound are not prominently featured in publicly available literature, its structural motifs and reactivity patterns are highly relevant to drug discovery. Its derivatives are explored in medicinal chemistry for their potential biological activities.
A closely related analogue, 2-Chloro-5-iodobenzoic acid , serves as a key starting material in the industrial synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of Dapagliflozin highlights the utility of halogenated benzoic acids as crucial intermediates in the construction of complex drug molecules. The chloro and iodo substituents in this precursor allow for selective cross-coupling reactions to build the final drug scaffold. This underscores the potential of this compound as a valuable synthon for accessing novel chemical space in the pursuit of new therapeutic agents.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the cyano carbon. The chemical shifts for aromatic carbons typically appear between 110-150 ppm, the carboxylic carbon between 165-185 ppm, and the cyano carbon between 115-125 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. Key expected peaks include:
-
A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹.
-
A C≡N stretch for the cyano group around 2220-2260 cm⁻¹.
-
C-Cl stretching vibrations in the fingerprint region.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of multifunctional building blocks in organic synthesis. Its well-defined and scalable synthetic route, coupled with the orthogonal reactivity of its chloro, cyano, and carboxylic acid functionalities, makes it an attractive and powerful tool for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in driving innovation. The insights and protocols detailed in this guide are intended to empower researchers to harness the full synthetic potential of this compound in their scientific endeavors.
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Chloro-5-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-cyanobenzoic acid, a substituted aromatic carboxylic acid, presents a compelling case for multifaceted biological activity. While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural features—a benzoic acid core, a halogen substituent, and a cyano group—suggest a rich potential for interaction with biological systems. This technical guide synthesizes current knowledge on related chemical moieties to propose a putative mechanism of action for this compound and provides a comprehensive, field-proven framework for its experimental validation. This document is designed to empower researchers to systematically investigate its biological effects, from initial antimicrobial screening to detailed enzymatic and cellular pathway analysis.
Introduction: The Chemical Architecture of a Potential Bioactive Molecule
This compound (C₈H₄ClNO₂) is a small organic molecule characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom at the ortho-position, and a cyano group at the meta-position relative to the carboxyl group.[1] This specific arrangement of functional groups is predicted to significantly influence its physicochemical properties and, consequently, its biological activity.
-
The Benzoic Acid Scaffold: Benzoic acid and its derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt cellular membranes and interfere with key metabolic processes.[2][3] The lipophilicity of the benzene ring allows for passage through the lipid bilayers of microbial cells.[2]
-
The Chloro Substituent: The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes.[4][5] Halogen bonding is also a recognized force in molecular interactions, which could influence the binding affinity of the compound to target proteins.[4]
-
The Cyano Group: The cyano (-C≡N) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and, in some contexts, can participate in covalent interactions with biological targets, acting as an electrophilic "warhead".[6]
Given this structural analysis, a primary hypothesized mechanism of action for this compound is as an antimicrobial agent . This guide will, therefore, focus on a systematic approach to investigating this hypothesis, while also considering other potential biological activities.
A Proposed Mechanism of Action: A Multi-pronged Assault on Microbial Viability
We propose a multi-faceted mechanism of action for this compound against microbial pathogens, centered on three key events:
-
Disruption of Cell Membrane Integrity: The molecule's lipophilic nature, enhanced by the chloro group, likely facilitates its accumulation in the microbial cell membrane, leading to a loss of structural integrity and increased permeability.
-
Inhibition of Cellular Respiration: Once inside the cell, the acidic nature of the carboxylic acid can disrupt the intracellular pH and interfere with enzymes of the electron transport chain, thereby inhibiting cellular respiration and ATP production.[2]
-
Targeted Enzyme Inhibition: The cyano group and the overall electronic profile of the molecule may allow for specific interactions with key metabolic enzymes, potentially through covalent modification of active site residues (e.g., cysteine), leading to their inactivation.
This proposed mechanism is visually summarized in the following signaling pathway diagram.
Caption: Proposed multi-pronged mechanism of action of this compound.
Experimental Validation: A Step-by-Step Investigative Workflow
To systematically validate the proposed mechanism of action, a tiered experimental approach is recommended, progressing from broad phenotypic screening to specific molecular-level assays.
Tier 1: Foundational Antimicrobial Activity Assessment
The initial step is to determine if this compound exhibits antimicrobial activity and to quantify its potency.
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][8]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
| Parameter | Description |
| Assay | Minimum Inhibitory Concentration (MIC) |
| Method | Broth Microdilution |
| Endpoint | Lowest concentration with no visible growth |
| Controls | Positive (bacteria + media), Negative (media only) |
digraph "MIC_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep_Compound" [label="Prepare Compound\nStock Solution"]; "Serial_Dilution" [label="Perform Serial Dilution\nin 96-well Plate"]; "Prep_Inoculum" [label="Prepare Standardized\nBacterial Inoculum"]; "Inoculate" [label="Inoculate Plate"]; "Incubate" [label="Incubate at 37°C"]; "Read_Results" [label="Determine MIC"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prep_Compound"; "Prep_Compound" -> "Serial_Dilution"; "Prep_Inoculum" -> "Inoculate"; "Serial_Dilution" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; }
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Tier 2: Investigating Cellular Effects
If antimicrobial activity is confirmed, the next step is to investigate the compound's effect on cellular integrity and function.
This assay assesses whether the compound disrupts the bacterial cell membrane, leading to increased permeability.[9][10]
Experimental Protocol: Propidium Iodide (PI) Uptake Assay
-
Bacterial Culture: Grow a mid-log phase culture of the target bacteria.
-
Cell Preparation: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cells to a standardized optical density.
-
Compound Treatment: Treat the bacterial suspension with this compound at its MIC and supra-MIC concentrations. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (vehicle only).
-
PI Staining: Add propidium iodide to each sample. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometer or flow cytometer. An increase in fluorescence indicates increased membrane permeability.
This assay determines if the compound inhibits bacterial respiration.[5][11]
Experimental Protocol: Oxygen Consumption Assay
-
Bacterial Preparation: Prepare a dense suspension of washed bacterial cells in a respiration buffer.
-
Oxygen Measurement: Use an oxygen electrode or a fluorescence-based oxygen sensor to monitor the rate of oxygen consumption in the bacterial suspension.
-
Compound Addition: After establishing a baseline respiration rate, add this compound to the suspension and continue to monitor oxygen consumption.
-
Data Analysis: A decrease in the rate of oxygen consumption upon addition of the compound indicates inhibition of cellular respiration.
Tier 3: Target Identification and Characterization
This tier focuses on identifying specific molecular targets of this compound.
Computational methods can predict potential protein targets and model the binding interaction of the compound.[7][12]
In Silico Workflow
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
-
Target Database Screening: Use target prediction software (e.g., SwissTargetPrediction, PharmMapper) to screen the compound against databases of known protein structures.[3]
-
Molecular Docking: For high-ranking potential targets, perform molecular docking simulations (e.g., using AutoDock) to predict the binding mode and estimate the binding affinity of the compound within the protein's active or allosteric sites.[13]
-
ADMET Prediction: Utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-like potential.[14][15]
Caption: A typical workflow for in silico target prediction and analysis.
Based on the in silico predictions, biochemical assays can be performed to confirm the inhibition of specific enzymes.[2][16]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified target enzyme, its substrate, and this compound in a suitable buffer.
-
Assay Setup: In a microplate, combine the enzyme and varying concentrations of the compound. Allow for a pre-incubation period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Measure the change in absorbance over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Given the presence of a cyano group, it is prudent to investigate the possibility of covalent inhibition.[6]
Experimental Protocol: Mass Spectrometry-based Covalent Binding Assay
-
Incubation: Incubate the purified target protein with an excess of this compound.
-
Removal of Unbound Compound: Remove the unbound compound using a desalting column or dialysis.
-
Protein Digestion: Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify any peptides that show a mass shift corresponding to the adduction of the compound. This provides direct evidence of covalent binding and can pinpoint the specific amino acid residue that has been modified.
Concluding Remarks and Future Directions
The exploration of this compound's mechanism of action is a journey into the fundamental principles of medicinal chemistry and molecular pharmacology. The structured, multi-tiered approach outlined in this guide provides a robust framework for elucidating its biological activity. By systematically progressing from broad phenotypic observations to detailed molecular interactions, researchers can build a comprehensive understanding of how this intriguing molecule exerts its effects. The insights gained from these studies will not only clarify the specific mechanism of this compound but will also contribute to the broader knowledge base of structure-activity relationships, aiding in the rational design of future therapeutic agents.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New and Fast Method To Quantify Respiration Rates of Bacterial and Plankton Communities in Freshwater Ecosystems by Using Optical Oxygen Sensor Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. csub.edu [csub.edu]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. audreyli.com [audreyli.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
The Latent Therapeutic Potential of 2-Chloro-5-cyanobenzoic Acid Derivatives: A Technical Guide for Drug Discovery
For distribution among researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the biological activities associated with derivatives of 2-chloro-5-cyanobenzoic acid, a scaffold of burgeoning interest in medicinal chemistry. By synthesizing data from structurally related compounds, this document aims to illuminate promising avenues for novel therapeutic development, while underscoring the necessity for targeted research on this specific chemical class.
Introduction: The this compound Scaffold
This compound is a synthetic organic compound characterized by a benzoic acid core substituted with a chloro group at the 2-position and a cyano group at the 5-position.[1] Its chemical structure presents a unique combination of reactive sites—the carboxylic acid, the aromatic ring, and the cyano and chloro substituents—making it a versatile starting material for the synthesis of a diverse array of derivatives.[2] While direct studies on the biological activities of this compound derivatives are nascent, the well-documented pharmacological profiles of structurally similar benzoic acid analogs provide a strong rationale for their investigation as potential therapeutic agents.[3][4][5]
Antimicrobial Activities: An Inferred Potential
Significant research into the antimicrobial properties of 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid derivatives suggests a promising outlook for the antimicrobial potential of their 5-cyano counterparts.[3][6]
Antibacterial and Antifungal Efficacy of Related Compounds
Studies on a range of synthesized 2-chlorobenzoic acid derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3] For instance, certain Schiff's bases of 2-chlorobenzoic acid have shown potent antimicrobial effects, with some compounds exhibiting efficacy comparable to the standard drug norfloxacin against Escherichia coli.[1][3] Similarly, derivatives of 2-chloro-5-nitrobenzoic acid have displayed broad-spectrum antibacterial activity.[6][7]
A key takeaway from these studies is the significant influence of the substituents on the benzoic acid ring on the antimicrobial potency. The variation in activity between ester and Schiff's base derivatives of 2-chlorobenzoic acid highlights the critical role of molecular structure in biological function.[1][3]
Table 1: Antimicrobial Activity of Selected 2-Chlorobenzoic Acid Derivatives [1][3]
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Schiff's Base Derivative 1 | Escherichia coli | 2.27 µM/ml |
| Schiff's Base Derivative 2 | Staphylococcus aureus | 1.91 µM/ml |
| Ester Derivative 1 | Candida albicans | > 10 µM/ml |
Note: The data presented is for illustrative purposes and is derived from studies on 2-chlorobenzoic acid derivatives, not this compound derivatives.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms by which these compounds exert their antimicrobial effects are not fully elucidated but are thought to involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with microbial metabolic pathways. The lipophilicity and electronic properties conferred by the chloro and cyano/nitro substituents likely play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)
A standard method for evaluating the antimicrobial activity of novel compounds is the tube dilution method.[3]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Materials:
-
Test compound stock solution
-
Bacterial or fungal culture in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
Sterile test tubes
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the broth medium in a series of test tubes.
-
Inoculate each tube with a standardized suspension of the microorganism.
-
Include a positive control tube (broth with microorganism, no compound) and a negative control tube (broth only).
-
Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
Visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Potential: A Logical Extension of Benzoic Acid Chemistry
The broader family of benzoic acid derivatives has been extensively investigated for its anticancer properties.[5][8] This established precedent provides a strong impetus for exploring the potential of this compound derivatives in oncology.
Insights from Structurally Related Anticancer Agents
Numerous synthetic derivatives of benzoic acid have demonstrated significant cytotoxic activity against various cancer cell lines.[5][8] The mode of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, certain quinazolinone derivatives of benzoic acid have shown moderate to good anti-breast cancer activity.[8]
The presence of specific functional groups on the benzoic acid scaffold is known to be a critical determinant of anticancer efficacy. Therefore, the unique electronic and steric properties of the 2-chloro and 5-cyano substituents could lead to novel interactions with biological targets relevant to cancer.
Diagram 1: General Synthetic Scheme for Derivatization of this compound
Caption: Versatile synthetic routes from the core scaffold.
Potential Molecular Targets and Pathways
Based on the known mechanisms of other benzoic acid derivatives, potential molecular targets for this compound derivatives in cancer cells could include:
-
Tyrosine Kinases: Many kinase inhibitors incorporate a heterocyclic scaffold that can be synthesized from a carboxylic acid starting material.[9]
-
Apoptosis-Regulating Proteins: Induction of programmed cell death is a hallmark of many effective anticancer drugs.
-
Cell Cycle Checkpoint Proteins: Arresting the cell cycle can prevent the proliferation of cancer cells.
Diagram 2: Hypothetical Anticancer Mechanism of Action
Caption: Potential pathways for anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Future Perspectives and a Call for Research
The existing body of literature on the biological activities of 2-chlorobenzoic acid and other benzoic acid derivatives provides a compelling, albeit indirect, case for the therapeutic potential of this compound derivatives. The unique electronic properties of the cyano group, in combination with the chloro substituent, may lead to novel pharmacological profiles with enhanced potency and selectivity.
Key areas for future research include:
-
Synthesis and Characterization: A focused effort is needed to synthesize a library of diverse this compound derivatives, including amides, esters, and heterocyclic analogs.
-
Systematic Biological Screening: These novel compounds should be systematically screened for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.
-
Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and pathways of action.
-
Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR will be crucial for optimizing the lead compounds to improve their efficacy and safety profiles.
This technical guide serves as a foundational document to stimulate and guide further research into this promising, yet underexplored, area of medicinal chemistry. The synthesis and evaluation of this compound derivatives hold the potential to yield novel therapeutic agents that can address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
"2-Chloro-5-cyanobenzoic acid" safety, hazards, and toxicity information
An In-Depth Technical Guide to the Safety, Hazards, and Toxicity of 2-Chloro-5-cyanobenzoic acid
Introduction: A Chemist's Perspective on this compound
This compound (CAS No. 89891-83-8) is a substituted benzoic acid derivative that serves as a valuable building block in medicinal chemistry and novel material synthesis.[1][2] Its unique trifunctional nature—featuring a carboxylic acid, a chloro group, and a cyano group—offers multiple reactive sites for diverse chemical transformations. However, this same chemical reactivity necessitates a thorough and proactive understanding of its potential hazards.
This guide is designed for the professional researcher and drug development scientist. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a framework for conducting a comprehensive risk assessment. Our core philosophy is that true laboratory safety is not merely about following rules, but about understanding the causal relationships between a chemical's properties and the necessary handling precautions. We will dissect the available data, highlight areas where toxicological information is incomplete, and establish protocols that ensure a self-validating system of safety for handling this compound.
Section 1: Chemical and Physical Identity
A foundational element of any safety assessment is the precise identification of the substance . The key identifiers and physical properties of this compound are summarized below. Understanding these properties, such as its solid form and melting point, informs decisions regarding storage, handling, and potential exposure routes (e.g., dust inhalation).
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 89891-83-8 | [1][3] |
| Molecular Formula | C₈H₄ClNO₂ | [2][3] |
| Molecular Weight | 181.57 g/mol | [3] |
| Physical Form | White to Yellow Solid | |
| Melting Point | 178 °C | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. This compound is classified as hazardous, carrying the "Warning" signal word and the GHS07 pictogram for "Irritant".[3] The primary hazards are related to acute toxicity via multiple routes and significant irritation potential.
The causality behind these classifications stems from the compound's chemical structure. The electrophilic nature of the benzene ring, enhanced by the electron-withdrawing chloro and cyano groups, alongside the acidic carboxylic acid function, likely contributes to its ability to react with biological macromolecules, leading to irritation and toxicity.
Table 1: GHS Hazard Classification Summary [3]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Section 3: Proactive Risk Assessment and Exposure Control
Handling any chemical, particularly one with an incomplete toxicological profile, requires a systematic risk assessment. The goal is to implement a "Hierarchy of Controls" to minimize potential exposure. This is not a checklist, but a dynamic process of analysis and mitigation.
Hierarchy of Controls in Practice:
-
Elimination/Substitution: In a research context, this is often not feasible. However, one should always consider if a less hazardous analogue could achieve the same scientific objective.
-
Engineering Controls: This is the most critical layer for this compound. All manipulations, especially handling the solid powder, must be performed within a certified chemical fume hood to mitigate inhalation risk (H332, H335). Using a ventilated balance enclosure for weighing is best practice.
-
Administrative Controls: Develop a specific Standard Operating Procedure (SOP) for this chemical. This includes designating a specific area for its use, ensuring personnel are trained on its specific hazards, and keeping quantities stored and in use to a minimum.
-
Personal Protective Equipment (PPE): PPE is the final barrier. Based on the hazards (H312, H315, H319), the following are mandatory:
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for the specific solvents being used) are essential.[4][5]
-
Respiratory Protection: While engineering controls should be primary, a NIOSH-approved respirator with particulate filters may be required if work outside a fume hood is unavoidable and dust generation is possible.[5]
Section 4: Safe Handling and Storage Protocols
Trustworthy protocols are self-validating. The following procedure for preparing a solution of this compound integrates the controls identified above.
Protocol: Weighing and Dissolving Solid this compound
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Designated Area: Stage all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood on a chemically resistant work surface.
-
Weighing: If possible, perform weighing inside a ventilated balance enclosure. If not, carefully weigh the desired amount of the solid in the fume hood, minimizing any actions that could create airborne dust.
-
Addition: Place the beaker containing the stir bar and the desired solvent onto a stir plate inside the fume hood. Carefully add the weighed solid to the solvent.
-
Dissolution: Cover the beaker (e.g., with a watch glass) to prevent vapor release and begin stirring until the solid is fully dissolved.
-
Cleanup: Immediately clean any residual powder from the spatula and work surface with a solvent-dampened cloth. Dispose of the weigh boat and cloth as hazardous waste.
-
Storage: The primary container must be kept tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents or strong bases.[5][6]
Section 5: Emergency Procedures and First Aid
In the event of an exposure, a rapid and correct response is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
-
Inhalation (H332, H335): Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact (H312, H315): Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion (H302): Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or physician immediately for treatment advice.[4][5]
Section 6: Toxicological Profile
The available data provides a clear picture of the acute hazards of this compound, but a comprehensive toxicological profile is lacking. This is a critical piece of information for any researcher. The absence of data should not be interpreted as an absence of hazard.
-
Acute Toxicity: The compound is classified as Category 4 (Harmful) if swallowed, inhaled, or in contact with skin.[3] This indicates that significant toxic effects can occur after a single exposure. No specific LD50 or LC50 values are readily available in the reviewed literature, which underscores the need for cautious handling.
-
Irritation: It is a confirmed skin and serious eye irritant, and may cause respiratory tract irritation.[3] The mechanism is likely related to its acidic nature and reactivity, causing localized inflammation and tissue damage upon contact.
-
Sensitization: There is no robust data available to classify this compound as a skin or respiratory sensitizer.[4] However, given its irritant properties, repeated exposure should be avoided.
-
Chronic Toxicity (Carcinogenicity, Mutagenicity, Reproductive Toxicity): The toxicological properties have not been fully investigated.[4] There is no data available from major regulatory bodies (e.g., IARC, NTP, OSHA) to classify it with respect to carcinogenic, mutagenic, or reproductive effects.[7] In line with good laboratory practice, it should be handled as a substance with unknown chronic toxicity, meaning exposure should be minimized to levels as low as reasonably achievable.
Section 7: Ecological Information
Data on the environmental fate and ecotoxicity of this compound is limited.[4] As a matter of principle and regulatory compliance, this chemical should be prevented from entering drains, soil, or waterways. Its persistence, degradation, and bioaccumulation potential have not been thoroughly studied.
Section 8: Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.[4] Disposal should be carried out through a licensed professional waste disposal service in strict accordance with all federal, state, and local regulations.[7] Do not dispose of it in the regular trash or pour it down the drain.
References
- 1. This compound | 89891-83-8 [amp.chemicalbook.com]
- 2. This compound CAS#: 89891-83-8 [m.chemicalbook.com]
- 3. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
Spectral data for "2-Chloro-5-cyanobenzoic acid" (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectral data for 2-Chloro-5-cyanobenzoic acid (CAS No: 89891-83-8), a substituted aromatic carboxylic acid of significant interest in synthetic chemistry and drug development. As a molecule featuring multiple functional groups—a carboxylic acid, a nitrile, and a halogenated benzene ring—its structural confirmation relies on the synergistic application of several spectroscopic techniques. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, framed from the perspective of experimental design and causality.
Molecular Structure and Spectroscopic Overview
The unambiguous characterization of a molecule like this compound is foundational to its use in research and development. Each functional group provides a unique spectroscopic fingerprint, and understanding their interplay is key to interpreting the data correctly. The chloro, cyano, and carboxyl groups are all electron-withdrawing, which significantly influences the electronic environment of the aromatic ring and, consequently, the spectral output.
Below is the chemical structure with standardized numbering for spectroscopic assignment.
Methodological & Application
Application Notes & Protocols: 2-Chloro-5-cyanobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-5-cyanobenzoic acid (CAS: 89891-83-8) has emerged as a highly valuable and versatile building block for pharmaceutical synthesis. Its utility is derived from a trifunctional arrangement on the benzene ring: a carboxylic acid, a chloro substituent, and a cyano group. This unique combination of reactive sites allows for orthogonal chemical transformations, enabling chemists to introduce molecular diversity and build sophisticated pharmacophores.
The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in active pharmaceutical ingredients (APIs). The chloro atom can participate in nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The cyano group offers a rich chemical toolbox, serving as a precursor to amines, amides, carboxylic acids, or heterocyclic motifs like tetrazoles. This guide provides an in-depth analysis of this compound, detailing its properties, strategic applications, and field-proven protocols for its use in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety profile of an intermediate is critical for its effective and safe implementation in any synthetic workflow.
Physical and Chemical Properties
The key properties of this compound are summarized below. It presents as a white to yellow solid and should be stored in a dry, room-temperature environment.[1]
| Property | Value | Source(s) |
| CAS Number | 89891-83-8 | [1] |
| Molecular Formula | C₈H₄ClNO₂ | [1] |
| Molecular Weight | 181.57 g/mol | [1] |
| Appearance | White to Yellow Solid | Sigma-Aldrich |
| Melting Point | ~178 °C | ChemicalBook |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=C(C=C1C#N)C(=O)O)Cl | [1] |
| InChIKey | OZNRJPYVSBAJLX-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is classified as harmful and an irritant.[1] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Data sourced from PubChem GHS Classification.[1]
Strategic Role in Synthesis: A Rationale
The synthetic power of this compound lies in the distinct reactivity of its three functional groups. This allows for a planned, stepwise elaboration of the core structure.
-
Carboxylic Acid (-COOH): This is the most common site for initial modification. It is readily activated to form an acyl chloride or activated ester, which can then be coupled with a wide array of amines or alcohols to form stable amide or ester linkages, respectively. This is a cornerstone of fragment-based drug design and lead optimization.
-
Chloro Group (-Cl): The chloro substituent can be a site for nucleophilic aromatic substitution (SNAr) or, more commonly, a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the facile introduction of aryl, heteroaryl, alkyl, or amine fragments, dramatically increasing molecular complexity.
-
Cyano Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to a primary amine (benzylamine derivative), providing another point for derivatization. Furthermore, it is a key precursor for the synthesis of 5-substituted tetrazole rings (via reaction with azides), a common bioisostere for carboxylic acids in drug design.
The following diagram illustrates the primary reaction pathways available from this intermediate.
Application Profile: Synthesis of Benzamide Scaffolds for PPARγ Modulators
A documented application of this compound is in the synthesis of novel benzamide derivatives that act as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators.[2] The synthetic strategy hinges on activating the carboxylic acid to facilitate amide bond formation with various amine-containing fragments. The first critical step is the conversion of the carboxylic acid to a more reactive acyl chloride.
Rationale for Acyl Chloride Formation
Carboxylic acids are generally unreactive toward nucleophiles like amines. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, enabling the reaction to proceed rapidly and efficiently under mild conditions. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
The overall transformation is depicted below.
Detailed Experimental Protocols
The following protocols are based on established procedures for the activation of this compound and its subsequent use in amide coupling reactions.[2]
Protocol 4.1: Synthesis of 2-Chloro-5-cyanobenzoyl Chloride
This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride, a key reactive intermediate.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Charge the flask with this compound (e.g., 1.0 g, 5.51 mmol).
-
Reaction Initiation: Carefully add thionyl chloride (e.g., 5.0 mL, 68.5 mmol) to the flask. The solid will suspend in the liquid.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle. Stir the mixture overnight to ensure complete conversion.
-
Work-up: After cooling the reaction to room temperature, carefully remove the excess thionyl chloride in vacuo using a rotary evaporator. The resulting solid is the crude 2-Chloro-5-cyanobenzoyl chloride.
-
Validation: The product is highly reactive and moisture-sensitive. It is typically used immediately in the next step without further purification.[2] Its formation can be confirmed by the disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum.
Protocol 4.2: Synthesis of a Representative N-Aryl-2-chloro-5-cyanobenzamide
This protocol illustrates the use of the acyl chloride intermediate to form an amide bond with a generic arylamine.
Materials and Reagents:
-
2-Chloro-5-cyanobenzoyl chloride (from Protocol 4.1)
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Round-bottom flask
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a fume hood, dissolve the crude 2-Chloro-5-cyanobenzoyl chloride (5.51 mmol, from Protocol 4.1) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: To this solution, add the aniline derivative (e.g., 4-fluoroaniline, 1.0 eq, 5.51 mmol) and a non-nucleophilic base (e.g., pyridine, 1.2 eq, 6.61 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield the pure N-Aryl-2-chloro-5-cyanobenzamide.
Experimental Workflow Visualization
The overall logic of employing this compound as an intermediate follows a clear, multi-stage process.
Conclusion
This compound stands out as a strategic and economically viable intermediate for pharmaceutical research and development. Its trifunctional nature provides chemists with multiple, orthogonal handles for molecular elaboration, enabling the efficient synthesis of diverse compound libraries and targeted APIs. The protocols detailed herein for its activation and subsequent coupling demonstrate a reliable and scalable pathway to advanced benzamide intermediates, such as those used in the development of PPARγ modulators. By understanding the distinct reactivity of each functional group, researchers can continue to leverage this versatile building block to accelerate the discovery of new therapeutic agents.
References
The Versatile Role of 2-Chloro-5-cyanobenzoic Acid in Modern Organic Synthesis: Application Notes and Protocols
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-5-cyanobenzoic acid, a seemingly simple trifunctional benzene derivative, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of functional molecules, ranging from life-saving pharmaceuticals to advanced agrochemicals. Its utility stems from the orthogonal reactivity of its three functional groups: a carboxylic acid amenable to a variety of coupling reactions, a nitrile group that can be transformed into other nitrogen-containing functionalities, and a chloro substituent that can participate in nucleophilic aromatic substitution or cross-coupling reactions.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed application notes and step-by-step protocols for key transformations. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide not just procedural instructions, but also a deeper understanding of the chemical principles that underpin these synthetic strategies.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the distinct chemical properties of its functional groups. The interplay of these groups allows for a modular and strategic approach to molecular design.
Caption: Reactivity centers of this compound.
Application in Pharmaceutical Synthesis: Building Blocks for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. Several patents and research articles allude to the use of cyanobenzoic acid derivatives as key intermediates in the synthesis of these complex molecules. While direct protocols starting from this compound are often proprietary, its structural motifs are present in advanced intermediates. A common transformation is the conversion of the carboxylic acid to an amide, a fundamental reaction in medicinal chemistry.
Protocol 1: General Procedure for Amide Coupling
This protocol outlines a standard method for the formation of an amide bond from this compound using a common coupling agent, which is a foundational step in the synthesis of many biologically active molecules.
Reaction Scheme:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 89891-83-8 | 181.58 |
| Substituted Aniline/Amine | Varies | Varies |
| HATU (Coupling Agent) | 148893-10-1 | 380.23 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Saturated aqueous NaHCO3 solution | N/A | N/A |
| Brine | N/A | N/A |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (N2 or Ar), add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-chloro-5-cyanobenzamide.
Expert Insights: The choice of coupling agent and base is critical. HATU is often preferred for its efficiency and for minimizing side reactions, particularly racemization in chiral substrates. DIPEA is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing with the primary amine. The aqueous workup is designed to remove unreacted starting materials, coupling agent byproducts, and the base.
Caption: Workflow for amide coupling of this compound.
Application in Agrochemical Synthesis: Precursors to Insecticides
The synthesis of potent and selective insecticides often relies on heterocyclic scaffolds. This compound and its derivatives serve as valuable precursors for the construction of such molecules. For instance, the synthesis of 2-amino-5-cyanobenzoic acid derivatives is a key step in the preparation of certain classes of insecticides. While direct conversion of the chloro group to an amino group can be challenging, a common strategy involves starting with a related nitro compound and performing a reduction. However, a hypothetical two-step conversion from this compound could involve esterification followed by amination.
Protocol 2: Esterification of this compound
The protection of the carboxylic acid as an ester is a common strategy to allow for subsequent transformations on other parts of the molecule. A specific example of this is the synthesis of methyl 2-chloro-5-cyanobenzoate, which has been reported in the scientific literature.[1]
Reaction Scheme:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 89891-83-8 | 181.58 |
| Methanol (MeOH) | 67-56-1 | 32.04 |
| Sulfuric acid (H2SO4), concentrated | 7664-93-9 | 98.08 |
| Saturated aqueous NaHCO3 solution | N/A | N/A |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Anhydrous Na2SO4 | 7757-82-6 | 142.04 |
Procedure:
-
Suspend this compound (1.0 eq) in methanol (5-10 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 6-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude methyl 2-chloro-5-cyanobenzoate.
-
If necessary, purify the product by recrystallization or flash chromatography.
Trustworthiness of the Protocol: This is a standard Fischer esterification protocol. The use of a large excess of methanol drives the equilibrium towards the product. The workup is crucial to remove the acid catalyst, which could otherwise catalyze the reverse reaction upon storage.
Future Directions and Unexplored Potential
The synthetic utility of this compound is far from exhausted. The cyano group can be a linchpin for the construction of various nitrogen-containing heterocycles, such as tetrazoles or triazoles, which are prevalent in medicinal chemistry. Furthermore, the chloro substituent opens the door to a wealth of modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, allowing for the introduction of diverse aryl, heteroaryl, amino, and alkynyl groups.
The continued exploration of the reactivity of this versatile building block, particularly in the context of developing novel, efficient, and sustainable synthetic methods, will undoubtedly lead to the discovery of new molecules with significant biological and material properties.
References
The Strategic Role of 2-Chloro-5-cyanobenzoic Acid in the Synthesis of Advanced Agrochemicals
Abstract: This technical guide provides an in-depth analysis of 2-Chloro-5-cyanobenzoic acid as a pivotal intermediate in the development of modern agrochemicals. While direct applications of this compound are limited, its true value lies in its strategic position as a precursor to high-value insecticidal agents, particularly within the anthranilic diamide class. This document outlines the synthetic pathways, detailed experimental protocols, and the mechanism of action of agrochemicals derived from this structural motif, offering valuable insights for researchers, chemists, and professionals in the agrochemical industry.
Introduction: The Unseen Potential of a Versatile Intermediate
This compound is a substituted benzoic acid derivative characterized by the presence of a chloro, a cyano, and a carboxylic acid functional group. While not an active pesticide itself, its chemical architecture makes it a valuable building block in organic synthesis. The true potential of this compound in agrochemical development is realized when it is envisioned as a precursor to key insecticidal intermediates, most notably derivatives of 2-aminobenzoic acid. These derivatives are fundamental to the synthesis of the highly successful anthranilic diamide class of insecticides, such as chlorantraniliprole and cyantraniliprole.
This guide will focus on the synthetic journey from this compound to a key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, and its subsequent condensation to form the potent insecticide chlorantraniliprole.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for any successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 89891-83-8 | [1] |
| Molecular Formula | C₈H₄ClNO₂ | [1] |
| Molecular Weight | 181.58 g/mol | [1] |
| Melting Point | 178 °C | [1] |
| Appearance | White to yellow solid | [2] |
| Solubility | Soluble in many organic solvents | [1] |
| Hazard Statements | H302 (Harmful if swallowed) | [2] |
Safety Precautions: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Pathways to High-Value Agrochemicals
The primary utility of this compound in agrochemical synthesis is as a precursor to 2-amino-5-cyanobenzoic acid and its derivatives. These aminobenzoic acids are key components in the production of anthranilic diamide insecticides. The overall synthetic strategy is a convergent synthesis, where two key intermediates are prepared separately and then coupled in the final step.
Intermediates of Focus:
-
Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide
-
Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
The following diagram illustrates the proposed synthetic pathway from this compound to the final active ingredient, chlorantraniliprole.
Caption: Proposed and documented synthetic pathways to Chlorantraniliprole.
Proposed Synthesis of 2-Amino-5-cyanobenzoic Acid from this compound
Note: This proposed step requires experimental validation to determine optimal conditions and yields.
Documented Synthesis of Key Intermediates and Final Product
The synthesis of chlorantraniliprole from precursors of Intermediate A is well-documented.[3]
This multi-step synthesis starts from 2-amino-3-methylbenzoic acid.
Protocol: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
-
Chlorination of 2-amino-3-methylbenzoic acid:
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable inert organic solvent (e.g., dichloroethane).
-
At an elevated temperature (e.g., 50°C), bubble chlorine gas through the solution or add a chlorinating agent such as sulfuryl chloride.[3]
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS) until completion.
-
Isolate the product, 2-amino-5-chloro-3-methylbenzoic acid, by filtration or extraction.
-
-
Amide Formation:
-
The resulting 2-amino-5-chloro-3-methylbenzoic acid is converted to the N-methylamide.
-
This can be achieved via a two-step process involving esterification followed by reaction with methylamine.[3]
-
Alternatively, a one-pot synthesis can be employed by activating the carboxylic acid (e.g., with a coupling agent) and then reacting it with methylamine.[3]
-
Purify the final product, 2-amino-5-chloro-N,3-dimethylbenzamide, by recrystallization or column chromatography.
-
This intermediate is synthesized from 2,3-dichloropyridine in a multi-step process.[4]
Protocol: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in a solvent like ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.[4]
-
Cyclization: Condense the hydrazine derivative with diethyl maleate in the presence of a base (e.g., sodium ethoxide) to form the pyrazolidinone ring.[4]
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide in a solvent like acetonitrile.[4]
-
Oxidation: The resulting pyrazoline is oxidized, for example with potassium persulfate, to form the aromatic pyrazole ring.[4]
-
Hydrolysis: Hydrolyze the ester group to the carboxylic acid, for instance, using a base like sodium hydroxide followed by acidification, to yield the final product.[4]
The final step is the amide coupling of Intermediate A and Intermediate B.[3]
Protocol: Synthesis of Chlorantraniliprole
-
Activation of Intermediate B: Activate the carboxylic acid of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride or oxalyl chloride, or by using a coupling agent like DCC or EDC.
-
Amide Coupling: React the activated Intermediate B with 2-amino-5-chloro-N,3-dimethylbenzamide in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., acetonitrile or dichloromethane).
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture and extract the product. Purify the crude chlorantraniliprole by recrystallization or column chromatography.
Mechanism of Action: Ryanodine Receptor Modulation
Chlorantraniliprole and other anthranilic diamide insecticides exhibit a highly specific mode of action, targeting the ryanodine receptors in insects.[5][6]
Key aspects of the mechanism of action include:
-
Target Site: Ryanodine receptors are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[5]
-
Action: Anthranilic diamides lock the ryanodine receptor in a partially open state, leading to an uncontrolled release of calcium from intracellular stores into the cytoplasm.[6]
-
Physiological Effect: The sustained depletion of calcium stores and elevated cytoplasmic calcium levels result in cessation of feeding, lethargy, muscle paralysis, and ultimately, death of the insect.[6]
-
Selectivity: These insecticides show high selectivity for insect ryanodine receptors over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[5]
The following diagram illustrates the mechanism of action of anthranilic diamide insecticides.
Caption: Mechanism of action of anthranilic diamide insecticides.
Conclusion
This compound represents a strategically important, yet often overlooked, starting material in the synthesis of advanced agrochemicals. Its true value is unlocked through its conversion to aminobenzoic acid derivatives, which are essential building blocks for the potent and selective anthranilic diamide class of insecticides. The synthetic pathways and protocols detailed in this guide provide a framework for the development of these high-value crop protection agents. A thorough understanding of both the chemical synthesis and the biological mechanism of action is crucial for the continued innovation of effective and safe agrochemical solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 3. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
- 4. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
Application Note: 2-Chloro-5-cyanobenzoic Acid as a Versatile Trifunctional Building Block for Novel Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of medicinal chemistry and novel material synthesis, the selection of a starting scaffold is a critical decision that dictates the efficiency and diversity of a synthetic campaign. 2-Chloro-5-cyanobenzoic acid (CAS: 89891-83-8) presents itself as a uniquely powerful building block due to the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, an aromatic chloride, and a nitrile (cyano group).[1][2] This trifunctional nature allows for selective, sequential, or parallel derivatization, enabling the rapid generation of complex molecular architectures from a single, commercially available precursor.
The strategic positioning of these groups—the electron-withdrawing cyano and carboxylic acid groups activating the chlorine for nucleophilic aromatic substitution—further enhances its utility.[3] This guide provides an in-depth exploration of the synthetic strategies that leverage this unique reactivity, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Caption: Key reactive sites of this compound.
Strategic Derivatization of the Carboxylic Acid Moiety: Amide Bond Formation
The carboxylic acid is often the first point of modification due to the wide availability of robust and mild amide coupling protocols.[4] This transformation is fundamental in drug discovery for creating peptidomimetics and introducing diverse side chains that can modulate solubility, cell permeability, and target engagement.
Application Focus: Synthesis of a key precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a critical class of anti-cancer agents, and many scaffolds utilize a central benzamide core.[5][6]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol details the coupling of this compound with a generic primary amine (e.g., benzylamine) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This method is widely used for its efficiency and the suppression of racemization side reactions.[7]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1N HCl, saturated NaHCO₃, brine
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add HOBt and EDC·HCl to the solution and stir for 10 minutes at room temperature. This pre-activation step forms the HOBt-ester.
-
Add DIPEA, followed by the dropwise addition of benzylamine.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexanes/EtOAc gradient) to yield the desired N-benzyl-2-chloro-5-cyanobenzamide.
Causality and Trustworthiness: The use of HOBt is crucial as it forms an activated ester intermediate, which is less prone to side reactions than the O-acylisourea intermediate formed by EDC alone. The aqueous workup is designed to remove the water-soluble urea byproduct, excess reagents, and base, ensuring a pure product after chromatography.[4]
Caption: Workflow for EDC/HOBt mediated amide coupling.
Exploiting Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent at the C2 position is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent carboxylic acid (or its derivative) and the para-cyano group.[3][8] This allows for the introduction of a wide array of nucleophiles (amines, thiols, alcohols), a key strategy for library synthesis and structure-activity relationship (SAR) studies.
Application Focus: Introducing a pharmacophoric amine, a common feature in kinase inhibitors, at the C2 position.
Protocol 2: SNAr Reaction with an Aromatic Amine
This protocol describes the displacement of the chloride with 4-methoxyaniline on the pre-formed amide from Protocol 1. High temperatures are often required for SNAr reactions with less activated substrates.
Materials:
-
N-benzyl-2-chloro-5-cyanobenzamide (1.0 eq)
-
4-methoxyaniline (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Combine N-benzyl-2-chloro-5-cyanobenzamide, 4-methoxyaniline, and K₂CO₃ in a sealed vial.
-
Add anhydrous DMSO and seal the vial tightly.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS for the disappearance of starting material.
-
Cool the reaction to room temperature and pour it into ice-water.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a minimal amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum. If necessary, purify further by recrystallization or column chromatography.
Causality and Trustworthiness: The SNAr mechanism proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The ortho and para positioning of electron-withdrawing groups is essential for stabilizing this intermediate.[8] DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to solvate cations, leaving the carbonate base and the nucleophile more reactive. The precipitation workup is an effective initial purification step for many crystalline SNAr products.
Table 1: Comparison of SNAr Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Aniline | K₂CO₃ | DMSO | 130 | 18 |
| Piperidine | DIPEA | NMP | 100 | 12 |
| Sodium Methoxide | NaH | THF | 65 (reflux) | 6 |
| Benzyl Mercaptan | Cs₂CO₃ | DMF | 80 | 8 |
Transformations of the Cyano Group
The cyano group is a versatile functional handle that can be transformed into other key functionalities.[9] It can be hydrolyzed to a carboxylic acid or amide, or, more commonly in drug discovery, reduced to a primary amine. This aminomethyl group can serve as a basic center for salt formation or act as a key hydrogen bond donor.
Application Focus: Reduction of the nitrile to a primary amine to complete the synthesis of a potential bioactive molecule.
Protocol 3: Catalytic Hydrogenation of the Nitrile
This protocol uses catalytic hydrogenation for a clean and efficient reduction of the aromatic nitrile to a benzylamine derivative.
Materials:
-
Product from Protocol 2 (1.0 eq)
-
Raney Nickel (Ra-Ni), ~10% by weight
-
Methanol (MeOH) saturated with ammonia
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the nitrile starting material in methanol saturated with ammonia. Safety Note: Ammonia is corrosive and toxic. Handle in a fume hood.
-
Carefully add the Raney Nickel catalyst to the flask. Caution: Ra-Ni is pyrophoric and should be handled as a slurry in water or alcohol.
-
Purge the reaction vessel with N₂ or Ar, then introduce hydrogen gas (H₂) via a balloon or connect to a Parr apparatus (set to 50 psi).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully purge the vessel with N₂ to remove excess H₂.
-
Filter the reaction mixture through a pad of Celite® to remove the Ra-Ni catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by chromatography if necessary.
Causality and Trustworthiness: The use of ammonia-saturated methanol is a standard practice in nitrile reductions to suppress the formation of secondary amine side products by preventing the intermediate imine from reacting with the product primary amine. Celite filtration provides a safe and effective method for removing the pyrophoric catalyst.
Caption: A sequential synthesis strategy using this compound.
Conclusion
This compound is a powerful and cost-effective building block that provides access to a vast chemical space. Its three distinct and strategically positioned functional groups allow for a high degree of synthetic flexibility. By understanding the specific reactivity of each site—the robust coupling chemistry of the carboxylic acid, the activated nature of the aromatic chloride for SNAr, and the versatile transformations of the cyano group—researchers can design and execute efficient synthetic routes to novel compounds for pharmaceutical and materials science applications.
References
- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 2-Chloro-5-cyanobenzoic Acid in Synthetic Chemistry and Drug Discovery
These application notes provide researchers, scientists, and drug development professionals with detailed experimental protocols and scientific insights into the synthetic utility of 2-Chloro-5-cyanobenzoic acid. This versatile building block serves as a key intermediate in the synthesis of a variety of heterocyclic scaffolds with significant biological activities. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a trifunctional aromatic compound possessing a carboxylic acid, a nitrile, and a chloro substituent. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable starting material in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and carboxylic acid groups activates the aromatic ring for nucleophilic aromatic substitution, while the carboxylic acid and nitrile moieties themselves can participate in a variety of condensation and cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 89891-83-8 | [1] |
| Molecular Formula | C₈H₄ClNO₂ | [1] |
| Molecular Weight | 181.57 g/mol | [1] |
| Appearance | White to yellow solid | |
| Melting Point | Not specified |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application Note I: Synthesis of N-Aryl-5-cyanoanthranilic Acids via Microwave-Assisted Buchwald-Hartwig Amination
The synthesis of N-arylanthranilic acids is a cornerstone of medicinal chemistry, as this scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[2][3][4] The protocol below describes a rapid and efficient microwave-assisted Buchwald-Hartwig amination for the coupling of this compound with various anilines. Microwave irradiation significantly accelerates the reaction rate, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[5][6][7]
Causality of Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, which can overcome the activation energy barrier for the C-N bond formation more efficiently than conventional heating methods.[5][7]
-
Palladium Catalyst and Ligand: A palladium catalyst in combination with a suitable phosphine ligand is essential for the catalytic cycle of the Buchwald-Hartwig amination. The ligand stabilizes the palladium complex and facilitates the oxidative addition and reductive elimination steps.
-
Base: A base is required to deprotonate the aniline and the carboxylic acid, facilitating the catalytic cycle.
Caption: Workflow for Microwave-Assisted N-Arylation.
Experimental Protocol: Microwave-Assisted Synthesis of N-(4-methoxyphenyl)-5-cyanoanthranilic acid
-
Reagent Preparation: In a 10 mL microwave vial, add this compound (1.0 mmol, 181.6 mg), 4-methoxyaniline (1.2 mmol, 147.8 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the vial.
-
Reaction Setup: Seal the microwave vial and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to 140°C for 20 minutes with stirring.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with 20 mL of water and acidify to pH 3-4 with 1 M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with water.
-
Purification: The crude product can be purified by recrystallization from ethanol/water to afford the pure N-(4-methoxyphenyl)-5-cyanoanthranilic acid.
Expected Outcome: The product is typically obtained as a solid. Characterization data from similar syntheses can be used for validation.
Application Note II: Synthesis of 6-Cyanoquinazolin-4(3H)-one via Niementowski Reaction
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[8] The Niementowski reaction provides a straightforward method for the synthesis of 4(3H)-quinazolinones from anthranilic acids or their esters and an amide.[9] This protocol details the synthesis of 6-Cyanoquinazolin-4(3H)-one from 2-amino-5-cyanobenzoic acid, which can be obtained from this compound via amination.
Causality of Experimental Choices:
-
Formamide: Serves as both a reactant (source of the C2-H and N3 atoms of the quinazolinone ring) and a high-boiling solvent.
-
High Temperature: The reaction requires thermal conditions to drive the condensation and cyclization, leading to the formation of the quinazolinone ring system.
Caption: Workflow for the Niementowski Quinazolinone Synthesis.
Experimental Protocol: Synthesis of 6-Cyanoquinazolin-4(3H)-one
Note: This protocol assumes the prior synthesis of 2-amino-5-cyanobenzoic acid from this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-cyanobenzoic acid (10 mmol, 1.62 g) and formamide (40 mmol, 1.6 mL).
-
Heating: Heat the reaction mixture to 130-140°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize from ethanol to obtain pure 6-cyanoquinazolin-4(3H)-one.
Expected Outcome: The product is a solid. The anticipated yield is typically high for this reaction.[9]
Application in Drug Discovery: From Building Block to Bioactive Molecules
Derivatives of this compound are valuable precursors to compounds with significant therapeutic potential.
-
Kinase Inhibitors: The quinazolinone scaffold, readily accessible from this compound, is a well-established "privileged structure" in the design of kinase inhibitors for cancer therapy.[10] For example, 2,4-diaminoquinazoline derivatives have shown potent inhibitory activity against various kinases and have been investigated as anti-tubercular and anti-cancer agents.[11][12][13] The cyano group can serve as a key interaction point within the kinase active site or as a handle for further functionalization.
-
Anti-inflammatory Agents: N-arylanthranilic acids are known for their anti-inflammatory properties.[2][4] The derivatives synthesized from this compound can be screened for their ability to inhibit inflammatory pathways.
-
Antimicrobial Agents: The N-aryl amino acid motif has also been explored for its antibacterial potential.[14] The diverse substitution patterns achievable through the protocols described above allow for the generation of compound libraries for antimicrobial screening.
The synthetic accessibility and the proven biological relevance of its derivatives make this compound a highly valuable tool for medicinal chemists and drug discovery professionals.
References
- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-Aryl Amino Acids as Potential Antibacterial Agents [mdpi.com]
Introduction: Navigating the Challenges of Electron-Deficient Aryl Chlorides
An Application Guide for the Synthesis of Biaryl Carboxylic Acids via Suzuki-Miyaura Coupling of 2-Chloro-5-cyanobenzoic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is fundamental to the creation of biaryl and heteroaryl structures, which are core motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
This guide focuses on a particularly challenging yet valuable substrate: This compound . As a building block, its derivatives are of significant interest in medicinal chemistry and drug development.[6][7] However, its chemical nature presents distinct hurdles for the synthetic chemist. The molecule is an aryl chloride, known for the inertness of the C-Cl bond compared to its bromide or iodide counterparts, which makes the initial oxidative addition step of the catalytic cycle sluggish.[1][8] Furthermore, the presence of two electron-withdrawing groups—a nitrile (-CN) and a carboxylic acid (-COOH)—deactivates the aromatic ring, further complicating the reaction.
Successfully employing this compound in Suzuki-Miyaura couplings requires a nuanced understanding of the reaction mechanism and careful selection of catalytic systems. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic principles, optimized protocols, and troubleshooting strategies necessary to harness the synthetic potential of this versatile building block.
The Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][9][10] Understanding each step is critical for diagnosing issues and optimizing conditions.
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-chlorine bond of this compound. This is typically the rate-determining step for aryl chlorides and requires a highly active, electron-rich palladium center.[2][8]
-
Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[11][12] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. The choice and strength of the base are paramount for this step to proceed efficiently.[13]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki-Miyaura Coupling of this compound
This section provides a robust, step-by-step protocol that serves as an excellent starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be necessary for particularly challenging coupling partners.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Ethyl acetate (for work-up)
-
1 M Hydrochloric acid (HCl) (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or reaction vial with a septum
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Experimental Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inerting the System : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, followed by degassed water (a typical solvent ratio is 4:1 or 5:1 dioxane:water) via syringe. The total solvent volume should provide a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100–110 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).
-
Work-up : Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate. Transfer the mixture to a beaker and carefully acidify with 1 M HCl until the pH is approximately 2-3 to protonate the carboxylic acid product.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.[14]
-
Washing and Drying : Combine all organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous MgSO₄ or Na₂SO₄.[14]
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the final product.
Key Parameter Optimization: A Scientist's Guide
Achieving high yields with this compound requires a rational approach to selecting reagents and conditions. The deactivating nature of the substrate means that "standard" Suzuki conditions are often insufficient.
| Parameter | Recommendation for this compound | Rationale & Causality |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively, that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs). | Aryl chlorides require highly active catalysts. These ligands promote the difficult oxidative addition step by creating an electron-rich, sterically accessible metal center.[3][11][14][15] Buchwald-type ligands are particularly effective for sterically hindered and electron-poor substrates.[15] |
| Base | Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃. | A strong base is necessary to facilitate the formation of the reactive boronate species from the boronic acid.[11][12] K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for challenging couplings.[9] |
| Solvent | Anhydrous polar aprotic solvents (e.g., Dioxane, THF, Toluene) with a small amount of water. | The organic solvent solubilizes the reagents and catalyst complex, while water is often essential for dissolving the inorganic base and facilitating the transmetalation step.[1][12][16] |
| Temperature | Elevated temperatures (90–120 °C). | The activation energy for the oxidative addition of aryl chlorides is high. Thermal energy is required to drive this rate-limiting step to completion.[9] |
Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. Below are common problems and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Oxygen contamination leading to catalyst decomposition (palladium black).[17] | Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas throughout. |
| Inefficient Oxidative Addition: The chosen ligand may not be active enough for the electron-deficient aryl chloride.[18] | Screen more electron-rich and bulky ligands (e.g., switch from SPhos to a more specialized Buchwald ligand or an NHC-based system). | |
| Protodeboronation: The boronic acid is degraded by residual acid or water before it can transmetalate.[1] | Use a freshly opened or purified boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester). Ensure the base is added promptly. | |
| Homocoupling of Boronic Acid | Presence of Pd(II) species at the start or oxidation during the reaction.[1] | This side reaction can be exacerbated by oxygen. Rigorous degassing is the primary solution. Using a Pd(0) source like Pd₂(dba)₃ may also help. |
| Stalled Reaction | Poor Solubility: One of the reagents may not be sufficiently soluble in the chosen solvent system. | Try a different solvent system (e.g., DMF, Toluene/water). For highly insoluble substrates, increasing the temperature or dilution may help.[19] |
| Product Inhibition: The biaryl product may coordinate to the palladium center, slowing down the catalytic cycle.[17] | Adjusting the reaction concentration or temperature can sometimes mitigate this effect. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation that opens the door to a wide array of complex biaryl carboxylic acids. Success hinges on overcoming the inherent low reactivity of the electron-deficient C-Cl bond. This is achieved through the judicious selection of a highly active palladium catalyst, typically featuring a bulky, electron-donating ligand, in combination with a strong base and appropriate solvent system. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently utilize this valuable building block in the synthesis of novel molecules for drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-5-cyanobenzoic Acid Derivatives in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Halogenated Cyanobenzoic Acid Scaffold
2-Chloro-5-cyanobenzoic acid is a multifaceted building block with significant potential in the realm of material science. Its unique trifunctional nature, featuring a carboxylic acid, a nitrile group, and a chloro substituent on a benzene ring, offers a versatile platform for the synthesis of a diverse array of functional organic molecules. The electron-withdrawing properties of the cyano and chloro groups, coupled with the reactive handles of the carboxylic acid and the C-Cl bond, make this scaffold particularly attractive for the design of materials with tailored electronic and photophysical properties.
These derivatives are emerging as promising candidates for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and as linkers in the construction of Metal-Organic Frameworks (MOFs) for catalysis and gas storage. This guide provides a comprehensive overview of the synthesis of key derivatives and detailed protocols for their application, grounded in established scientific principles and methodologies.
PART 1: Synthesis of Key this compound Derivatives
The strategic functionalization of this compound is paramount to unlocking its potential for various material science applications. The following protocols detail the synthesis of the parent compound and a key amino derivative, which serves as a versatile intermediate for further elaboration.
Protocol 1.1: Synthesis of this compound
This protocol outlines the synthesis of this compound from 5-amino-2-chlorobenzoic acid via a Sandmeyer reaction. The diazotization of the amino group followed by cyanation provides an efficient route to the target molecule.
Workflow for the Synthesis of this compound
A schematic of the synthesis of this compound.
Materials:
-
5-amino-2-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Potassium cyanide (KCN)
-
Copper(I) cyanide (CuCN) or Copper sulfate (CuSO₄)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (60-120 mesh)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deionized water
Procedure:
-
Preparation of Potassium Copper Tetracyanide Solution: In a well-ventilated fume hood, dissolve potassium cyanide in water. In a separate flask, prepare an aqueous solution of copper sulfate. Slowly add the copper sulfate solution to the potassium cyanide solution with stirring. A precipitate of copper(II) cyanide will form, which will then dissolve in excess potassium cyanide to form potassium copper tetracyanide.
-
Diazotization of 5-amino-2-chlorobenzoic acid: Dissolve 5-amino-2-chlorobenzoic acid in an aqueous solution of hydrochloric acid at 0 °C. To this solution, slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Sandmeyer Reaction: Add the cold diazonium salt solution dropwise to the pre-prepared potassium copper tetracyanide solution. The temperature of the reaction mixture should be maintained at or below room temperature.
-
Work-up: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Acidify the mixture with concentrated HCl and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of methanol and chloroform as the eluent to afford pure this compound.
Characterization Data:
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.92 (br s, 1H), 8.24 (d, J = 2.1 Hz, 1H), 8.02-7.99 (dd, J = 8.4 Hz, 2.1 Hz, 1H), 7.80-7.78 (d, J = 8.2 Hz, 1H) |
| Mass Spec (ESI) m/z | Calculated for C₈H₄ClNO₂: 180.99; Measured: 179.6 (M-H)⁻ |
Protocol 1.2: Synthesis of 2-Amino-5-cyanobenzoic Acid
This protocol describes the synthesis of 2-amino-5-cyanobenzoic acid, a key intermediate for the development of polyamides, polyimides, and donor-acceptor molecules. The process involves the cyanation of a halogenated precursor followed by the reduction of a nitro group or amination of a chloro group. A general method involves the reaction of a 2-amino-5-halobenzoic acid with a cyanide source in the presence of a copper(I) catalyst.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Sodium cyanide (NaCN) (optional, as a co-reagent)
-
Ammonia solution
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromobenzoic acid and copper(I) cyanide to DMF.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous ammonia solution. Stir for 30 minutes to dissolve any copper salts.
-
Precipitation and Filtration: Acidify the solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain 2-amino-5-cyanobenzoic acid.
PART 2: Applications in Organic Electronics - Thermally Activated Delayed Fluorescence (TADF) Emitters
Derivatives of this compound are excellent candidates for the construction of donor-acceptor (D-A) molecules for use as emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs. The cyanobenzoyl moiety can act as a strong electron acceptor. By coupling this acceptor with various electron-donating groups, it is possible to achieve a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.
Application Note 2.1: Design and Synthesis of a TADF Emitter
This section outlines the design and a general synthetic protocol for a TADF emitter incorporating a derivative of this compound. The design principle involves connecting a strong electron donor (e.g., a carbazole or acridine derivative) to the 2-position of the cyanobenzoic acid core, often via a Suzuki or Buchwald-Hartwig coupling reaction.
Conceptual Workflow for TADF Emitter Synthesis
A general workflow for synthesizing a TADF emitter.
Protocol 2.2: Fabrication and Characterization of a TADF-OLED Device
This protocol provides a general procedure for the fabrication of a multilayer OLED device using a synthesized TADF emitter.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole transport layer (HTL) material (e.g., TAPC)
-
Host material (e.g., mCP)
-
Synthesized TADF emitter (guest)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for cathode deposition
-
Organic solvents for cleaning and solution processing
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HIL and HTL Deposition: Spin-coat the HIL material onto the ITO substrate and anneal. Subsequently, thermally evaporate the HTL material in a high-vacuum chamber.
-
Emissive Layer (EML) Deposition: Co-evaporate the host material and the TADF emitter from separate sources. The doping concentration of the emitter is a critical parameter to optimize device performance.
-
ETL, EIL, and Cathode Deposition: Sequentially deposit the ETL, EIL, and Al cathode by thermal evaporation without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
Characterization:
The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, external quantum efficiency (EQE), and operational lifetime.
PART 3: Applications in Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of this compound and its derivatives makes them ideal candidates for use as organic linkers in the synthesis of MOFs. The additional functional groups (chloro and cyano) can be used to tune the pore environment and introduce catalytic or specific binding sites within the framework.
Application Note 3.1: MOF Synthesis Using a this compound-Based Linker
This section describes the solvothermal synthesis of a hypothetical MOF using a dicarboxylic acid linker derived from this compound. The principle involves the reaction of the organic linker with a metal salt in a high-boiling solvent under elevated temperature and pressure.
General MOF Synthesis Workflow
A general workflow for the synthesis of a MOF.
Protocol 3.2: Solvothermal Synthesis of a MOF
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)
-
This compound or a dicarboxylic acid derivative
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Preparation: Dissolve the metal salt and the organic linker in a mixture of DMF and ethanol in a glass vial.
-
Solvothermal Reaction: Place the sealed vial inside a Teflon-lined stainless steel autoclave. Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for 24-72 hours.
-
Isolation: After cooling the autoclave to room temperature, collect the crystalline product by filtration.
-
Washing and Activation: Wash the crystals with fresh DMF and then soak them in a low-boiling solvent (e.g., ethanol or acetone) to exchange the high-boiling solvent from the pores. Activate the MOF by heating under vacuum to remove the solvent molecules and expose the porous structure.
Characterization:
The synthesized MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its porosity and surface area.
Conclusion and Future Outlook
This compound and its derivatives represent a promising class of compounds for the development of advanced materials. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore their potential in organic electronics and metal-organic frameworks. The versatility of this chemical scaffold invites further investigation into novel derivatives and their applications in other areas of material science, such as high-performance polymers and functional dyes. As the demand for new materials with tailored properties continues to grow, the importance of such versatile building blocks will undoubtedly increase.
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Chloro-5-cyanobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-cyanobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. The following troubleshooting guides and frequently asked questions are based on established synthetic routes and aim to provide practical, experience-driven advice.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the Nitration of o-Chlorobenzoic Acid
Question: I am getting a low yield of 2-chloro-5-nitrobenzoic acid during the nitration of o-chlorobenzoic acid. What are the possible causes and how can I improve it?
Answer:
Low yields in this nitration step are often due to suboptimal reaction conditions, leading to the formation of unwanted isomers or incomplete reaction.
Potential Causes and Solutions:
-
Incorrect Nitrating Mixture: The composition of the nitrating mixture (typically a combination of nitric acid and sulfuric acid) is critical.[1]
-
Reaction Temperature: Temperature control is paramount to prevent the formation of dinitro compounds and other isomers like 2-chloro-3-nitrobenzoic acid.[2][3]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material.
-
Recommendation: After the addition of the nitrating agent, allow the reaction to stir for an extended period (e.g., 5 hours) at the controlled low temperature to ensure completion.[2]
-
-
Work-up Procedure: Improper work-up can result in loss of product.
Problem 2: Impurities in the 2-Chloro-5-nitrobenzoic Acid Product
Question: My 2-chloro-5-nitrobenzoic acid product is contaminated with the 2-chloro-3-nitrobenzoic acid isomer. How can I purify it?
Answer:
The formation of the 2-chloro-3-nitrobenzoic acid isomer is a common issue in the nitration of o-chlorobenzoic acid.[3] Purification can be achieved through recrystallization or alkaline dissolution followed by acid precipitation.
Purification Protocol:
-
Alkaline Dissolution:
-
Suspend the crude product in water (e.g., 3.5 times the weight of the crude product).
-
Heat the mixture to around 60°C and slowly add a base (e.g., liquid alkali) until the pH reaches approximately 7.5. This will dissolve the acidic nitrobenzoic acid isomers as their sodium salts.[4]
-
-
Decolorization (Optional):
-
Add activated carbon to the solution to remove colored impurities and filter the hot solution.[3]
-
-
Acid Precipitation:
-
Cool the filtrate and slowly add a strong acid (e.g., 50% nitric acid) until the pH reaches 2.[3]
-
The 2-chloro-5-nitrobenzoic acid will selectively precipitate.
-
Cool the mixture further to ensure complete crystallization.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[3]
-
This procedure can significantly improve the purity of your product, often achieving chromatographic purity above 99.5%.[3]
Problem 3: Incomplete Reduction of 2-Chloro-5-nitrobenzoic Acid
Question: The reduction of the nitro group to an amine is sluggish and I'm observing a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
Incomplete reduction can be due to several factors, including the choice of reducing agent, catalyst activity, and reaction conditions.
Recommendations for Complete Reduction:
-
Choice of Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C) or metal-acid reductions (e.g., Fe/HCl, SnCl₂/HCl).[2][6][7]
-
Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and ensure the disappearance of the starting material.
-
Work-up: After the reaction is complete, the catalyst (in the case of catalytic hydrogenation) must be carefully removed by filtration, for instance, through celite.[7]
Problem 4: Low Yield and Side Reactions in the Sandmeyer Reaction
Question: I am experiencing low yields and the formation of byproducts during the Sandmeyer reaction to introduce the cyano group. What are the critical parameters to control?
Answer:
The Sandmeyer reaction is a powerful but sensitive transformation.[8][9] Success hinges on the careful control of several parameters during the formation of the diazonium salt and its subsequent reaction with a cyanide source.
Key Optimization Points:
-
Diazotization Temperature: The formation of the diazonium salt from 2-amino-5-chlorobenzoic acid with sodium nitrite and a strong acid (e.g., HCl or H₂SO₄) must be performed at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[5]
-
Stoichiometry of Sodium Nitrite: Use a slight excess of sodium nitrite to ensure complete diazotization, but avoid a large excess which can lead to side reactions.
-
Removal of Excess Nitrous Acid: Before the addition of the copper(I) cyanide, it is crucial to remove any excess nitrous acid. This can be achieved by adding a small amount of urea, which reacts with nitrous acid.[5]
-
Copper(I) Cyanide: Use a freshly prepared and high-quality source of copper(I) cyanide. The copper(I) salt acts as a catalyst in the conversion of the diazonium salt to the desired nitrile.[8][9]
-
Reaction Conditions for Cyanation: The addition of the diazonium salt solution to the copper(I) cyanide solution should be done carefully, maintaining a controlled temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently described route starts with o-chlorobenzoic acid and involves a three-step sequence:
-
Nitration: Reaction with a mixture of nitric and sulfuric acid to yield 2-chloro-5-nitrobenzoic acid.[1][3][4]
-
Reduction: Conversion of the nitro group to an amine using methods like catalytic hydrogenation to give 2-amino-5-chlorobenzoic acid.[2][7]
-
Sandmeyer Reaction: Diazotization of the amino group followed by reaction with a cyanide source (e.g., CuCN) to afford the final product, this compound.[8][9][10]
Q2: Are there alternative starting materials for this synthesis?
A2: Yes, while o-chlorobenzoic acid is a common starting point, you could also begin with commercially available 2-amino-5-chlorobenzoic acid, which would bypass the first two steps of the sequence.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Several safety aspects must be considered:
-
Nitration: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reaction can be highly exothermic and should be performed in an ice bath with careful temperature monitoring.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[9] Therefore, they are almost always prepared in situ in cold aqueous solution and used immediately without isolation.
-
Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate gloves should be worn. Procedures for quenching and disposal of cyanide waste must be strictly followed.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.
Data Summary and Visualization
Table 1: Recommended Reagent Ratios and Conditions
| Reaction Step | Key Reagents | Recommended Ratio/Concentration | Temperature (°C) |
| Nitration | o-Chlorobenzoic acid : Conc. H₂SO₄ | 1 : 3.5 (by weight)[3][4] | 0 - 5[2][5] |
| Mixed Acid (HNO₃/H₂SO₄) | As per established protocols[2] | ||
| Reduction | 2-Chloro-5-nitrobenzoic acid, H₂, Raney Ni | Catalytic amount of Raney Ni[7] | Room Temperature |
| Diazotization | 2-Amino-5-chlorobenzoic acid, NaNO₂ | Slight molar excess of NaNO₂ | 0 - 5[5] |
| Cyanation | Diazonium Salt, CuCN | Catalytic or stoichiometric CuCN | Controlled addition |
Experimental Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low yield issues.
References
- 1. nbinno.com [nbinno.com]
- 2. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 7. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-5-cyanobenzoic Acid
Welcome to the technical support center for the purification of 2-Chloro-5-cyanobenzoic acid (CAS 89891-83-8). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The following FAQs and troubleshooting guides are structured to address specific issues you may encounter during your experiments, with a focus on the underlying scientific principles to empower your decision-making process.
Core Compound Properties
A foundational understanding of the physicochemical properties of this compound is critical for developing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 181.58 g/mol [1] | Influences diffusion rates in chromatography and dissolution kinetics. |
| Melting Point | ~178 °C[1] | A key indicator of purity. A broad or depressed melting point suggests the presence of impurities. |
| pKa (Predicted) | ~2.31[1] | The strong acidic nature of the carboxylic acid group is central to purification by acid-base extraction. |
| Appearance | White to yellow solid | Color can indicate the presence of chromophoric impurities, which may be removed by recrystallization with charcoal. |
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect?
Answer: The impurity profile of your this compound will largely depend on its synthetic route. A common synthesis involves the Sandmeyer reaction of 5-amino-2-chlorobenzoic acid.[1] Based on this, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 5-amino-2-chlorobenzoic acid.
-
Side-Reaction Products: Phenolic compounds formed by the reaction of the diazonium salt with water.[2]
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, other isomers of chlorocyanobenzoic acid could be present.
-
Inorganic Salts: Residual copper salts from the Sandmeyer reaction and other inorganic reagents used during the synthesis and workup.
FAQ 2: Which purification technique is the best starting point?
Answer: For most common impurity profiles, recrystallization is an excellent and highly effective initial purification technique. It is particularly good at removing small amounts of impurities with different solubility profiles. If you have significant amounts of neutral or basic impurities, a preliminary acid-base extraction is highly recommended before proceeding to recrystallization. For very challenging separations or to achieve the highest purity, column chromatography may be necessary.
FAQ 3: How do I choose the right solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3][4][5] Given its polar carboxylic acid and nitrile groups, along with a less polar chlorinated aromatic ring, a solvent of intermediate polarity or a mixed-solvent system is often effective.
Qualitative Solubility Guide for Solvent Selection:
| Solvent | Polarity | Expected Solubility Behavior | Recommendation |
| Water | High | Low solubility at room temperature, with increased solubility in hot water.[4][6] | Good for removing highly polar or ionic impurities. May require a large volume of water. |
| Ethanol/Methanol | High | Likely to be quite soluble even at room temperature. | Generally not ideal as a single solvent, but excellent as the "good" solvent in a mixed-solvent system with water or a non-polar solvent. |
| Ethyl Acetate | Medium | Moderate to good solubility. | Can be a good candidate for single-solvent recrystallization. |
| Toluene | Low | Low solubility at room temperature, likely good solubility when hot. | A good candidate, particularly for removing non-polar impurities. |
| Hexanes/Heptane | Low | Expected to be poorly soluble even at high temperatures. | Can be used as the "poor" solvent (anti-solvent) in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone. |
Pro-Tip: Always perform a small-scale test with a few milligrams of your crude material in different solvents to observe their solubility characteristics before committing to a large-scale recrystallization.
Troubleshooting Guide: Recrystallization
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% more volume) to decrease the saturation level and then allow it to cool more slowly.[7]
-
Slower Cooling: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface with a few paper towels, before moving it to an ice bath.
-
Change Solvent System: If the problem persists, your chosen solvent may not be appropriate. Consider using a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol or acetone) and then slowly add a "poor" hot solvent (e.g., water or hexanes) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.
Problem 2: No crystals form upon cooling.
Causality: This is usually due to one of two reasons: either too much solvent was used, and the solution is not saturated upon cooling, or the solution is supersaturated and requires nucleation to begin crystallization.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[7]
-
Cool to a Lower Temperature: Ensure you are using an ice-water bath to achieve the lowest possible temperature to minimize the compound's solubility.
Recrystallization Workflow Diagram
Caption: General workflow for purification by recrystallization.
Troubleshooting Guide: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Problem: An emulsion forms at the interface of the organic and aqueous layers.
Causality: Emulsions are colloidal suspensions of one liquid in another, which can be stabilized by fine particulate matter or high concentrations of dissolved substances. They are more likely to form when the separatory funnel is shaken too vigorously.
Solutions:
-
"Be Patient": Often, allowing the separatory funnel to stand undisturbed for a period of time will allow the layers to separate.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This reduces the energy input that can lead to emulsion formation.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
Experimental Protocol: Acid-Base Extraction
This protocol is designed to remove neutral or basic impurities from crude this compound.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Basification and Extraction: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid (pKa ~2.31) without reacting with less acidic phenolic impurities.[8]
-
Causality: The deprotonated 2-chloro-5-cyanobenzoate salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.
-
-
Separation: Stopper the funnel, invert it, and vent frequently to release the CO₂ gas produced. Gently shake or swirl the funnel. Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper).
-
Causality: The acidic conditions re-protonate the carboxylate salt, regenerating the neutral this compound, which is poorly soluble in cold water and will precipitate out.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Acid-Base Extraction Workflow Diagram
Caption: Workflow for purification by acid-base extraction.
Troubleshooting Guide: Column Chromatography
While a specific protocol is highly dependent on the impurities present, here are some general guidelines for purifying this compound using normal-phase silica gel chromatography.
Problem: The compound does not move from the origin (Rf = 0).
Causality: The mobile phase is not polar enough to elute the highly polar carboxylic acid from the very polar silica gel stationary phase.
Solution: Increase the polarity of the mobile phase. A common starting point for acidic compounds on silica is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), with a small amount (0.5-1%) of acetic or formic acid added. The added acid helps to suppress the ionization of the carboxylic acid, reducing its interaction with the silica and preventing "tailing".
Problem: The compound elutes too quickly (Rf is too high).
Causality: The mobile phase is too polar, causing the compound to spend most of its time in the mobile phase rather than interacting with the stationary phase.
Solution: Decrease the polarity of the mobile phase. Reduce the percentage of the more polar solvent (e.g., ethyl acetate) in your solvent system.
General Protocol Guidance for Column Chromatography
-
Stationary Phase: Silica gel is appropriate for this compound.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give your desired compound an Rf value of approximately 0.2-0.4. A reported system is 1-2% methanol in chloroform.[1] Alternatively, an ethyl acetate/hexanes mixture with 1% acetic acid is a good starting point.
-
Column Packing and Loading: Ensure the column is packed properly to avoid channels. The crude product can be loaded onto the column either as a concentrated solution in the mobile phase or by "dry loading," where the compound is first adsorbed onto a small amount of silica gel.
-
Elution and Collection: Run the column, collecting fractions, and monitor the elution using TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- 1. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 5. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
"2-Chloro-5-cyanobenzoic acid" reaction side products and impurities
Introduction: 2-Chloro-5-cyanobenzoic acid is a key building block in the synthesis of various pharmaceuticals and advanced materials. Its preparation, while conceptually straightforward, is often plagued by side reactions and impurities that can impact yield, purity, and downstream performance. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you navigate common challenges encountered during its synthesis.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound. Each entry details the potential causes, the underlying chemistry, and provides actionable protocols for resolution.
Q1: My yield is low and my crude product contains a significant amount of unreacted 2-chloro-5-methylbenzonitrile. What went wrong?
A1: Root Cause Analysis & Resolution
This issue points directly to an incomplete oxidation of the methyl group on the starting material, 2-chloro-5-methylbenzonitrile (also known as 2-chloro-5-tolunitrile)[1]. The oxidation of a methyl group to a carboxylic acid is a multi-step process that requires potent oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇) and sufficiently vigorous conditions.
Underlying Chemistry: The oxidation proceeds through benzyl alcohol and benzaldehyde intermediates. If the reaction time is too short, the temperature too low, or the oxidant is not present in a sufficient stoichiometric excess, the reaction can stall at these intermediate stages or fail to proceed to completion, leaving starting material untouched.
Troubleshooting Protocol:
-
Verify Oxidant Stoichiometry: Ensure at least the theoretical amount of oxidizing agent is used, and consider a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 5-10 °C increments. For permanganate oxidations, maintaining a gentle reflux is often necessary.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)). Continue heating until the starting material spot/peak is no longer visible.
-
Ensure Efficient Mixing: In heterogeneous reactions (like with KMnO₄), vigorous stirring is crucial to ensure proper contact between the organic substrate and the aqueous oxidant.
Q2: I'm observing a significant impurity with a mass corresponding to 2-chloro-5-carboxybenzamide or 2-chloroterephthalic acid. How is this formed and how can I prevent it?
A2: Root Cause Analysis & Resolution
The presence of these impurities indicates that the nitrile group (-C≡N) is undergoing hydrolysis. This is a very common side reaction, especially during reaction workup under either strongly acidic or basic conditions.[2][3]
Underlying Chemistry: The nitrile group can be hydrolyzed in two stages. The first stage produces an amide (2-chloro-5-carboxybenzamide). Under more forcing conditions, this amide can be further hydrolyzed to a second carboxylic acid group, yielding 2-chloroterephthalic acid.[3] This process is catalyzed by both acid and base.[2][4]
-
Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[4]
-
Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic nitrile carbon.[4]
Reaction Pathway: Nitrile Hydrolysis
Caption: Formation of amide and diacid impurities via nitrile hydrolysis.
Prevention & Purification Protocol:
-
Minimize Harsh pH During Workup:
-
When acidifying to precipitate the product, do so slowly and at a low temperature (0-5 °C). Avoid using a large excess of strong acid.
-
If an alkaline extraction is used, avoid prolonged exposure to high pH or high temperatures.
-
-
Use Milder Hydrolysis Conditions: Some modern methods allow for the conversion of nitriles to amides under neutral, water-free conditions, for example, using an aldoxime with a Wilkinson's catalyst, which can prevent the formation of the carboxylic acid byproduct.[5]
-
Purification via pH Adjustment: The desired product (a single carboxylic acid) and the diacid impurity have different pKa values. Careful, fractional precipitation by slowly adjusting the pH of an alkaline solution can sometimes separate them.
-
Recrystallization: The diacid impurity often has different solubility properties. Recrystallization from a suitable solvent (e.g., water, ethanol/water mixtures) can be effective.[6]
Q3: My reaction, which starts from an amino-benzoic acid precursor via a Sandmeyer reaction, is producing a phenolic impurity (2-Chloro-5-hydroxybenzoic acid). What is the cause?
A3: Root Cause Analysis & Resolution
This is a classic side reaction in the diazotization/Sandmeyer sequence. It occurs when the intermediate aryl diazonium salt reacts with water in the reaction mixture instead of the desired cyanide nucleophile.[7]
Underlying Chemistry: The diazonium salt (Ar-N₂⁺) is a highly reactive intermediate. While it is an excellent substrate for nucleophilic substitution with copper(I) cyanide (CuCN), the N₂ group is also a fantastic leaving group. If the diazonium salt is exposed to water, especially at elevated temperatures, it can decompose to form a phenol and nitrogen gas.
Workflow: Sandmeyer Reaction & Phenol Impurity
Caption: Competing pathways in the Sandmeyer reaction.
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt) MUST be performed at low temperatures, typically 0-5 °C, to prevent decomposition.[7] Use an ice/salt bath and monitor the internal temperature closely.
-
Immediate Use of Diazonium Salt: The diazonium salt is unstable and should be used in the subsequent Sandmeyer step immediately after it is formed.[7] Do not store it.
-
Minimize Water Content: While the reaction is aqueous, avoid unnecessary dilution. Ensure the copper cyanide solution is prepared and ready for the slow addition of the cold diazonium salt solution.
-
Catalyst Quality: Use high-quality, freshly prepared copper(I) cyanide for the best results.[7]
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the primary synthetic routes to this compound and their associated impurity profiles?
A4: There are two predominant industrial routes, each with a characteristic set of potential impurities.
| Synthetic Route | Starting Material | Key Transformation | Common Impurities & Side Products |
| Route A: Oxidation | 2-Chloro-5-methylbenzonitrile[1] | Oxidation of the methyl group | Unreacted starting material, 2-chloro-5-formylbenzonitrile (aldehyde), 2-chloroterephthalic acid (from nitrile hydrolysis). |
| Route B: Sandmeyer | 2-Chloro-5-aminobenzoic acid | Diazotization of the amine, followed by cyanation | 2-Chloro-5-hydroxybenzoic acid (phenol), biaryl compounds, residual starting amine.[7] |
Q5: How can I best purify crude this compound?
A5: The optimal purification strategy depends on the nature of the primary impurities.
-
Acid-Base Extraction/Precipitation: This is highly effective for removing neutral or basic impurities. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃), filter to remove any insoluble material, and then slowly re-acidify the filtrate with an acid like HCl to precipitate the purified carboxylic acid. This is particularly useful for removing unreacted 2-chloro-5-methylbenzonitrile.
-
Recrystallization: This is the most powerful technique for removing closely related acidic impurities like the diacid byproduct.
-
Solvent Selection: Water is often a good choice, as the target molecule has temperature-dependent solubility.[6] Mixtures of ethanol/water or toluene can also be effective.
-
Procedure: Dissolve the crude solid in a minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated carbon and hot filter. Allow the solution to cool slowly to form pure crystals, then isolate by filtration.
-
Q6: What analytical techniques are essential for identifying and quantifying impurities?
A6: A combination of techniques is required for robust quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Excellent for structural elucidation. It can clearly distinguish between the methyl protons of the starting material (~2.4 ppm), the aldehyde proton of the intermediate (~10 ppm), and the aromatic protons of the product and impurities.
-
HPLC (High-Performance Liquid Chromatography): The primary tool for quantifying purity. Using a suitable column (e.g., C18) and mobile phase, you can separate the product from starting materials and side products, obtaining a purity value as a percentage of the total peak area.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for identifying unknown impurities. It separates the components like HPLC but also provides the mass of each component, allowing you to deduce their molecular formulas and propose structures for unexpected side products.
Q7: How stable is the nitrile group to hydrolysis during typical reaction conditions?
A7: The nitrile group is relatively robust under neutral conditions but becomes susceptible to hydrolysis under prolonged exposure to strong acids or bases, especially at elevated temperatures.[3]
-
In Acid: Protonation of the nitrile nitrogen activates it for nucleophilic attack by water.[2][4] Heating under reflux with an acid like HCl will eventually convert the nitrile to a carboxylic acid.
-
In Base: Direct attack by hydroxide (OH⁻) initiates the hydrolysis. Heating with aqueous NaOH will first form the amide and then the carboxylate salt.[3][4]
For synthetic purposes, this means that workup steps should be conducted efficiently and without excessive heat to minimize the formation of amide and diacid impurities.
References
- 1. 2-Chloro-5-methylbenzonitrile | C8H6ClN | CID 12557200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Stability of 2-Chloro-5-cyanobenzoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-5-cyanobenzoic acid. As a key intermediate in pharmaceutical synthesis and other chemical industries, understanding its stability under various reaction conditions is paramount to ensuring the integrity of your processes and the quality of your final products. This guide, structured in a troubleshooting-focused question-and-answer format, provides in-depth insights into the potential stability challenges you may encounter and offers practical solutions based on established chemical principles and data from analogous compounds.
Troubleshooting & FAQs: Stability of this compound
Here, we address common issues and questions regarding the stability of this compound during experimental work.
Q1: I am observing a loss of my starting material during a reaction conducted in an aqueous acidic solution. What could be the cause?
A1: The most probable cause for the loss of this compound in aqueous acidic conditions is the hydrolysis of the cyano (-CN) group. Nitriles are known to undergo acid-catalyzed hydrolysis to first form an amide (2-chloro-5-carbamoylbenzoic acid) and subsequently a carboxylic acid (2-chloro-terephthalic acid). The rate of this hydrolysis is dependent on the acid concentration and temperature.
-
Causality: The lone pair of electrons on the nitrogen atom of the cyano group is protonated under acidic conditions, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
To mitigate this, consider the following:
-
Use non-aqueous conditions: If your reaction chemistry allows, switching to an anhydrous organic solvent will prevent hydrolysis.
-
Control temperature: Lowering the reaction temperature will significantly reduce the rate of hydrolysis.
-
Limit exposure time: Minimize the duration of the reaction in the acidic aqueous medium.
-
Use a milder acid: If possible, use a weaker acid or a buffered system to maintain a less aggressive pH.
Q2: My reaction is performed under basic conditions, and I am seeing the formation of an unexpected polar impurity. What is likely happening?
A2: Similar to acidic conditions, basic conditions can also promote the hydrolysis of the cyano group. In the presence of a base, such as sodium hydroxide, the cyano group can be hydrolyzed to a carboxylate salt. Upon acidic workup, this would yield 2-chloro-terephthalic acid.
Another possibility, though generally less favorable without strong activation, is the nucleophilic aromatic substitution (SNAr) of the chloride atom by a hydroxide ion, which would lead to the formation of 2-hydroxy-5-cyanobenzoic acid.
-
Self-Validation: To confirm hydrolysis of the cyano group, you can analyze the reaction mixture by LC-MS to look for a product with a mass corresponding to 2-chloro-5-carbamoylbenzoic acid or 2-chloro-terephthalic acid.
Q3: I am running a high-temperature reaction and notice gas evolution and a decrease in the yield of my desired product. What is the likely degradation pathway?
A3: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide gas.[1] While benzoic acid itself requires high temperatures for decarboxylation, the presence of substituents can influence the reaction rate. For this compound, thermal decarboxylation would result in the formation of 2-chloro-5-cyanobenzene.
-
Expert Insight: The presence of an ortho-chloro substituent can potentially influence the rate of decarboxylation. It is crucial to carefully control the temperature and reaction time in any high-temperature process involving this molecule.
Q4: Can the chloro-substituent be displaced during my reaction?
A4: Yes, the chlorine atom can be susceptible to nucleophilic substitution, particularly with strong nucleophiles or under conditions that activate the aromatic ring. The electron-withdrawing nature of both the cyano and carboxylic acid groups increases the electrophilicity of the carbon atom to which the chlorine is attached, making it a potential site for nucleophilic aromatic substitution (SNAr).
Common nucleophiles that could displace the chloride include:
-
Amines
-
Alkoxides
-
Thiols
If your reaction involves such nucleophiles, you should be aware of this potential side reaction. To minimize this, you could consider using milder reaction conditions or protecting the carboxylic acid group to reduce its electron-withdrawing effect.
Q5: How stable is this compound to common oxidizing and reducing agents?
A5:
-
Oxidizing Agents: The aromatic ring of this compound is generally stable to common oxidizing agents used in synthetic chemistry. However, under harsh oxidative conditions, degradation of the aromatic ring can occur. The cyano group is also relatively resistant to oxidation.
-
Reducing Agents: The stability towards reducing agents depends on the specific reagent used.
-
Catalytic Hydrogenation: Under typical conditions for reducing nitro groups or double bonds (e.g., H₂/Pd-C), the cyano group can be reduced to a primary amine (aminomethyl group). The chloro group may also be susceptible to hydrogenolysis (removal), especially with catalysts like Palladium.
-
Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the carboxylic acid and the cyano group. Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive towards carboxylic acids or nitriles.
-
Q6: Is this compound sensitive to light?
A6: Halogenated aromatic compounds can be susceptible to photodegradation.[2] Exposure to UV light can potentially lead to the cleavage of the carbon-chlorine bond, generating radical intermediates that can lead to a variety of degradation products. It is advisable to protect reaction mixtures and stored material from direct sunlight or strong artificial light sources.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[3]
Protocol 1: Acid and Base Hydrolysis Stability Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 2, 4, 8, and 24 hours.
-
After each time point, cool the sample to room temperature, neutralize with 1N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Analyze by HPLC-UV or UPLC-MS.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at room temperature for 2, 4, 8, and 24 hours.
-
After each time point, neutralize with 1N HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Analyze by HPLC-UV or UPLC-MS.
-
-
Control: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without adding acid or base.
Protocol 2: Thermal Stability Study
-
Solid State:
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a temperature below its melting point (e.g., 150°C) for a specified period (e.g., 24, 48, 72 hours).
-
After cooling, dissolve the sample in a suitable solvent and analyze by HPLC-UV or UPLC-MS.
-
-
Solution State:
-
Prepare a solution of this compound in a suitable high-boiling point solvent.
-
Heat the solution at a specified temperature for a defined period.
-
Cool the solution and analyze by HPLC-UV or UPLC-MS.
-
Protocol 3: Oxidative Stability Study
-
Preparation: To 1 mL of the stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide.
-
Incubation: Keep the mixture at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the sample with the mobile phase to a final concentration of 100 µg/mL and analyze by HPLC-UV or UPLC-MS.
Protocol 4: Photostability Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) and place it in a quartz cuvette. Also, place a sample of the solid compound in a transparent container.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After a defined period of exposure, analyze both the exposed and control samples by HPLC-UV or UPLC-MS to assess for degradation.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Pathway | Potential Degradation Product(s) |
| Acidic/Basic Hydrolysis | Hydrolysis of cyano group | 2-Chloro-5-carbamoylbenzoic acid, 2-Chloro-terephthalic acid |
| High Temperature | Decarboxylation | 2-Chloro-5-cyanobenzene, Carbon Dioxide |
| Nucleophilic Attack | Nucleophilic Aromatic Substitution | 2-Substituted-5-cyanobenzoic acid (e.g., 2-amino-, 2-alkoxy-, 2-thio-) |
| Reduction (e.g., H₂/Pd-C) | Reduction of cyano group, Hydrogenolysis of chloro group | 2-Chloro-5-(aminomethyl)benzoic acid, 5-Cyanobenzoic acid |
| Photolysis | C-Cl bond cleavage | Radical-derived products |
Visualizations
Logical Relationship of Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting forced degradation studies on this compound.
References
Technical Support Center: Navigating the Scale-Up of 2-Chloro-5-cyanobenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-cyanobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical, field-proven insights. We will explore the common challenges encountered during production, from controlling the sensitive diazotization reaction to managing impurities and ensuring a safe and efficient process.
I. Overview of the Synthetic Pathway
The industrial synthesis of this compound predominantly follows a multi-step route commencing with the nitration of 2-chlorobenzoic acid. The resulting nitro intermediate is then reduced to an amine, which subsequently undergoes a Sandmeyer reaction to introduce the cyano group.
Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-nitrobenzoic acid (CAS: 2516-96-3). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and seek to optimize its purity. As a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules, achieving high purity is paramount.[1][2] This document provides in-depth, experience-based answers to common challenges encountered during its synthesis, focusing on the prevalent method of nitrating o-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude 2-Chloro-5-nitrobenzoic acid, and why do they form?
A1: When synthesizing 2-Chloro-5-nitrobenzoic acid via the electrophilic nitration of o-chlorobenzoic acid, two impurities are predominantly formed:
-
2-Chloro-3-nitrobenzoic acid: This is the most significant and challenging impurity to remove.[3][4] Both the chloro (-Cl) and carboxylic acid (-COOH) groups on the starting material are ortho-, para-directing and meta-directing, respectively. While the chloro group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho and para positions, the carboxylic acid group deactivates the ring and directs meta. The desired product forms from para-direction relative to the chlorine. However, a substantial amount of the undesired 2,3-isomer forms from ortho-direction. The formation of this isomer is a persistent issue in this synthesis.[3]
-
Unreacted o-Chlorobenzoic Acid: Incomplete nitration will leave residual starting material in your crude product. This is typically easier to manage and remove than the isomeric impurity.[5]
-
Dinitro-chlorobenzoic acid: Over-nitration can lead to the formation of dinitrated species, especially if reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times).[6]
Understanding the electronic and steric influences of the substituents is key to diagnosing and mitigating the formation of these byproducts.
Q2: My yield of the desired 2,5-isomer is low. How can I optimize the nitration reaction to improve regioselectivity?
A2: Improving the regioselectivity in favor of the 2,5-isomer hinges on meticulous control of the reaction conditions. The formation of the 2,3-isomer is kinetically competitive, and subtle changes can significantly shift the product ratio.
-
Temperature Control (Critical): This is the most crucial parameter. Running the nitration at low temperatures, specifically below 0°C to 5°C, is consistently shown to favor the formation of the desired 2-chloro-5-nitrobenzoic acid.[5][6] Higher temperatures increase the rate of formation of the undesired 2,3-isomer. A patent for a related process specifies a temperature of about 0°C to 5°C for optimal results.[6]
-
Rate of Addition: The nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) must be added slowly and dropwise to the solution of o-chlorobenzoic acid in sulfuric acid.[5] This prevents localized temperature spikes (exotherms) that would favor the formation of the 2,3-isomer and potential over-nitration.
-
Reagent Stoichiometry and Concentration: Using a precise amount of the nitrating agent is essential. An excess can lead to dinitration. The concentration of the sulfuric acid used as the solvent is also important; it must be high enough to keep the reactants and the nitrated product in solution to ensure a homogenous reaction mixture.[7]
The following diagram illustrates the critical influence of temperature on the reaction pathway.
Caption: Regioselectivity in the nitration of o-chlorobenzoic acid.
Q3: I'm struggling to remove the 2-chloro-3-nitrobenzoic acid isomer. What are the most effective purification strategies?
A3: Due to the similar physical properties of the 2,5- and 2,3-isomers, simple recrystallization can be challenging, often requiring multiple iterations.[3][5] Two primary methods have proven effective in achieving high purity (>99%).
-
Purification via Alkali Dissolution and Acid Precipitation: This is a robust industrial method for separating the isomers.[3][4][8] The crude mixture is dissolved in water by adding an alkali (like NaOH) to a specific pH (around 7.5), forming the sodium salts of both isomers.[8] After treating with activated carbon to remove colored impurities, the solution is filtered. Then, a mineral acid (e.g., nitric or hydrochloric acid) is carefully added to lower the pH to a specific range (e.g., 2.0-3.0).[3][4] The desired 2-Chloro-5-nitrobenzoic acid precipitates preferentially, leaving the more soluble 2,3-isomer salt in the solution. The precise pH for precipitation is a critical parameter to optimize for maximum purity and yield.
-
Fractional Recrystallization: While more laborious, repeated recrystallization can be effective. Water is a commonly cited solvent.[5] The key is to exploit the slight differences in solubility between the two isomers. A typical procedure involves dissolving the crude product in a minimum amount of boiling water, allowing it to cool slowly to induce crystallization of the less soluble 2,5-isomer, and then filtering. This process may need to be repeated two or more times to achieve the desired purity.[5]
Q4: How can I confirm the purity of my final product and identify specific impurities?
A4: A multi-technique approach is recommended for unambiguous purity assessment and impurity identification.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) can effectively separate the desired product from the 2,3-isomer and unreacted starting material.[9] Purity is typically calculated using the area percent method from the chromatogram.
-
Gas Chromatography (GC): GC can also be used, often after derivatization (e.g., esterification) to make the carboxylic acids more volatile. Purity levels of >99.0% are often determined by this method.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The aromatic substitution patterns of the 2,5-isomer, the 2,3-isomer, and the o-chlorobenzoic acid starting material are distinct, allowing for clear identification and quantification of each species in a mixture.
-
Melting Point: A sharp melting point within the literature range (e.g., 164-168°C) is a good indicator of high purity.[5][11] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity / High Isomer Content | Reaction temperature was too high (>5°C). | Maintain strict temperature control below 5°C, preferably in an ice-salt bath.[5] |
| Nitrating agent was added too quickly. | Add the nitrating agent dropwise over an extended period (e.g., 1 hour) to dissipate heat.[5] | |
| Low Yield | Incomplete reaction. | Monitor reaction progress with TLC until the starting material is consumed before quenching.[3] |
| Product loss during workup. | Ensure complete precipitation by pouring the reaction mixture onto a sufficient amount of ice.[5] Optimize the pH during acid precipitation in the purification step.[4] | |
| Inefficient purification. | For recrystallization, use a minimal amount of boiling solvent and allow for slow cooling.[12] | |
| Product is Discolored (Yellow/Brown) | Formation of oxidative side products. | During the alkali dissolution purification method, add activated carbon to the basic solution and filter before acid precipitation to decolorize the product.[3][4] |
| Residual acid from workup. | Ensure the filtered product is washed thoroughly with cold water until the washings are neutral. |
Detailed Experimental Protocols
Protocol 1: Optimized Nitration of o-Chlorobenzoic Acid
This protocol is adapted from established laboratory preparations.[5]
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 32g of o-chlorobenzoic acid in 160g of 100% sulfuric acid.
-
Cooling: Cool the solution to below 0°C using an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 16g of 80% nitric acid to 40g of 100% sulfuric acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour. Crucially, maintain the internal reaction temperature below 0°C throughout the addition.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.
-
Quenching: Pour the reaction mixture slowly onto 400g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid crude product and wash it thoroughly with cold water.
Protocol 2: Purification via Alkali Dissolution and Acid Precipitation
This protocol is based on patented industrial processes.[3][4][8]
-
Dissolution: Transfer the crude product to a beaker and add water (approx. 3.5 times the weight of the crude product). Heat the suspension to 60°C with stirring.
-
Basification: Slowly add a liquid alkali solution (e.g., 30% NaOH) dropwise until the pH of the solution reaches 7.5. The solid should completely dissolve, forming the sodium salts.
-
Decolorization (Optional): Add a small amount of activated carbon, stir for 15 minutes, and then filter the hot solution to remove the carbon and any insoluble impurities.
-
Precipitation: Transfer the clear filtrate to a new vessel. While stirring, gradually add a 50% nitric acid solution until the pH reaches 2.0-2.5.[4]
-
Digestion: Heat the resulting slurry to boiling and hold for at least 1 hour to encourage crystal growth and improve filterability.
-
Isolation: Allow the mixture to cool slowly to room temperature (e.g., ~38°C) to maximize precipitation.[3]
-
Final Steps: Filter the purified product, wash with cold water, and dry under vacuum at 80°C. This method can yield a product with a chromatographic purity of >99.5%.[3]
The following diagram outlines the complete synthesis and purification workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Naarini Molbio Pharma [naarini.com]
- 3. Page loading... [guidechem.com]
- 4. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 7. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 8. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. shuangdingchemistry.com [shuangdingchemistry.com]
- 11. 2-氯-5-硝基苯甲酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Handling and storage guidelines for "2-Chloro-5-cyanobenzoic acid"
Technical Support Center: 2-Chloro-5-cyanobenzoic acid
Welcome to the technical support guide for this compound (CAS: 89891-83-8). This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the safe handling, storage, and use of this versatile chemical intermediate. Our goal is to preemptively address common challenges and questions encountered during experimental work, ensuring both the integrity of your research and the safety of laboratory personnel.
Section 1: Critical Safety & Handling Protocols (Q&A)
This section addresses the most immediate questions regarding personal safety and proper handling techniques. Adherence to these guidelines is paramount to minimizing risk.
Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is mandatory?
Answer: this compound is classified as a hazardous substance and must be handled with care. The primary hazards, as identified by the Globally Harmonized System (GHS), include:
-
Harmful if swallowed, inhaled, or in contact with skin. [1]
-
Causes serious skin and eye irritation. [1]
-
May cause respiratory irritation. [1]
The GHS signal word for this compound is "Warning" and it is associated with the GHS07 pictogram for irritants/harmful substances.
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation of dust particles.
Question: What is the correct procedure for weighing and transferring the solid compound?
Answer: To prevent the generation and inhalation of airborne dust, all weighing and transfer operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure. Use non-sparking tools for transfers.[2] If the solid has caked, do not crush it aggressively. Instead, gently break it apart to minimize dust. After handling, thoroughly wash your hands and any exposed skin.[2] Decontaminate the weighing area and any equipment used immediately after the task is complete.
Safe Handling Workflow
The following diagram outlines the essential workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Section 2: Storage & Stability Guidelines (Q&A)
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring its efficacy in future experiments.
Question: What are the ideal storage conditions for this compound?
Answer: The compound is stable under normal laboratory conditions.[3] For optimal long-term stability, it should be stored in a tightly sealed container in a dry, room-temperature environment. A desiccator can be used to provide an extra layer of protection against moisture. The storage area should be well-ventilated.[2]
Question: Are there any incompatible materials I should avoid storing near this compound?
Answer: Yes. To prevent hazardous reactions, store this compound away from the following classes of chemicals:
-
Strong Oxidizing Agents: These can react exothermically with the benzoic acid structure.[4][5]
-
Strong Bases: As a carboxylic acid, it will react with strong bases in an acid-base neutralization reaction. This could be hazardous and is generally undesirable during storage.[5]
Store it with other organic acids, away from both inorganic acids and bases.
Section 3: Troubleshooting Experimental Issues
This section provides solutions to common problems encountered when using this compound in synthetic protocols.
Question: My compound is not dissolving. What solvent should I use?
Answer: this compound has limited solubility in water. It is more readily soluble in polar organic solvents.[6] For reactions, dimethylformamide (DMF) is a common choice.[7] For purification or analysis, slight solubility has been noted in methanol and dimethyl sulfoxide (DMSO).[8] An ethyl ester derivative is soluble in ethanol and dichloromethane, suggesting these may also be viable solvents for the parent acid.[3]
Troubleshooting Steps:
-
Start with common polar aprotic solvents like DMF or DMSO.
-
Try polar protic solvents like methanol or ethanol if compatible with your reaction chemistry.
-
Apply gentle heating or sonication to aid dissolution, but monitor for any signs of degradation.
Question: My reaction is sluggish or failing. What are the likely causes?
Answer: Assuming correct stoichiometry, several factors could be at play:
-
Purity of Starting Material: This compound is often prepared via nitration of o-chlorobenzoic acid, a process which can produce hard-to-separate isomers.[9] Impurities, especially isomers, can interfere with the desired reaction. Verify the purity of your starting material by NMR or LC-MS if possible.
-
Presence of Water: The carboxylic acid and cyano groups can be sensitive to moisture, especially if you are using reagents that are water-sensitive (e.g., in an amide coupling reaction). Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incompatible Base: If your reaction requires a base, ensure it is not too strong, as a very strong base could potentially react with other functional groups on the molecule or cause degradation.
Question: My purification by column chromatography is difficult, and I see multiple spots on TLC. What's wrong?
Answer: This issue often points back to the presence of isomers in the starting material or the formation of side-products.[9] If you suspect isomeric impurities, optimizing your chromatography is key. A successful purification has been reported using silica gel with an eluent of 1-2% methanol in chloroform.[10]
Troubleshooting Steps:
-
Run a gradient elution to improve separation.
-
Try a different solvent system. Consider systems with different polarities and selectivities (e.g., Ethyl Acetate/Hexanes vs. Dichloromethane/Methanol).
-
Consider recrystallization as an alternative or supplementary purification step. Recrystallization from boiling water has been used to purify similar compounds.[11]
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the physical appearance of this compound? It is typically a white to yellow solid powder.
Q2: What are the primary applications of this compound? It serves as a key intermediate or building block in the synthesis of pharmaceuticals and other complex organic molecules.[6][12]
Q3: What are the hazardous decomposition products? Upon combustion, it may produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]
Q4: How should I dispose of waste containing this chemical? All waste material must be disposed of in accordance with national and local regulations through a licensed waste disposal company.[2][4] Do not mix it with other waste streams.[4] Label the waste container clearly.
Appendices
Appendix A: Data Tables
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 89891-83-8 | [1][10] |
| Molecular Formula | C₈H₄ClNO₂ | [1][10] |
| Molecular Weight | 181.58 g/mol | [10] |
| Appearance | White to Yellow Solid | |
| InChIKey | OZNRJPYVSBAJLX-UHFFFAOYSA-N | [1] |
Table 2: GHS Hazard Information
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [1] |
Appendix B: Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Preparation: Perform all steps in a chemical fume hood while wearing mandatory PPE.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired mass of this compound to the vial and record the mass.
-
Solvent Addition: Using a calibrated pipette, add the desired volume of an appropriate solvent (e.g., DMF, DMSO) to the vial.
-
Dissolution: Cap the vial securely and vortex for 30-60 seconds. If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Heating (Optional): If necessary, gently warm the solution in a water bath (e.g., 40-50°C). Do not overheat, as this may cause degradation.
-
Inspection: Once the solid is fully dissolved, the solution is ready for use.
Protocol 2: Small Solid Spill Cleanup
-
Evacuate & Restrict: If the spill is outside a fume hood, calmly alert others and restrict access to the area.
-
Wear PPE: Don appropriate PPE, including respiratory protection, before beginning cleanup.
-
Cover the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Collect Material: Carefully sweep up the covered material using a dustpan and brush. Avoid creating dust. Place the collected material into a clearly labeled, sealable waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste according to your institution's guidelines.
Appendix C: Diagrams
References
- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-cyanobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 3. Buy Ethyl 2-chloro-5-cyanobenzoate (EVT-1471378) | 1261779-36-5 [evitachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Buy 2-Chloro-5-(cyanomethyl)benzoic acid | 66658-58-0 [smolecule.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-Chloro-3-cyanobenzoic acid | 117738-76-8 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound CAS#: 89891-83-8 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: 2-Chloro-5-cyanobenzoic Acid Waste Management
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 2-Chloro-5-cyanobenzoic acid and its associated waste streams. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory adherence by explaining the scientific principles behind each recommendation.
Section 1: Hazard Assessment and Chemical Profile
Before handling any waste, a thorough understanding of the chemical's properties and hazards is paramount.
FAQ 1: What are the primary hazards of this compound?
This compound is a multi-hazard substance. According to the Globally Harmonized System (GHS), it presents several risks that dictate its handling and disposal protocols.[1]
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: It is known to cause significant skin and serious eye irritation.[1][2]
-
Respiratory Issues: Inhalation may lead to respiratory irritation.[1]
These hazards necessitate the use of stringent personal protective equipment (PPE) at all times, including during disposal procedures.
Data Summary: Chemical and Hazard Properties
| Property | Value / Classification | Source |
| Molecular Formula | C₈H₄ClNO₂ | [1] |
| Molecular Weight | 181.57 g/mol | [1] |
| Appearance | White to yellow solid | |
| GHS Hazard Statements | H302, H312, H332 (Harmful) | [1] |
| H315 (Skin Irritant) | [1] | |
| H319 (Eye Irritant) | [1] | |
| H335 (Respiratory Irritant) | [1] | |
| Structural Hazards | Halogenated, Acidic, Nitrile-containing | N/A |
Section 2: Waste Segregation and Initial Handling
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[3] Incompatible wastes must never be mixed.[4]
FAQ 2: How should I collect and store waste containing this compound in the laboratory?
All waste containing this compound, whether it's pure excess reagent, contaminated labware (e.g., weigh boats, gloves), or solutions, must be treated as hazardous waste.[5]
Core Principle: Waste streams should be segregated based on their chemical properties to ensure they are routed to the correct final disposal pathway.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container. A glass container is often suitable for acidic solids, but always check institutional guidelines.[6]
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Segregation: This waste must be collected in a dedicated container for Halogenated Organic Solids . Do not mix it with:
Workflow: Waste Stream Segregation Decision
The following diagram illustrates the logic for segregating this specific chemical waste.
Caption: Decision tree for proper waste segregation.
Section 3: In-Lab Treatment (Neutralization) - A Word of Caution
While many simple acids can be neutralized in the lab before disposal, this compound presents additional risks that make this practice inadvisable without a specific, validated protocol and EHS approval.
FAQ 3: Can I neutralize this acid in my lab to make it non-hazardous?
Short Answer: It is strongly recommended NOT to.
Scientific Rationale: While the carboxylic acid group can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide), the presence of the nitrile (cyano) group on the same molecule complicates this process.[7][8]
-
Risk of Side Reactions: Under certain conditions, reactions involving nitriles can be hazardous. While this specific molecule is an aromatic nitrile and generally stable, the potential for unintended reactions in a mixed waste environment is a significant concern.
-
Incomplete Deactivation: Neutralizing the acid functional group does not eliminate the hazards associated with the chlorinated aromatic nitrile structure. The resulting salt would still be a halogenated organic compound and would require disposal as hazardous waste.
-
Regulatory Complexity: In-lab treatment of hazardous waste is a regulated activity. Performing such a procedure without authorization can violate institutional and federal regulations.[9] The final product must be verified as non-hazardous before it can be disposed of in a standard drain, which is not the case here.[7]
Section 4: Professional Disposal Pathways
Understanding the final destination of your chemical waste reinforces the importance of proper segregation.
FAQ 4: What is the ultimate disposal method for this compound waste?
The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration .[10][11]
-
Why Incineration? This process uses extremely high temperatures to break the strong carbon-chlorine and carbon-carbon bonds, converting the organic material primarily into carbon dioxide, water, and hydrogen chloride (HCl).
-
Temperature Requirements: To prevent the formation of highly toxic and persistent byproducts like dioxins and furans, regulations often mandate a minimum temperature of 1100 °C for waste containing more than 1% halogenated organic substances.[12][13]
-
Scrubbing: The hydrogen chloride gas produced during combustion is a corrosive acid and an air pollutant. Licensed hazardous waste incinerators are equipped with advanced scrubber systems that neutralize the HCl (often with a caustic solution) before the exhaust gases are released into the atmosphere.[10]
Section 5: Troubleshooting and Emergency Procedures
Accidents happen. A clear, pre-defined plan for handling spills is a critical component of laboratory safety.
FAQ 5: What is the correct procedure for cleaning up a small spill of solid this compound?
For small, contained spills of the solid material, laboratory personnel with proper training and PPE can perform the cleanup. For large spills or spills of solutions, evacuate the area and contact your EHS department immediately.
Protocol: Small Spill Cleanup
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves. For larger quantities or if dust is generated, respiratory protection may be necessary.[14][15]
-
Contain Dust: If the material is a fine powder, gently cover it with a plastic-backed absorbent pad to minimize dust generation. Do NOT add water.
-
Gentle Collection: Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard. Avoid aggressive sweeping that could create airborne dust.
-
Transfer to Waste Container: Place the collected solid and any contaminated cleaning materials (e.g., absorbent pads, gloves) into a designated hazardous waste container labeled for "Halogenated Organic Solid Waste."
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Be aware that this rinsate is now also hazardous waste. Collect all wipes and cleaning materials in the same hazardous waste container.
-
Final Steps: Seal and properly label the waste container. Report the spill to your laboratory supervisor or EHS department, as per institutional policy.
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for a small chemical spill.
References
- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. zeeco.com [zeeco.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. zerowasteeurope.eu [zerowasteeurope.eu]
- 13. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com [carlroth.com]
Avoiding isomer formation in "2-chloro-5-nitrobenzoic acid" synthesis
Technical Support Center: 2-Chloro-5-Nitrobenzoic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-chloro-5-nitrobenzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a focus on a critical objective: minimizing the formation of unwanted isomers. The nitration of 2-chlorobenzoic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the competing directing effects of two different substituents. Understanding and controlling these effects is paramount to achieving high purity and yield. This document provides troubleshooting advice, answers frequently asked questions, and offers detailed, field-proven protocols to support your experimental success.
Troubleshooting Guide: Isomer Formation & Purity Issues
This section addresses specific problems you may encounter during the synthesis and purification of 2-chloro-5-nitrobenzoic acid.
Question: Why am I getting a low yield of the desired 2-chloro-5-nitrobenzoic acid and a high percentage of the 2-chloro-3-nitrobenzoic acid isomer?
Answer: This is the most common challenge in this synthesis and stems from the fundamental principles of electrophilic aromatic substitution (EAS). The starting material, 2-chlorobenzoic acid, has two substituents on the benzene ring:
-
Chloro Group (-Cl): A halogen, which is deactivating yet an ortho, para-director due to its ability to donate a lone pair of electrons through resonance.[1][2][3]
-
Carboxylic Acid Group (-COOH): A moderate deactivating group and a meta-director because it withdraws electron density from the ring.[4][5]
The nitration introduces a nitro group (-NO2). The directing effects of the existing groups are as follows:
-
The -Cl group directs incoming electrophiles to the positions ortho (C3, C6) and para (C5) to it.
-
The -COOH group directs incoming electrophiles to the positions meta (C3, C5) to it.
Both groups "agree" on directing the nitro group to the C3 and C5 positions. The desired product is the C5-substituted isomer (2-chloro-5-nitrobenzoic acid), while the primary isomeric impurity is the C3-substituted one (2-chloro-3-nitrobenzoic acid). The formation of a significant amount of the 2-chloro-3-nitrobenzoic acid isomer is a known issue that makes achieving high purity with conventional methods difficult.[6][7][8]
The key to maximizing the desired 5-nitro isomer lies in precise control of reaction conditions, especially temperature.
Caption: Competing directing effects in the nitration of 2-chlorobenzoic acid.
Question: How can I experimentally minimize the formation of the 2-chloro-3-nitrobenzoic acid isomer during the reaction?
Answer: Strict temperature control is the most critical parameter. Performing the nitration at very low temperatures can help favor the formation of the desired 5-nitro isomer.
-
Low Temperature: The addition of the nitrating mixture (a combination of nitric acid and sulfuric acid) should be done dropwise while maintaining the reaction temperature below 0°C.[9] Some protocols even suggest temperatures between -10°C and 0°C. This reduces the overall reaction rate and can influence the regioselectivity.
-
Slow Addition: Adding the nitrating agent slowly ensures that the temperature does not spike locally, which could lead to increased formation of side products.
-
Acid Concentration: Using concentrated sulfuric acid (100%) or even oleum can improve the reaction by sequestering the water formed during nitration, which would otherwise dilute the acid and decrease its effectiveness.[10]
| Parameter | Recommendation | Rationale |
| Temperature | Maintain below 0°C during nitrating agent addition.[9] | Reduces formation of undesired by-products and can improve regioselectivity. |
| Addition Rate | Slow, dropwise addition of nitrating mixture. | Prevents exothermic spikes, ensuring consistent low-temperature conditions. |
| Agitation | Continuous and efficient stirring. | Ensures homogeneity and uniform temperature throughout the reaction mass. |
| Reaction Time | Monitor via TLC to confirm consumption of starting material.[6] | Prevents incomplete reactions or excessive side reactions from prolonged exposure. |
Question: My final product has a low melting point and appears impure. How can I effectively separate the desired 2-chloro-5-nitrobenzoic acid from its isomers?
Answer: Due to the similar chemical nature of the isomers, simple recrystallization may not be sufficient to achieve high purity (>99%).[6] A more robust method involves exploiting slight differences in the salts' solubilities through an alkaline dissolution and controlled acid precipitation process.[6][7]
This process works by converting the acidic isomers into their sodium salts, which are soluble in water. Then, by carefully adjusting the pH and temperature during re-acidification, the desired 2-chloro-5-nitrobenzoic acid can be selectively precipitated.[6] See Protocol 2 for a detailed step-by-step guide.
Caption: Workflow for purification via alkaline dissolution and acid precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction? The reaction is an electrophilic aromatic substitution (EAS).[11] Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the 2-chlorobenzoic acid ring then attacks this ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final product.[12]
Q2: Are there alternative synthetic routes that provide better regioselectivity? Yes, while nitration of 2-chlorobenzoic acid is common, other routes exist:
-
Chlorination of 2-nitrobenzoic acid: This approach can also be used, though it presents its own set of challenges regarding regioselectivity.[13]
-
Oxidation of 2-chloro-5-nitrotoluene: If the corresponding toluene derivative is available, its methyl group can be oxidized to a carboxylic acid. This method fixes the positions of the chloro and nitro groups beforehand, completely avoiding the isomer problem during the final oxidation step.[14]
Q3: How can I confirm the isomeric purity of my final product? Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying isomeric purity. A well-developed method can easily separate the 2-chloro-5-nitro and 2-chloro-3-nitro isomers. Product purity is often reported as chromatographic purity.[6][7]
-
Gas Chromatography (GC): After derivatization (e.g., methylation to form the ester), GC can also be used for separation and quantification.
-
Melting Point: A sharp melting point corresponding to the literature value (164-165°C) is a good indicator of high purity.[9] Isomeric impurities will typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between the isomers based on the distinct splitting patterns and chemical shifts of the aromatic protons.
Detailed Experimental Protocols
Protocol 1: Optimized Nitration of 2-Chlorobenzoic Acid
This protocol is synthesized from best practices to maximize the yield of the desired 5-nitro isomer.[6][9]
Materials:
-
2-chlorobenzoic acid
-
Concentrated Sulfuric Acid (100% or 98%)
-
Concentrated Nitric Acid (e.g., 80%)
-
Ice-salt bath
-
Crushed ice
Procedure:
-
Preparation: In a flask equipped with a stirrer and dropping funnel, add 160g of 100% sulfuric acid for every 32g of 2-chlorobenzoic acid.
-
Cooling: Cool the flask in an ice-salt bath to below 0°C.
-
Addition of Starting Material: Slowly add the 32g of 2-chlorobenzoic acid to the cold sulfuric acid while stirring. Ensure the temperature remains below 0°C.
-
Prepare Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 16g of 80% nitric acid to 40g of 100% sulfuric acid. Cool this mixture as well.
-
Nitration: Add the prepared nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately 1 hour. Crucially, maintain the reaction temperature below 0°C throughout the entire addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours. You can monitor the reaction's progress using thin-layer chromatography (TLC) to ensure all starting material is consumed.[6][9]
-
Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice (approx. 400g) with vigorous stirring.
-
Isolation: The crude product, a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, will precipitate. Isolate the solid by vacuum filtration and wash with cold water.
Protocol 2: Purification via Alkaline Dissolution and Acid Precipitation
This protocol is highly effective for separating the desired 5-nitro isomer from the 3-nitro impurity, capable of achieving >99.5% purity.[6][7]
Procedure:
-
Alkaline Dissolution: Transfer the crude, filtered product to a beaker. Add water (approx. 3.5 times the weight of the crude product).
-
Heating and pH Adjustment: Stir and heat the mixture to 60°C. Gradually add a liquid alkali solution (e.g., 50% NaOH) until the pH of the solution reaches 7.5. Both isomers will dissolve, forming their respective sodium salts.
-
Decolorization (Optional): Add a small amount of activated carbon to the solution to remove colored impurities and filter the hot solution.
-
Acid Precipitation: Transfer the clear filtrate to a new reactor. While stirring, gradually add a 50% nitric acid solution until the pH reaches 2.0-2.5.
-
Controlled Crystallization: Heat the acidified mixture to boiling and maintain this temperature for at least 1 hour. Then, allow the mixture to cool slowly and naturally to approximately 38-40°C. The 2-chloro-5-nitrobenzoic acid will selectively precipitate.
-
Final Isolation: Isolate the purified product by vacuum filtration. Wash the solid thoroughly with cold water.
-
Drying: Dry the final product in a vacuum oven at 80-90°C to obtain a high-purity solid.[6][7]
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. prepchem.com [prepchem.com]
- 10. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-Chloro-5-nitrobenzoic Acid
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of 2-chloro-5-nitrobenzoic acid (CAS: 2516-96-3). Here, we dissect the nuances of its recrystallization, moving beyond rote procedures to address the common, and often frustrating, challenges encountered in the laboratory. Our focus is on providing actionable solutions and the underlying chemical principles to empower you to optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful purification protocol.
Q1: What is the primary goal of recrystallizing 2-chloro-5-nitrobenzoic acid?
The primary objective is to achieve high purity, which is critical for subsequent synthetic steps or final formulation in drug development. The synthesis of 2-chloro-5-nitrobenzoic acid via the nitration of o-chlorobenzoic acid frequently produces an isomeric byproduct, 2-chloro-3-nitrobenzoic acid.[1][2] Conventional purification methods often struggle to separate these isomers effectively, limiting product purity to around 99.0%.[1][2] Recrystallization is a crucial step designed to selectively isolate the desired 2-chloro-5-nitrobenzoic acid, thereby removing the 3-nitro isomer, residual starting materials, and other process-related impurities.
Q2: There are conflicting reports on the melting point. What is the correct value for pure 2-chloro-5-nitrobenzoic acid?
The literature presents a notable range for the melting point of this compound. Values can be found from 164°C up to 229°C.[3][4][5] However, a well-documented synthesis yielding a pure product reports a melting point of 164-165°C , with other suppliers listing similar ranges such as 165-168°C.[4]
Scientist's Insight: A broad melting range or a value significantly depressed from this 164-168°C range is a strong indicator of residual impurities, most commonly the 2-chloro-3-nitrobenzoic acid isomer. Always use the melting point as a critical quality attribute to assess the success of your purification.
Q3: What are the most effective solvents for the recrystallization of 2-chloro-5-nitrobenzoic acid?
The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on its chemical structure (a polar aromatic carboxylic acid) and available data, several solvent systems are viable. The compound is reported to be soluble in ethanol, methanol, acetone, ether, and hot water.[3][6]
| Solvent System | Suitability & Rationale | Key Considerations |
| Boiling Water | An effective, inexpensive, and non-flammable option. It is particularly useful for removing less polar impurities. A published procedure specifically recommends recrystallizing twice from boiling water to remove unreacted o-chlorobenzoic acid.[4] | Due to the compound's acidic nature (pKa ≈ 2.8), its solubility in water is limited but increases significantly with temperature.[3] A large volume of water may be required. |
| Ethanol/Water | A highly versatile mixed-solvent system that offers fine-tuned control over solubility. The compound dissolves readily in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling. | The ratio is critical. Adding too much water too quickly can cause the product to "oil out" or precipitate prematurely, trapping impurities. |
| Acetic Acid/Water | A common choice for aromatic carboxylic acids. The compound is soluble in warm acetic acid, with water used as the anti-solvent. | Residual acetic acid can be difficult to remove from the final product and may require extensive drying under vacuum. |
| Ethanol | A good single-solvent option if the impurities have significantly different solubility profiles in ethanol compared to the target compound.[7] | The compound has moderate solubility in cold ethanol, which may lead to lower recovery yields compared to a mixed-solvent system.[3] |
Part 2: Experimental Protocols & Workflows
Adherence to a systematic protocol is paramount. Below are two validated methods for the recrystallization of 2-chloro-5-nitrobenzoic acid.
Recrystallization Workflow Overview
Caption: General workflow for the recrystallization of 2-chloro-5-nitrobenzoic acid.
Protocol A: Single Solvent Recrystallization from Boiling Water
This method is adapted from a documented synthesis procedure and is effective for removing less polar impurities like o-chlorobenzoic acid.[4]
-
Dissolution: Place 5.0 g of crude 2-chloro-5-nitrobenzoic acid into a 500 mL Erlenmeyer flask. Add approximately 200 mL of deionized water and a magnetic stir bar. Heat the suspension to a rolling boil on a stirrer hotplate.
-
Achieve Saturation: Continue adding small portions of boiling water until all the solid has just dissolved. Note: An excess of solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is significantly colored, remove it from the heat and allow it to cool for 1-2 minutes. Add a small spatula tip of activated charcoal, swirl, and reheat to boiling for 5 minutes. Perform a hot gravity filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the resulting pale yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount (10-15 mL) of ice-cold deionized water to remove residual soluble impurities. Dry the crystals in a vacuum oven at 60-70°C to a constant weight.
Protocol B: Mixed Solvent Recrystallization (Ethanol/Water)
This is a versatile method that provides excellent control for achieving high purity.
-
Dissolution: Place 5.0 g of crude 2-chloro-5-nitrobenzoic acid into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Primary Solvent: Heat ethanol to a near-boil on a hotplate. Add the hot ethanol to the flask in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount necessary.
-
Induce Cloudiness (Anti-Solvent): While the ethanol solution is still hot, add deionized water dropwise until a faint, persistent cloudiness appears. The solution is now saturated.
-
Re-clarify: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of a pre-chilled ethanol/water mixture (e.g., 20:80 v/v). Dry the purified product under vacuum.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to problem-solving.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q: My compound won't crystallize, even after cooling in an ice bath. What should I do?
This is the most common issue and is typically due to one of two reasons:
-
Excess Solvent: Too much solvent was used, and the solution is not saturated at the lower temperature.[9]
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to re-concentrate it. Allow it to cool again. This is the most frequent fix.[8]
-
-
Supersaturation: The solution is saturated, but crystal nucleation has not initiated.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
-
Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystallization.[9]
-
Q: Instead of crystals, an oily liquid formed at the bottom of my flask. What went wrong?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[8] It is common with impure compounds or when cooling is too rapid.
-
Solution: Reheat the flask to redissolve the oil into the solvent. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to increase the overall solubility.[8][9] Then, allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help ensure a gradual temperature drop, favoring proper crystal lattice formation.[8]
Q: My final yield was extremely low. How can I improve it?
A low yield can decimate a multi-step synthesis. The cause is often procedural.
-
Cause 1: Using too much solvent. The more solvent used, the more product will remain dissolved in the mother liquor, even when cold.[10]
-
Fix: Always strive to use the minimum amount of hot solvent required for complete dissolution. You can often recover a "second crop" of crystals by boiling down the mother liquor and re-cooling.
-
-
Cause 2: Premature crystallization. If using hot filtration to remove impurities, the product can crystallize in the funnel.
-
Fix: Use a small excess of solvent before hot filtration and ensure your funnel and receiving flask are pre-heated to prevent a sudden temperature drop.
-
-
Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[10]
-
Fix: Wash the filter cake with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to form a slurry, and then reapply the vacuum.
-
Q: The melting point is still low and broad after recrystallization. What's the next step?
If a carefully performed recrystallization fails to yield a product with a sharp melting point in the expected range (164-168°C), it indicates that significant impurities are still present. This is highly suggestive of co-crystallization with the 2-chloro-3-nitrobenzoic acid isomer.
-
Solution: A more rigorous purification may be needed. The literature describes a chemical purification whereby the crude mixture is dissolved in an alkaline solution (e.g., aqueous NaOH) to form the sodium salts of the benzoic acids.[1][2] Activated charcoal can be used at this stage for decolorization.[1] After filtration, the solution is carefully re-acidified (e.g., with HNO₃ or HCl) to a specific pH. The different solubilities of the isomers at a controlled pH can allow for fractional precipitation.[1][2] The precipitated solid should then be subjected to another recrystallization as described in the protocols above.
Part 4: Safety & Handling
As a professional, adherence to safety protocols is non-negotiable.
-
Hazard Identification: 2-Chloro-5-nitrobenzoic acid is classified as an irritant. It can cause serious eye irritation and may cause skin irritation or an allergic skin reaction.[11][12][13] It is also harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11][14]
-
Engineering Controls: Conduct all operations, especially when heating solvents, in a well-ventilated chemical fume hood.
-
Disposal: Dispose of all chemical waste, including the mother liquor, in accordance with your institution's hazardous waste guidelines. Do not pour into drains.[11][12]
References
- 1. Page loading... [guidechem.com]
- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Chloro-5-nitrobenzoic Acid | CAS 2516-96-3 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 6. sdichem.com [sdichem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Chloro-5-cyanobenzoic Acid: A Guide for Researchers
Introduction
2-Chloro-5-cyanobenzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials.[1][2] Its strategic importance necessitates the availability of efficient, scalable, and cost-effective synthetic routes. This guide provides a comparative analysis of the most viable synthetic pathways to this compound, offering detailed experimental protocols, a critical evaluation of each route's advantages and disadvantages, and supporting data to inform methodological choices in research and development.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through a multi-step process commencing from readily available starting materials. The most established and versatile approach involves the transformation of 2-chlorobenzoic acid through nitration, subsequent reduction, and a final Sandmeyer reaction to introduce the cyano group. This guide will focus on a detailed analysis of this primary route and its key variations.
Route 1: Multi-Step Synthesis from 2-Chlorobenzoic Acid
This synthetic pathway is the most extensively documented and offers a reliable method for the preparation of this compound. The overall transformation can be visualized as a three-step sequence:
Caption: Overall workflow for the synthesis of this compound from 2-Chlorobenzoic acid.
Step 1: Nitration of 2-Chlorobenzoic Acid
The initial step involves the electrophilic aromatic substitution of 2-chlorobenzoic acid to introduce a nitro group at the 5-position. The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor the formation of the desired 2-chloro-5-nitrobenzoic acid isomer, although the formation of the 2-chloro-3-nitrobenzoic acid isomer is a notable side reaction.[3]
Experimental Protocol:
A detailed procedure for the nitration of o-chlorobenzoic acid is as follows:
-
In a reaction vessel equipped with a stirrer and cooling bath, 160 grams of 100% sulfuric acid is charged and cooled to below 0°C.
-
While maintaining the temperature below 0°C, 32 grams of pure o-chlorobenzoic acid is slowly added with stirring.[4]
-
A nitrating mixture, prepared by carefully adding 16 grams of 80% nitric acid to 40 grams of 100% sulfuric acid, is added dropwise to the reaction mixture over approximately 1 hour, ensuring the temperature remains below 0°C.[4]
-
After the addition is complete, the reaction mixture is held at room temperature for 10-12 hours, then slowly heated to 60°C.[4]
-
The reaction mixture is then carefully poured onto 400 grams of ice, leading to the precipitation of the product.[4]
-
The crude 2-chloro-5-nitrobenzoic acid is collected by filtration and can be purified by recrystallization from boiling water to yield a product with a melting point of 164-165°C.[4] A yield of approximately 92% of the theoretical amount can be achieved.[4]
Causality of Experimental Choices:
-
Low Temperature: Performing the nitration at a low temperature (below 0°C) is crucial to minimize the formation of undesired by-products, including the 2-chloro-3-nitrobenzoic acid isomer and dinitro derivatives.[4][5]
-
Sulfuric Acid: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6]
Step 2: Reduction of 2-Chloro-5-nitrobenzoic Acid
The second step involves the reduction of the nitro group of 2-chloro-5-nitrobenzoic acid to an amino group, yielding the key intermediate, 2-amino-5-chlorobenzoic acid. Several reduction methods are available, each with its own set of advantages and considerations.
Experimental Protocol:
-
Dissolve 20.2 grams (0.1 mole) of 2-chloro-5-nitrobenzoic acid in 70 ml of water containing 5.5 grams of sodium carbonate.[7]
-
Acidify the solution with 10 ml of 40% acetic acid.[7]
-
In a separate large reaction vessel, prepare a boiling suspension of 100 grams of zinc dust in 250 ml of water with 4 ml of 40% acetic acid.[7]
-
Add the solution of 2-chloro-5-nitrobenzoic acid dropwise to the boiling zinc suspension with continuous stirring. The reduction typically takes about 2 hours.[7]
-
After the reduction is complete, add 5 grams of sodium carbonate and filter the hot solution.[7]
-
Evaporate the filtrate to a volume of 200 ml and isolate the 5-amino-2-chlorobenzoic acid by acidifying the solution with hydrochloric acid, avoiding an excess. A yield of approximately 92% can be obtained.[7]
Experimental Protocol:
-
To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, add 2 g of freshly activated Raney nickel.[8]
-
Stir the mixture at room temperature under a hydrogen atmosphere overnight.[8]
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.[8]
-
Evaporate the filtrate under reduced pressure to yield the product as a white solid. This method can achieve a high yield of around 96%.[8]
Experimental Protocol:
-
To a liter of boiling water containing 100 parts of iron filings and 5 parts of glacial acetic acid, slowly add 105 parts of 2-chloro-5-nitrobenzoic acid over a period of four hours.[5]
-
Maintain the reaction mixture at 95-100°C throughout the addition and for an additional three hours.[5]
-
The resulting 2-amino-5-chlorobenzoic acid can be isolated by making the solution alkaline, filtering to remove the iron sludge, and then carefully acidifying the filtrate to a pH of 2.8 to 3.2 to precipitate the product.[5]
Comparative Analysis of Reduction Methods:
| Method | Reducing Agent | Yield | Advantages | Disadvantages |
| 2a | Zinc Dust/Acetic Acid | ~92%[7] | High yield, relatively inexpensive. | Can lead to foaming, requires careful handling of zinc dust. |
| 2b | H₂/Raney Nickel | ~96%[8] | High yield, clean reaction with water as the only by-product. | Requires specialized hydrogenation equipment, Raney nickel is pyrophoric and requires careful handling. |
| 2c | Iron/Acetic Acid | ~70% (overall from o-chlorobenzoic acid)[5] | Cost-effective for large-scale synthesis, readily available reagents. | Generates significant iron sludge waste, may require more rigorous purification. |
Step 3: Sandmeyer Reaction for Cyanation
The final step is the conversion of the amino group of 2-amino-5-chlorobenzoic acid to a cyano group via a Sandmeyer reaction.[9][10] This reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.[11][12]
Caption: Key stages of the Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol (General Procedure):
-
Diazotization: Dissolve 2-amino-5-chlorobenzoic acid in a cold aqueous solution of a strong mineral acid (e.g., hydrochloric acid). Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly between 0-5°C. The completion of diazotization can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. Nitrogen gas evolution will be observed. The reaction temperature should be carefully controlled.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature or slightly heated to ensure complete decomposition of the diazonium salt.
-
The product, this compound, can then be isolated by extraction and purified by recrystallization.
Causality of Experimental Choices:
-
Diazotization at Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5°C) is critical for their formation and to prevent premature decomposition.[12]
-
Copper(I) Cyanide: Copper(I) is a crucial catalyst in the Sandmeyer reaction. It facilitates the single-electron transfer to the diazonium salt, initiating the radical-nucleophilic aromatic substitution mechanism that leads to the formation of the aryl radical and subsequent cyanation.[9]
Alternative Synthetic Considerations
While the multi-step route from 2-chlorobenzoic acid is the most established, other potential synthetic strategies exist, though they are less detailed in the available literature for this specific target molecule.
-
Cyanation of Dihalogenated Precursors: A patent suggests the possibility of preparing 2-amino-5-cyanobenzoic acid derivatives by contacting a 5-(bromo or chloro)benzoic acid derivative with a metal cyanide reagent, a copper(I) salt, and an iodide salt.[13] This suggests that a direct cyanation of a dihalogenated benzoic acid could be a potential, more direct route, although specific conditions for 2,5-dichlorobenzoic acid to yield the target molecule were not found.
Conclusion
The synthesis of this compound is most reliably achieved through a well-defined three-step sequence starting from 2-chlorobenzoic acid. This route, involving nitration, reduction, and a final Sandmeyer cyanation, offers good overall yields and utilizes readily accessible reagents. The choice of the reduction method in the second step can be tailored based on the available equipment, cost considerations, and desired environmental impact. While alternative routes may exist, the pathway detailed in this guide represents the most robust and scientifically validated approach for the preparation of this important chemical intermediate. Researchers and drug development professionals can utilize this comprehensive guide to make informed decisions for the efficient and effective synthesis of this compound.
References
- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Confirmation of 2-Chloro-5-cyanobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 2-Chloro-5-cyanobenzoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and compare the utility of each technique in providing a self-validating structural proof.
The Subject: this compound
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄ClNO₂ and a molecular weight of 181.58 g/mol .[1] Its structure presents several key features for spectroscopic analysis: a trisubstituted benzene ring, a carboxylic acid group, a nitrile group, and a chlorine atom. Each of these moieties will provide a characteristic signature in the various spectra, allowing for a comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: Unveiling the Aromatic Proton Environment
The proton NMR spectrum provides a precise map of the hydrogen atoms within a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of primary interest.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.92 | Broad Singlet | - | 1H | -COOH |
| ~8.24 | Doublet | 2.1 | 1H | H-6 |
| ~8.01 | Doublet of Doublets | 8.4, 2.1 | 1H | H-4 |
| ~7.79 | Doublet | 8.2 | 1H | H-3 |
Data is based on experimental findings.[2]
Interpretation and Causality:
-
The Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is typically highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears as a broad singlet far downfield (~13.92 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the DMSO-d₆ solvent.
-
The Aromatic Protons (H-3, H-4, H-6): The three protons on the aromatic ring exhibit a distinct splitting pattern that is key to confirming the substitution pattern.
-
H-6: This proton is ortho to the electron-withdrawing cyano group and meta to the carboxylic acid group. It appears as a doublet due to coupling with H-4 (a small meta-coupling, J ≈ 2.1 Hz).
-
H-4: This proton is ortho to the cyano group and ortho to the chlorine atom. It experiences coupling from both H-3 (ortho-coupling, J ≈ 8.4 Hz) and H-6 (meta-coupling, J ≈ 2.1 Hz), resulting in a doublet of doublets.
-
H-3: This proton is ortho to the chlorine atom and meta to the carboxylic acid group. It appears as a doublet due to the large ortho-coupling with H-4 (J ≈ 8.2 Hz).
-
This specific splitting pattern and the chemical shifts are a definitive fingerprint for the 1,2,4-trisubstitution pattern of the benzene ring.
¹³C NMR: Probing the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~138 | C-Cl | The carbon atom attached to the electronegative chlorine atom is deshielded. |
| ~136 | C-CN | The carbon atom attached to the electron-withdrawing cyano group is deshielded. |
| ~134 | C-H (C-4) | Aromatic CH carbon. |
| ~132 | C-H (C-6) | Aromatic CH carbon. |
| ~130 | C-H (C-3) | Aromatic CH carbon. |
| ~118 | C≡N | The carbon of the nitrile group. |
| ~115 | C-COOH | The carbon atom attached to the carboxylic acid group. |
Note: These are predicted chemical shifts based on data from similar substituted benzoic acids.[3][4][5] The exact values may vary slightly in an experimental spectrum.
Interpretation and Causality:
The presence of eight distinct signals in the proton-decoupled ¹³C NMR spectrum would confirm the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the substituents:
-
The carbonyl carbon of the carboxylic acid is the most deshielded due to the two oxygen atoms.
-
The aromatic carbons attached to the electronegative chlorine and the electron-withdrawing cyano and carboxylic acid groups are shifted downfield.
-
The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted FT-IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 2230-2210 | Sharp, Medium | C≡N stretch | Nitrile |
| 1710-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1320-1210 | Medium | C-O stretch | Carboxylic Acid |
| 800-700 | Strong | C-Cl stretch | Aryl Halide |
Note: These are predicted absorption ranges based on characteristic frequencies of the functional groups and data from similar molecules.[6][7][8][9][10][11]
Interpretation and Causality:
The FT-IR spectrum provides a clear "functional group fingerprint" for this compound:
-
Broad O-H Stretch: The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
Sharp C≡N Stretch: The sharp peak around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group.
-
Strong C=O Stretch: The intense, sharp absorption around 1700 cm⁻¹ is due to the carbonyl stretch of the carboxylic acid.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.
-
C-Cl Stretch: A strong band in the lower frequency region (800-700 cm⁻¹) is indicative of the C-Cl bond.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Expected Mass Spectrum Data:
-
Electrospray Ionization (ESI-MS): In negative ion mode, a prominent peak at m/z 180 would be observed, corresponding to the deprotonated molecule [M-H]⁻.[2] This confirms the molecular weight of 181.
-
Electron Ionization (EI-MS) - Predicted Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z 181, corresponding to the intact molecule with one electron removed. The presence of a smaller peak at m/z 183 (the M+2 peak) with an intensity of about one-third of the M⁺ peak would be characteristic of a compound containing one chlorine atom, due to the natural abundance of the ³⁷Cl isotope.
-
[M-OH]⁺: A peak at m/z 164, resulting from the loss of the hydroxyl radical from the carboxylic acid group.
-
[M-COOH]⁺: A peak at m/z 136, corresponding to the loss of the entire carboxylic acid group.
-
Further Fragmentation: The benzoyl-type cations can undergo further fragmentation, such as the loss of CO, to give characteristic smaller fragments.
-
Note: The EI-MS fragmentation is predicted based on the known fragmentation patterns of benzoic acid and its derivatives.[2][12][13]
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Gently agitate the vial to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and place it in the NMR spectrometer.
For a detailed guide on NMR sample preparation, refer to Iowa State University's Chemical Instrumentation Facility guidelines.[14]
FT-IR Sample Preparation (KBr Pellet)
-
Place a small amount of dry potassium bromide (KBr) powder in an agate mortar.
-
Add a very small amount (1-2% by weight) of this compound to the mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder to a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
For alternative solid sampling methods, such as the thin solid film method, refer to the University of Colorado Boulder's organic chemistry resources.[15]
Mass Spectrometry Sample Preparation (Direct Infusion ESI)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Introduce the diluted sample into the mass spectrometer's ion source via direct infusion using a syringe pump.
For detailed protocols on sample preparation for mass spectrometry, consult the guidelines provided by facilities such as the University of Oxford's Mass Spectrometry Research Facility.[16]
Comparative Analysis and Alternative Techniques
| Spectroscopic Technique | Strengths for this Compound | Limitations |
| ¹H NMR | - Unambiguously determines the proton connectivity and substitution pattern of the aromatic ring. - Confirms the presence of the carboxylic acid proton. | - Does not provide direct information about quaternary carbons or the nitrile and carbonyl groups. |
| ¹³C NMR | - Confirms the number of unique carbon environments. - Provides evidence for the carbonyl, nitrile, and substituted aromatic carbons. | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. - Does not provide direct information on connectivity. |
| FT-IR | - Rapid and definitive identification of key functional groups (carboxylic acid, nitrile, C-Cl). - Confirms the presence of the aromatic ring. | - Does not provide detailed information about the overall molecular structure or connectivity. |
| Mass Spectrometry | - Provides the exact molecular weight. - The isotopic pattern of chlorine confirms its presence. - Fragmentation patterns can support the proposed structure. | - Isomer differentiation can be challenging without high-resolution MS or tandem MS. |
Alternative Techniques: For distinguishing between positional isomers of substituted benzoic acids, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector can be employed. These chromatographic methods separate the isomers before they are detected, providing an additional layer of confirmation.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound using the discussed spectroscopic techniques.
Caption: A logical workflow for the structural elucidation of this compound.
Conclusion
The structural confirmation of this compound is robustly achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry. While each technique provides a unique piece of the structural puzzle, it is their combined, self-validating data that provides the unequivocal proof required in research and development. This guide has outlined the expected spectral data, the rationale behind their interpretation, and standard protocols to empower researchers to confidently and accurately characterize this and similar molecules.
References
- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Figure 5 from Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids | Semantic Scholar [semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [chemicalbook.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 11. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Biological activity of "2-Chloro-5-cyanobenzoic acid" derivatives compared to existing drugs
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of the Preclinical Potential of 2-Chloro-5-cyanobenzoic Acid Derivatives Against Cancer and Microbial Pathogens, Benchmarked Against Standard Therapeutics.
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold is a recurring motif in a multitude of therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide focuses on the derivatives of This compound , a molecule that presents a unique combination of substituents: a chloro group, a cyano group, and a carboxylic acid moiety. These features offer multiple avenues for chemical modification, making it an attractive starting point for the synthesis of novel bioactive compounds. The electron-withdrawing nature of the chloro and cyano groups can significantly influence the molecule's reactivity and binding affinities.
Due to the nascent stage of research into the specific derivatives of this compound, this guide will adopt a comparative and predictive approach. We will explore the potential biological activities of these derivatives by drawing parallels with structurally similar compounds, particularly derivatives of 2-chlorobenzoic acid and other substituted benzoic acids for which experimental data is available. This analysis will provide a foundational understanding of the probable therapeutic avenues for this compound derivatives and will be benchmarked against the performance of established drugs in the respective therapeutic areas.
Synthetic Strategies: Crafting Diversity from a Core Structure
The chemical versatility of this compound allows for the synthesis of a diverse library of derivatives. The primary sites for modification are the carboxylic acid group, which can be readily converted into esters, amides, and hydrazides, and the aromatic ring, which can undergo further substitution reactions. Additionally, the cyano group can be hydrolyzed or reduced to introduce other functionalities.
Synthesis of Amide and Hydrazide Derivatives
A common and effective strategy to generate bioactive molecules is the derivatization of the carboxylic acid group.
General Protocol for Amide Synthesis:
-
Activation of the Carboxylic Acid: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding acyl chloride. This highly reactive intermediate is typically used in the next step without purification.
-
Amination: The acyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction yields the desired amide derivative.
General Protocol for Hydrazide Synthesis:
-
Esterification: The carboxylic acid is first converted to its methyl or ethyl ester by refluxing with the corresponding alcohol in the presence of a catalytic amount of acid (e.g., sulfuric acid).
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the 2-chloro-5-cyanobenzohydrazide. This hydrazide can be further reacted with various aldehydes or ketones to form hydrazone derivatives, a class of compounds known for their diverse biological activities.[1][2][3][4][5]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [fillcolor="#FBBC05"]; "Acyl Chloride" [fillcolor="#EA4335"]; "Amine"; "Amide Derivative" [fillcolor="#34A853"]; "Ester"; "Hydrazine Hydrate"; "Hydrazide Derivative" [fillcolor="#34A853"]; "this compound" -> "Acyl Chloride" [label="SOCl₂"]; "Acyl Chloride" -> "Amide Derivative" [label="+ Amine"]; "this compound" -> "Ester" [label="Alcohol, H⁺"]; "Ester" -> "Hydrazide Derivative" [label="+ Hydrazine Hydrate"]; } Caption: Synthetic routes to amide and hydrazide derivatives.
Antimicrobial Activity: A Comparative Analysis
While specific data for this compound derivatives is limited, studies on 2-chlorobenzoic acid derivatives provide valuable insights into their potential as antimicrobial agents. These studies suggest that Schiff base derivatives, in particular, exhibit promising activity, especially against Gram-negative bacteria.[6][7]
Comparative Data
The following table presents the antimicrobial activity of a potent 2-chlorobenzoic acid derivative (Compound 6 from a referenced study) and compares it with the standard antibiotic, Norfloxacin.[6][7] The activity is presented as the negative logarithm of the Minimum Inhibitory Concentration (pMIC), where a higher value indicates greater potency.
| Compound | Organism | pMIC (µM/ml) |
| 2-Chlorobenzoic Acid Derivative (Schiff Base) | Escherichia coli | 2.27[6][7] |
| Overall Antimicrobial | 1.91[6][7] | |
| Norfloxacin (Standard Drug) | Escherichia coli | 2.61[6][7] |
Note: The overall antimicrobial activity (pMICam) is a composite measure against a panel of microbes.
The data indicates that the Schiff base of a 2-chlorobenzoic acid derivative shows antimicrobial potency comparable to Norfloxacin against E. coli.[6][7] This suggests that similar derivatives of this compound could also possess significant antibacterial properties. The presence of the additional cyano group might further modulate this activity.
Comparison with Existing Antibiotics
The following table provides a broader comparison with the Minimum Inhibitory Concentration (MIC) values of standard antibiotics against common bacterial strains.
| Antibiotic | Organism | MIC (µg/mL) |
| Norfloxacin | Escherichia coli | 0.06[8] |
| Staphylococcus aureus | 1.6[9] | |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08[10] |
| Staphylococcus aureus | 0.25 - 0.6[10][11] |
This data provides a benchmark for the level of activity that novel antimicrobial agents should aim to achieve or exceed.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Bacterial Culture" -> "Standardized Inoculum" [label="Dilution"]; "Test Compound" -> "Serial Dilutions" [label="In 96-well plate"]; "Standardized Inoculum" -> "Inoculate Wells"; "Serial Dilutions" -> "Inoculate Wells"; "Inoculate Wells" -> "Incubation (37°C, 24h)" -> "Read MIC" [label="Visual Inspection"]; } Caption: Workflow for MIC determination.
Anticancer Activity: Exploring a Promising Frontier
The benzoic acid scaffold is present in numerous anticancer agents. Derivatives incorporating heterocyclic rings, such as quinazolinones and thiazolidinones, have shown significant cytotoxic activity against various cancer cell lines.[12][13] The mechanism of action for some benzoic acid derivatives has been linked to the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.
Comparative Data
While specific IC₅₀ values for this compound derivatives are not yet widely reported, we can compare the activity of other substituted benzoic acid derivatives with standard chemotherapeutic drugs.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Quinazolinone Derivative of Benzoic Acid | MCF-7 (Breast) | ~100[12] |
| Thiazolidinone Derivative | Various | 1.57 - 13.3 (GI₅₀/TGI)[13] |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | 2.5[14] |
| A549 (Lung) | >20[14] | |
| HeLa (Cervical) | 2.9[14] | |
| Paclitaxel (Standard Drug) | SK-BR-3 (Breast) | ~0.003 - 0.008[15] |
| MDA-MB-231 (Breast) | ~0.002 - 0.005[15] | |
| Ovarian Carcinoma Lines | 0.0004 - 0.0034[16] |
Note: GI₅₀ is the concentration for 50% growth inhibition, and TGI is the total growth inhibition.
This comparison highlights the high potency of existing anticancer drugs, setting a challenging but clear target for the development of new therapeutic agents. The data for the thiazolidinone derivative, with its GI₅₀ in the low micromolar range, is particularly encouraging and suggests a promising avenue for the derivatization of this compound.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Seed Cells" -> "Compound Treatment" -> "MTT Addition"; "MTT Addition" -> "Formazan Solubilization" -> "Measure Absorbance" -> "Calculate IC₅₀"; } Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. Based on the biological activities of structurally related compounds, it is reasonable to hypothesize that derivatives of this scaffold, particularly amides, hydrazones, and heterocyclic adducts, could exhibit significant antimicrobial and anticancer properties.
The comparative analysis presented in this guide provides a strong rationale for the synthesis and biological evaluation of a diverse library of this compound derivatives. Future research should focus on:
-
Synthesis of a diverse library of derivatives: Exploring a wide range of amines, hydrazines, and heterocyclic precursors to generate a comprehensive chemical library.
-
In-depth biological screening: Evaluating the synthesized compounds against a broad panel of bacterial and fungal strains, as well as a variety of cancer cell lines.
-
Mechanism of action studies: For the most potent compounds, elucidating the molecular targets and pathways through which they exert their biological effects.
-
Structure-activity relationship (SAR) studies: Identifying the key structural features that contribute to the observed biological activity to guide the design of more potent and selective analogs.
By systematically exploring the chemical space around the this compound scaffold, researchers can potentially uncover novel therapeutic agents with improved efficacy and safety profiles for the treatment of infectious diseases and cancer.
References
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. scispace.com [scispace.com]
- 3. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]
- 4. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative activities of norfloxacin and fleroxacin in experimental infections due to Salmonella typhimurium and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 15. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 16. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro-5-cyanobenzoic Acid and Its Analogs
Introduction
2-Chloro-5-cyanobenzoic acid is a pivotal building block in the synthesis of pharmaceuticals and functional materials.[1][2] Its trifunctional nature, featuring a carboxylic acid, a chloro leaving group, and a cyano moiety, offers a versatile platform for molecular elaboration. However, the reactivity of each functional group is profoundly influenced by the electronic interplay of its neighbors on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of this compound against its structural analogs. We will explore how subtle changes in the substitution pattern—altering the halogen, the position of the cyano group, or replacing it with another electron-withdrawing group—can dramatically modulate reactivity in key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these critical synthons.
Pillar 1: The Electronic Landscape of Substituted Benzoic Acids
The reactivity of this compound is dictated by the combined electronic effects of its three substituents. Both the chloro and cyano groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[3]
-
Inductive Effect (-I): The electronegative chlorine atom and the cyano group pull electron density away from the ring through the sigma bond network. This effect is strongest at the position of substitution and diminishes with distance.
-
Resonance Effect (-M/-R): The cyano group is a strong resonance-withdrawing group, delocalizing electron density from the ring, particularly from the ortho and para positions. This effect is crucial for stabilizing the negatively charged intermediate in SNAr reactions.[3] The chlorine atom, while inductively withdrawing, has a weak +M effect due to its lone pairs, but this is generally overshadowed by its inductive pull in reactivity considerations.
These electronic influences have three primary consequences that we will explore experimentally:
-
Increased Acidity: The electron-withdrawing groups stabilize the carboxylate anion, making the parent acid more acidic than benzoic acid itself.[4]
-
Facilitated Nucleophilic Aromatic Substitution (SNAr): The chloro group, positioned ortho to the carboxylic acid and para to the strongly resonance-withdrawing cyano group, is highly activated for displacement by nucleophiles.[3]
-
Modulated Carboxyl Reactivity: The electron-deficient nature of the carboxyl carbon can influence the rates of esterification and amide bond formation.
Pillar 2: Comparative Reactivity Analysis
To provide a clear, data-driven comparison, we will evaluate this compound against a curated set of analogs in three fundamental reaction classes.
Acidity and Carboxylic Acid Reactivity
The acidity of a substituted benzoic acid, quantified by its pKa value, is a direct measure of the electronic effects of its substituents. Electron-withdrawing groups (EWGs) stabilize the conjugate base, resulting in a lower pKa (stronger acid).[4][5]
| Compound | Substituent Effects | Predicted/Experimental pKa |
| Benzoic Acid | Reference | 4.20[6] |
| This compound | Strong -I (Cl, CN), Strong -M (CN) | ~2.31 (Predicted)[7] |
| 2-Chloro-5-nitrobenzoic acid | Strong -I (Cl, NO2), Strong -M (NO2) | Lower than parent (stronger acid) |
| 2-Fluoro-5-cyanobenzoic acid | Stronger -I (F vs Cl), Strong -M (CN) | Lower than chloro analog |
| 3-Cyanobenzoic acid | -I, -M (meta, less resonance) | 3.60[4][8] |
| 4-Cyanobenzoic acid | -I, -M (para, strong resonance) | 3.55[4] |
Table 1: Comparison of pKa values for this compound and selected analogs. Lower pKa indicates stronger acidity.
This increased acidity generally translates to a more reactive carboxylate for certain reactions, but steric hindrance from the ortho-chloro group can play a significant role, particularly in esterification and amidation.
Caption: Workflow for comparative amide coupling.
Experimental Protocol: Comparative Amide Coupling
-
Activation: To a solution of the respective benzoic acid analog (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add HBTU (1.1 mmol, 417 mg) and N,N-diisopropylethylamine (DIPEA, 2.5 mmol, 0.44 mL). Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add benzylamine (1.2 mmol, 0.13 mL) to the activated mixture. Continue stirring at room temperature for 4 hours.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers and wash sequentially with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the resulting amide product by LC-MS analysis. While standard coupling reagents like HBTU are effective, sterically hindered or electronically deactivated amines may require different activation methods, such as conversion to the acyl fluoride.[9]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is where the differences between these analogs are most pronounced. The rate of SNAr is highly dependent on:
-
The nature of the leaving group: F > Cl > Br > I (generally, for the rate-determining nucleophilic attack).
-
The strength of the electron-withdrawing groups: The presence of strong EWGs at the ortho and para positions is critical for stabilizing the intermediate Meisenheimer complex.[3]
Meisenheimer Complex (Resonance Stabilized)
]; TS2 [label="Transition State 2\n(Loss of Cl⁻)"]; Products [label="Ar-Nu + Cl⁻"];
Reactants -> TS1 [label="k1 (Slow)"]; TS1 -> Intermediate; Intermediate -> TS2 [label="k2 (Fast)"]; TS2 -> Products; Intermediate -> Reactants [label="k-1"]; }
Caption: SNAr reaction mechanism pathway.
| Analog | Key Feature | Expected Relative Reactivity in SNAr | Rationale |
| This compound | Reference | +++ | Strong activation from para-cyano group. |
| 2-Fluoro-5-cyanobenzoic acid | Better leaving group activation | +++++ | The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack. |
| 2-Chloro-5-nitrobenzoic acid | Stronger EWG | ++++ | The nitro group is a more powerful activating group than the cyano group, leading to greater stabilization of the Meisenheimer complex. |
| 2-Chloro-3-cyanobenzoic acid | meta-Cyano group | + | The cyano group is meta to the leaving group and cannot participate in resonance stabilization of the negative charge, resulting in significantly lower reactivity. |
Table 2: Comparative reactivity of analogs in SNAr reactions.
Experimental Protocol: Comparative SNAr with Piperidine
-
Reaction Setup: In a sealed vial, dissolve the benzoic acid analog (0.5 mmol) in dimethyl sulfoxide (DMSO, 2.5 mL).
-
Nucleophile Addition: Add piperidine (1.5 mmol, 0.15 mL) to the solution.
-
Heating and Monitoring: Heat the reaction mixture to 80°C. Monitor the reaction progress by taking aliquots at 1, 2, 4, and 8 hours and analyzing them by LC-MS to determine the consumption of starting material and formation of the product.
-
Data Analysis: Plot the percentage conversion against time for each analog to generate comparative reaction rate profiles.
Pillar 3: Trustworthiness Through Self-Validating Protocols
The protocols provided are designed to be robust and self-validating. The use of standardized conditions and quantitative analysis by LC-MS allows for direct and objective comparison of analog reactivity. For instance, in the SNAr protocol, monitoring the reaction kinetically provides a richer dataset than a single endpoint yield, revealing subtle differences in reactivity that might otherwise be missed.
Conclusion
This guide demonstrates that while this compound is a versatile and reactive building block, its reactivity profile is just one point in a broad chemical space. For applications demanding extremely rapid SNAr, the corresponding fluoro or nitro analogs may offer a significant advantage. Conversely, if selective reaction at the carboxylic acid is desired with minimal interference from SNAr, an analog with a meta-positioned cyano group could be the superior choice. By understanding the fundamental electronic principles and backing them with comparative experimental data, researchers can strategically select the optimal analog to accelerate their synthetic campaigns and achieve their molecular design goals with greater precision.
References
- 1. PubChemLite - this compound (C8H4ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. global.oup.com [global.oup.com]
- 7. This compound CAS#: 89891-83-8 [chemicalbook.com]
- 8. pKa values [stenutz.eu]
- 9. researchgate.net [researchgate.net]
A Tale of Two Halides: A Senior Application Scientist's Guide to 2-Chloro-5-cyanobenzoic Acid vs. 2-chloro-5-iodobenzoic Acid in Drug Development
For the discerning researcher in drug development, the choice of a molecular scaffold is a critical decision that profoundly influences the trajectory of a potential therapeutic agent. The subtle substitution on a phenyl ring can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of two closely related, yet functionally distinct, building blocks: 2-Chloro-5-cyanobenzoic acid and 2-chloro-5-iodobenzoic acid . We will delve into their chemical personalities, explore their preferred modes of interaction with biological targets, and discuss their implications for metabolic stability, backed by established experimental protocols.
At a Glance: Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these two molecules is paramount. Below is a summary of their key characteristics:
| Property | This compound | 2-chloro-5-iodobenzoic acid |
| Molecular Formula | C₈H₄ClNO₂[1] | C₇H₄ClIO₂[2] |
| Molecular Weight | 181.57 g/mol [1] | 282.46 g/mol |
| Appearance | White to yellow solid[3] | Yellow to light brown crystalline powder[4] |
| Key Functional Groups | Carboxylic acid, Chloro, Cyano | Carboxylic acid, Chloro, Iodo |
| CAS Number | 89891-83-8[1] | 19094-56-5[5] |
The most apparent difference lies in the substituent at the 5-position: a cyano (-C≡N) group versus an iodo (-I) atom. This seemingly minor change introduces a cascade of differing electronic and steric properties that dictate their behavior in a biological milieu.
The Dance of Molecular Recognition: Halogen Bonding vs. Hydrogen Bonding
The true divergence in the utility of these two building blocks emerges when we consider their potential interactions with a protein target. The cyano and iodo groups, while both electron-withdrawing, engage in fundamentally different non-covalent interactions that can be strategically exploited in drug design.
The Allure of the Iodo Group: The Power of Halogen Bonding
The iodine atom on 2-chloro-5-iodobenzoic acid is not merely a bulky hydrophobic substituent. It is a potent halogen bond donor . A halogen bond is a highly directional, non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base, such as the backbone carbonyl oxygen of an amino acid residue.[6] This interaction arises from a region of positive electrostatic potential on the halogen atom, known as a σ-hole, which is located opposite the C-I covalent bond.
The strength of a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.[7] Thus, the iodo substituent is a particularly effective halogen bond donor, capable of forming strong and specific interactions that can significantly enhance ligand-protein binding affinity.[6][8]
Experimental Workflow: Characterizing Halogen Bonding
Caption: Workflow for the characterization of halogen bonding in drug design.
The Versatility of the Cyano Group: A Hydrogen Bond Acceptor and More
The cyano group of this compound offers a different, yet equally valuable, set of interactions. The nitrogen atom of the nitrile is a good hydrogen bond acceptor , readily participating in hydrogen bonds with suitable donor groups on the protein, such as the amide protons of the backbone or the side chains of residues like serine, threonine, or arginine.[9][10]
Beyond its hydrogen bonding capabilities, the cyano group is considered a bioisostere of a carbonyl group and even a halogen.[9][10] Its linear geometry and strong dipole moment allow it to engage in favorable dipole-dipole interactions. Furthermore, the incorporation of a nitrile can improve a molecule's pharmacokinetic properties, including metabolic stability and solubility.[11]
The Achilles' Heel: A Comparative Look at Metabolic Stability
A critical consideration in drug development is the metabolic fate of a compound. Here, the cyano and iodo substituents present different profiles.
Aromatic Nitriles: A Generally Stable Moiety
The nitrile group is generally considered to be metabolically robust. In most pharmaceuticals containing a nitrile, the group passes through the body unchanged.[10] The primary metabolic pathways for nitrile-containing drugs, such as hydrolysis or oxidation, typically occur at other sites on the molecule.[9] This inherent stability can contribute to a longer half-life and improved bioavailability.
Iodoaromatics: A Potential for Deiodination
Aromatic iodides, on the other hand, can be susceptible to in vivo deiodination, a metabolic process that removes the iodine atom. This can be mediated by enzymes such as deiodinases or cytochrome P450s. The likelihood of deiodination is influenced by the electronic environment of the aromatic ring; for instance, iodophenols and iodoanilines are more prone to this metabolic pathway. The loss of the iodine atom can lead to a loss of biological activity, particularly if it is crucial for a key interaction like a halogen bond.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a test compound in the presence of liver enzymes.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Liver microsomes or hepatocytes (human, rat, mouse, etc.)
-
NADPH regenerating system (for Phase I metabolism)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound. Thaw the liver microsomes or hepatocytes on ice.
-
Incubation Mixture: In a microcentrifuge tube, combine the incubation buffer, liver microsomes/hepatocytes, and the test compound. Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the rate constant of metabolism. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Case Study: The Role of 2-chloro-5-iodobenzoic acid in Dapagliflozin
A prominent example showcasing the utility of 2-chloro-5-iodobenzoic acid is its role as a key intermediate in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[4] The unique reactivity and selectivity afforded by the iodo and chloro substituents make it an ideal starting material for the complex synthesis of this important therapeutic agent.[2]
Strategic Considerations for the Drug Developer
The choice between a 5-cyano and a 5-iodo substituent on a 2-chlorobenzoic acid scaffold is a strategic one, with each offering distinct advantages and potential liabilities.
Choose 2-chloro-5-iodobenzoic acid when:
-
A strong, directional interaction is desired: The iodine's ability to form a potent halogen bond can be a powerful tool to enhance binding affinity and selectivity.
-
The target has a suitable halogen bond acceptor: A carbonyl oxygen or other Lewis basic group in the binding pocket is necessary to exploit this interaction.
-
Metabolic deiodination is not a significant concern: The surrounding chemical environment should not overly activate the C-I bond towards metabolism.
Choose this compound when:
-
Hydrogen bonding is a key interaction: The cyano group can effectively engage with hydrogen bond donors in the active site.
-
Improved metabolic stability is a priority: The inherent robustness of the nitrile group can lead to a more favorable pharmacokinetic profile.
-
Modulation of physicochemical properties is needed: The cyano group can be used to fine-tune solubility and other ADME properties.
Logical Relationship: Substituent Choice and Drug Properties
References
- 1. calibrechem.com [calibrechem.com]
- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold(III) Complexes with Aromatic Cyano-Substituted Bisdithiolate Ligands as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Characterization of 2-Chloro-5-nitrobenzoic Acid Derivatives
This guide offers an in-depth comparative analysis of the structural features of derivatives of 2-chloro-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds.[1][2] By examining the interplay between molecular structure and physicochemical properties, we provide researchers, scientists, and drug development professionals with the critical insights needed to design and synthesize novel molecules with tailored functionalities.
Introduction: The Significance of 2-Chloro-5-nitrobenzoic Acid
2-Chloro-5-nitrobenzoic acid is a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups which allows for a variety of chemical transformations. Its derivatives have shown promise in several applications, including as precursors to antibacterial agents and other biologically active compounds.[1][3] A thorough understanding of the structural characteristics of these derivatives is paramount for establishing structure-activity relationships (SAR) and optimizing their performance. This guide will delve into the crystallographic, spectroscopic, and computational characterization of 2-chloro-5-nitrobenzoic acid derivatives, offering a comparative perspective on how derivatization of the carboxylic acid group influences the overall molecular architecture.
Comparative Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. A comparison of the crystal structures of 2-chloro-5-nitrobenzoic acid and its derivatives reveals the profound impact of functional group modification on intermolecular interactions and crystal packing.
A notable derivative is the 2D coordination polymer, [K(2Cl5NB)(H₂O)]n, formed with potassium ions.[3] In this structure, the potassium ion is nine-coordinated, adopting a distorted tricapped trigonal prismatic geometry.[3] The coordination sphere is comprised of oxygen atoms from the carboxylate groups of four distinct 2-chloro-5-nitrobenzoate anions and two water molecules, as well as two chlorine atoms.[3] This intricate network of coordination bonds leads to a layered polymeric structure, a stark contrast to the dimeric structures typically observed for simple benzoic acids.[3]
Another illustrative example is methyl 5-chloro-2-nitrobenzoate, an ester derivative. Although the substitution pattern is isomeric to our primary topic, its crystal structure provides valuable comparative data. In this molecule, the nitro and acetoxy groups are twisted from the plane of the benzene ring by 29.4 (1)° and 49.7 (1)°, respectively.[4] The crystal packing is dominated by weak C—H···O hydrogen bonds, which link the molecules into layers.[4]
Table 1: Comparative Crystallographic Data
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| [K(2Cl5NB)(H₂O)]n | Orthorhombic | P2₁2₁2₁ | Coordination bonds (K-O, K-Cl), Hydrogen bonding | [3] |
| Methyl 5-chloro-2-nitrobenzoate | Monoclinic | P2₁/c | C—H···O hydrogen bonds | [4] |
Spectroscopic Characterization: A Comparative Overview
Spectroscopic techniques provide valuable information about the bonding and electronic environment within a molecule. By comparing the spectra of 2-chloro-5-nitrobenzoic acid and its derivatives, we can deduce the influence of substituents on their vibrational and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts of the aromatic protons in 2-chloro-5-nitrobenzoic acid derivatives are particularly sensitive to the nature of the substituent on the carboxylic acid group.
For the parent acid, the proton NMR spectrum shows characteristic signals for the three aromatic protons.[5][6] Upon conversion to an amide, such as in N-arylanthranilic acid derivatives, new signals corresponding to the N-H proton and the protons of the aryl substituent appear.[7] The chemical shifts of the aromatic protons of the 2-chloro-5-nitrobenzoyl moiety are also shifted, reflecting the change in the electronic environment.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 2-Chloro-5-nitrobenzoic Acid | 2-(4-Methylphenylamino)-5-nitrobenzoic acid |
| Aromatic CH | ~7.8 - 8.5 | 7.04 (d), 7.26 (q), 8.15 (dd), 8.71 (d) |
| COOH | ~13.5 | 13.84 (s) |
| NH | - | 10.29 (s) |
| CH₃ | - | 2.34 (s) |
Note: Data for 2-(4-Methylphenylamino)-5-nitrobenzoic acid is from reference[7]. Data for the parent acid is generalized from typical spectra.
Infrared (IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule. The most prominent bands in the IR spectrum of 2-chloro-5-nitrobenzoic acid are the C=O stretching of the carboxylic acid, the O-H stretching, and the asymmetric and symmetric stretches of the nitro group.[8]
Derivatization of the carboxylic acid group leads to predictable changes in the IR spectrum. For instance, in amides, the O-H stretch is replaced by N-H stretching bands, and the C=O stretch (Amide I band) is typically observed at a lower wavenumber compared to the carboxylic acid.[7][9] In esters, the C=O stretch is also shifted, and a new C-O stretching band appears.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Chloro-5-nitrobenzoic Acid | N-Aryl Amide Derivative |
| O-H Stretch | ~2500-3300 (broad) | - |
| N-H Stretch | - | ~3300-3500 |
| C=O Stretch | ~1700 | ~1680 |
| NO₂ Stretch | ~1530, ~1350 | ~1516, ~1317 |
Note: Data for the N-Aryl Amide Derivative is from reference[7]. Data for the parent acid is generalized from typical spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For nitroaromatic compounds like 2-chloro-5-nitrobenzoic acid derivatives, characteristic fragmentation patterns include the loss of NO (30 u) and NO₂ (46 u).[10] The fragmentation of the derivative will also be influenced by the nature of the ester or amide group.
Computational Analysis: Bridging Theory and Experiment
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. Theoretical calculations can predict geometric parameters, vibrational frequencies, and NMR chemical shifts with reasonable accuracy.
A study on nitrobenzoic acid isomers using DFT (B3LYP/6-311++G**) has shown good correlation between calculated and experimental vibrational and NMR spectra.[7] For instance, the calculated bond lengths and angles for the nitrobenzoic acids were in good agreement with experimental values.[7] Similar computational approaches can be applied to 2-chloro-5-nitrobenzoic acid and its derivatives to predict their properties and to understand the electronic effects of substitution.
Experimental Protocols
Reproducible experimental procedures are the cornerstone of scientific research. Below are detailed protocols for the synthesis of representative derivatives of 2-chloro-5-nitrobenzoic acid.
Synthesis of 2-Chloro-5-nitrobenzamide
This protocol describes the synthesis of a primary amide derivative.
Workflow for the Synthesis of 2-chloro-5-nitrobenzamide
Caption: Workflow for the synthesis of 2-chloro-5-nitrobenzamide.
Procedure: [4]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 10.0 g (54.8 mmol) of 2-chloro-5-nitrobenzonitrile in 100 mL of dimethyl sulfoxide (DMSO).
-
Addition of Base: Prepare a solution of 4.38 g (109.5 mmol) of sodium hydroxide in 20 mL of deionized water and add it dropwise to the stirred nitrile solution.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of cold deionized water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 2-chloro-5-nitrobenzamide.
-
Drying and Characterization: Dry the purified product in a vacuum oven and characterize it by melting point, NMR, and IR spectroscopy.[4]
Synthesis of N-Aryl-5-nitroanthranilic Acid Derivatives (Amidation)
This protocol describes a microwave-assisted amination reaction.
Workflow for Microwave-Assisted Amidation
Caption: Workflow for the microwave-assisted synthesis of N-aryl-5-nitroanthranilic acids.
-
Reaction Setup: In a microwave reaction vessel, mix 2-chloro-5-nitrobenzoic acid with an excess (typically 6 equivalents) of the desired amine.
-
Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor at 80-120°C for 5-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water.
-
Isolation: Acidify the solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and, if necessary, recrystallize from ethanol.[3]
Synthesis of Methyl 2-chloro-5-nitrobenzoate (Esterification)
This protocol describes a classic Fischer-Speier esterification.
References
- 1. Methyl2-chloro-5-nitrobenzoate | C8H6ClNO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]
- 9. xray.uky.edu [xray.uky.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to the Antibacterial Potential of 2-Chloro-5-Nitrobenzoic Acid and Its Derivatives
In the face of escalating antibiotic resistance, the scientific community is in a perpetual quest for novel antimicrobial agents. Among the myriad of chemical scaffolds under investigation, benzoic acid derivatives have emerged as a promising class of compounds. This guide provides an in-depth comparative analysis of the antibacterial properties of 2-chloro-5-nitrobenzoic acid (2Cl5NBH) and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the experimental evaluation of these compounds, their potential mechanisms of action, and a comparative assessment against established antibiotics.
The Rationale for Investigating 2-Chloro-5-Nitrobenzoic Acid
Benzoic acid and its derivatives have a long history of use as antimicrobial agents, primarily in food preservation.[1] Their activity is often attributed to their ability to disrupt cell membrane integrity and interfere with essential metabolic processes.[2] The introduction of specific functional groups, such as halogens and nitro groups, to the benzoic acid backbone can significantly modulate its biological activity. The presence of a chlorine atom and a nitro group in 2-chloro-5-nitrobenzoic acid suggests a potential for enhanced antibacterial efficacy, making it a compelling candidate for further investigation.
A recent study by Croitor et al. explored the synthesis and antibacterial evaluation of two new derivatives of 2-chloro-5-nitrobenzoic acid: a methylethanolammonium salt (compound 1) and a 2D coordination polymer (compound 2).[3] This research provides a foundational dataset for comparing the parent compound with its modified counterparts.
Comparative Antibacterial Activity
To provide a clear comparison, the following table summarizes the available antibacterial activity data for 2-chloro-5-nitrobenzoic acid and its derivatives against a panel of Gram-positive and Gram-negative bacteria. The data is primarily derived from the zone of inhibition assays, which provide a qualitative measure of antibacterial efficacy.
| Compound | Test Organism | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) |
| 2-Chloro-5-nitrobenzoic acid (2Cl5NBH) | Staphylococcus aureus (MRSA) | Moderate Activity | Gentamicin | 16 |
| Escherichia coli | 15-14 | Sulfamethoxazole-trimethoprim | Not specified in detail | |
| Compound 1 (Methylethanolammonium salt of 2Cl5NBH) | Staphylococcus aureus | Broad Inhibitory Profile | Gentamicin | Not specified in detail |
| Escherichia coli | Broad Inhibitory Profile | Sulfamethoxazole-trimethoprim | Not specified in detail | |
| Compound 2 (2D coordination polymer of 2Cl5NBH) | Staphylococcus aureus (MRSA) | 13-16 (comparable to Gentamicin) | Gentamicin | 16 |
| Escherichia coli | Weak Inhibition (<12) | Sulfamethoxazole-trimethoprim | Not specified in detail |
Data synthesized from Croitor et al.[3]
Key Observations:
-
Parent Compound (2Cl5NBH): The parent acid, 2-chloro-5-nitrobenzoic acid, demonstrated moderate antibacterial activity against both MRSA and E. coli.[3]
-
Derivative 1 (Methylethanolammonium salt): This derivative exhibited a broad inhibitory profile against both Gram-positive and Gram-negative bacteria, suggesting that the salt formation may enhance its overall antibacterial efficacy.[3]
-
Derivative 2 (Coordination Polymer): Interestingly, this derivative showed selective and potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with activity comparable to the standard antibiotic gentamicin.[3] However, its activity against the Gram-negative E. coli was weak.[3]
For a more quantitative comparison, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are essential. While the specific MIC values for 2-chloro-5-nitrobenzoic acid were not explicitly detailed in the primary study, the research indicated that such assays were performed.[3] For context, typical MIC values for gentamicin against MRSA can be around 0.3125 µg/mL, and for sulfamethoxazole-trimethoprim against E. coli ATCC 25922, the MIC is approximately 0.25/4.75 µg/mL.[4][5]
Proposed Mechanism of Action: A Dual Threat
The antibacterial mechanism of 2-chloro-5-nitrobenzoic acid and its derivatives is likely multifaceted, stemming from the contributions of both the benzoic acid scaffold and the nitroaromatic functionality.
Disruption of Cell Membrane Integrity
Benzoic acid and its derivatives are known to disrupt the cell membrane of bacteria.[2] This action is often pH-dependent, with the undissociated form of the acid being more lipid-soluble and thus more capable of penetrating the bacterial cell membrane. Once inside the cytoplasm, the acid dissociates, releasing protons and causing intracellular acidification, which can inhibit essential metabolic processes.
The Role of the Nitro Group
Nitroaromatic compounds often exert their antimicrobial effects through a process of reductive activation.[6] Bacterial nitroreductases can reduce the nitro group to highly reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently modify and damage critical macromolecules such as DNA, leading to cell death.
Caption: Proposed dual mechanism of action for 2-chloro-5-nitrobenzoic acid.
Experimental Protocol for Antibacterial Evaluation
To ensure the reproducibility and validity of findings, a standardized protocol for antibacterial susceptibility testing is crucial. The following outlines a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-chloro-5-nitrobenzoic acid and its derivatives.
Materials
-
Test compounds (2-chloro-5-nitrobenzoic acid and derivatives)
-
Positive control antibiotics (e.g., Gentamicin for Gram-positive, Sulfamethoxazole-trimethoprim for Gram-negative)
-
Negative control (e.g., a structurally similar but inactive benzoic acid derivative like 4-chlorobenzoic acid or 3-nitrobenzoic acid)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC 43300, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
McFarland standards (0.5)
Experimental Workflow
Caption: Standard workflow for MIC and MBC determination.
Step-by-Step Procedure
-
Preparation of Reagents and Inoculum:
-
Prepare stock solutions of the test compounds, positive controls, and negative controls in a suitable solvent (e.g., DMSO).
-
Culture the bacterial strains on MHA plates overnight at 37°C.
-
Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
MIC Assay (Broth Microdilution Method):
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds and controls in MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (bacteria and MHB) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Assay:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Safety and Toxicity Considerations
According to safety data sheets, 2-chloro-5-nitrobenzoic acid is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It is also very toxic to aquatic life.[4] The toxicological properties of many nitroaromatic compounds are a concern, as they can be associated with mutagenicity.[1] Therefore, any in vivo applications would require thorough toxicological evaluation.
Conclusion and Future Directions
2-Chloro-5-nitrobenzoic acid and its derivatives represent a promising area for the discovery of new antibacterial agents. The available data suggests that chemical modification of the parent compound can lead to derivatives with enhanced and, in some cases, selective antibacterial activity. The potent activity of the coordination polymer derivative against MRSA is particularly noteworthy and warrants further investigation.
Future research should focus on:
-
Determining the precise MIC and MBC values for 2-chloro-5-nitrobenzoic acid and a wider range of its derivatives against a broader panel of clinically relevant bacteria.
-
Elucidating the specific mechanism of action to understand the molecular targets of these compounds.
-
Conducting structure-activity relationship (SAR) studies to optimize the antibacterial potency and selectivity.
-
Performing comprehensive toxicity studies to assess the safety profile of the most promising candidates for potential therapeutic applications.
By systematically exploring the antibacterial potential of 2-chloro-5-nitrobenzoic acid and its analogs, the scientific community can continue to build a diverse arsenal of compounds to combat the growing threat of antibiotic resistance.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method | Jurnal Kesehatan Prima [jkp.poltekkes-mataram.ac.id]
- 4. dovepress.com [dovepress.com]
- 5. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
A Comparative Guide to the Cytotoxicity of Bioactive Compounds from Cyanobacteria
For researchers, scientists, and professionals in drug development, the vast chemical diversity of natural products represents a promising frontier for novel therapeutic discovery. Among these, compounds derived from cyanobacteria have emerged as a particularly rich source of potent cytotoxic agents with significant potential in oncology. This guide provides an in-depth, objective comparison of the cytotoxic properties of several key cyanobacterial compounds, supported by experimental data and detailed methodologies. Our focus is to move beyond a simple cataloging of data, offering instead a causal understanding of experimental choices and a self-validating framework for assessing these powerful molecules.
Introduction: The Promise of Cyanobacterial Cytotoxins
Cyanobacteria, often referred to as blue-green algae, are ancient photosynthetic prokaryotes that produce a vast array of secondary metabolites.[1] Many of these compounds have been honed by evolution to exhibit potent biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines.[2][3] Their unique and often complex chemical structures make them attractive candidates for drug development, offering novel mechanisms of action that can overcome resistance to existing therapies.[4]
This guide will delve into the cytotoxic profiles of several prominent cyanobacterial compounds, including apratoxins, symplostatins, microcystins, and nodularins. We will compare their potencies across different cancer cell lines, elucidate their mechanisms of action with a focus on apoptotic pathways, and provide detailed protocols for the key cytotoxicity assays used in their evaluation.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC50 values for several cyanobacterial compounds against a range of human cancer cell lines. It is crucial to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as the specific cell line, exposure time, and assay method can significantly influence the results.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Apratoxin A | NCI-H460 (Lung Carcinoma) | 2-89.9 nM | |
| HT-29 (Colon Adenocarcinoma) | 21-72 nM | ||
| HeLa (Cervical Carcinoma) | 21-72 nM | ||
| U20S (Osteosarcoma) | 21-72 nM | ||
| HCT-116 (Colon Carcinoma) | 21-72 nM | ||
| Apratoxin D | NCI-H460 (Lung Carcinoma) | 2-89.9 nM | |
| Symplostatin 1 | H-460 (Lung Cancer) | 40 nM | [5] |
| Neuro-2a (Neuroblastoma) | 29 nM | [5] | |
| Microcystin-LR (MC-LR) | Myeloma Sp2/01 | 29-39 µl (of extract) | [6] |
| KB (Oral Epidermoid Carcinoma) | >18.75 µg/ml | [7] | |
| H-4-II-E (Rat Hepatoma) | >18.75 µg/ml | [7] | |
| ACHN (Kidney Adenocarcinoma) | Significant decrease in viability at 50 µM | [8] | |
| HEK-293 (Embryonic Kidney) | Significant decrease in viability at 50 µM | [8] | |
| Nodularin | Hepatocytes (Primary Rat) | LD50 of 50 µg/kg (in vivo, mouse) | [9] |
| Bisebromoamide | HeLa S3 (Cervical Carcinoma) | 40 nM | |
| 769-P (Kidney Cancer) | - | ||
| 786-O (Kidney Cancer) | - | ||
| Caylobolide A | HCT-116 (Colon Carcinoma) | 9.9 µM | |
| Caylobolide B | HT-29 (Colorectal Adenocarcinoma) | 4.5 µM | |
| HeLa (Cervical Carcinoma) | 12.2 µM |
Mechanisms of Action: Unraveling the Pathways to Cell Death
The cytotoxic effects of many cyanobacterial compounds are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[6]
The Intrinsic and Extrinsic Apoptosis Pathways
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspase-8.[10]
The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.[6][7]
Both caspase-8 and caspase-9 can then activate executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7]
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Modulation of Apoptotic Pathways by Cyanobacterial Compounds
Several cyanobacterial compounds exert their cytotoxic effects by directly or indirectly influencing these apoptotic pathways.
-
Microcystins and Nodularins: These cyclic peptides are potent inhibitors of protein phosphatases 1 and 2A.[9][11][12] This inhibition leads to hyperphosphorylation of numerous cellular proteins, including members of the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. By altering the phosphorylation state of Bcl-2 family proteins, microcystins and nodularins can shift this balance in favor of apoptosis.[2][13]
-
Apratoxin A: This potent cyclodepsipeptide has a unique mechanism of action. It targets the Sec61 translocon, a protein complex responsible for the translocation of newly synthesized polypeptides into the endoplasmic reticulum.[14][15][16] By blocking this process, apratoxin A prevents the proper folding and maturation of a wide range of proteins, including those essential for cell survival. This disruption of protein homeostasis can trigger the unfolded protein response (UPR), which, if prolonged or severe, can lead to the induction of apoptosis.[17] Apratoxin A has been shown to induce G1-phase cell cycle arrest and apoptosis.[17]
-
Symplostatin 1: This dolastatin 10 analogue is a potent inhibitor of tubulin polymerization.[18] By disrupting the microtubule network, symplostatin 1 interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[19][20]
Caption: Regulation of the intrinsic apoptosis pathway by the Bcl-2 family.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The following are detailed, step-by-step methodologies for two of the most common colorimetric assays used to assess the cytotoxicity of natural products: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7][10][21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyanobacterial compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH released into the culture medium is proportional to the number of dead cells.[8][22][23][24][25]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).
Caption: Workflow for the LDH cytotoxicity assay.
Conclusion and Future Directions
The cytotoxic compounds derived from cyanobacteria represent a vast and largely untapped resource for the discovery of novel anticancer agents. Their potent and often unique mechanisms of action offer exciting possibilities for the development of new therapeutic strategies. This guide has provided a comparative overview of the cytotoxicity of several key cyanobacterial compounds, detailed the underlying apoptotic pathways, and presented robust protocols for their evaluation.
As research in this field continues, a deeper understanding of the specific molecular targets and signaling pathways of these compounds will be crucial. Further investigation into the synergistic effects of these compounds with existing chemotherapeutic agents may also lead to more effective and less toxic cancer treatments. The continued exploration of the chemical diversity of cyanobacteria, coupled with rigorous and standardized cytotoxicity testing, holds immense promise for the future of oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Compounds from Cyanobacteria and their Implications in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Apoptotic microtubules delimit an active caspase free area in the cellular cortex during the execution phase of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. On the Chemistry, Toxicology and Genetics of the Cyanobacterial Toxins, Microcystin, Nodularin, Saxitoxin and Cylindrospermopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Microcystin-LR - Wikipedia [en.wikipedia.org]
- 12. The cytotoxicity of microcystin-LR: ultrastructural and functional damage of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Marine Benthic Cyanobacteria Contain Apoptosis-Inducing Activity Synergizing with Daunorubicin to Kill Leukemia Cells, but not Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Apratoxin a reversibly inhibits the secretory pathway by preventing cotranslational translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apratoxin A - Wikipedia [en.wikipedia.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mdpi.com [mdpi.com]
- 20. Enhanced tumor cell killing by ultrasound after microtubule depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-cyanobenzoic Acid
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. 2-Chloro-5-cyanobenzoic acid (CAS No. 89891-83-8) is a substituted aromatic compound whose utility in synthesis is matched by its potential hazards. Its structure, featuring a chlorinated ring, a carboxylic acid, and a nitrile group, demands a multi-faceted approach to its handling and disposal.
This guide moves beyond mere procedural lists to provide a framework for decision-making, grounded in the chemical principles that dictate its risks. By understanding the "why" behind each step, we can ensure a self-validating system of safety and compliance in our laboratories.
Hazard Profile and Risk Assessment: Understanding the Molecule
The disposal procedure for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of this compound presents three key areas of concern: the chlorinated aromatic system, the acidic carboxyl group, and the toxicologically significant cyano (nitrile) group.
According to the Globally Harmonized System (GHS), this compound is classified with significant acute and chronic hazards.[1] A summary of its hazard profile is essential for any risk assessment.
| Hazard Class | GHS Hazard Statement | Primary Risk and Rationale |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1] | Ingestion can lead to systemic toxic effects. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[1] | The compound can be absorbed through the skin, causing toxicity. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[1] | Inhalation of the dust can damage the respiratory tract and lead to systemic poisoning. |
| Skin Irritation | H315: Causes skin irritation[1] | As a carboxylic acid, it can cause localized irritation and inflammation upon contact. |
| Eye Irritation | H319: Causes serious eye irritation[1] | Direct contact can result in significant damage to eye tissue. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Inhaled dust can irritate the nose, throat, and lungs. |
The most critical, yet often overlooked, risk is the potential for the cyano group to hydrolyze under acidic conditions, which could release highly toxic hydrogen cyanide (HCN) gas.[2] Therefore, under no circumstances should this compound be mixed with acidic waste streams.
Pre-Disposal Operations: Safe Handling and Spill Management
Proper disposal is the final step in a chain of safe handling practices. Before disposal, the chemical must be stored, handled, and, if necessary, managed in the event of a spill.
Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE when handling this compound.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile or Neoprene gloves[2][3] | Provides a barrier against dermal absorption and skin irritation. |
| Eye Protection | Chemical safety goggles or face shield[4][5] | Protects against dust particles causing serious eye irritation. |
| Body Protection | Lab coat[2] | Prevents contamination of personal clothing. |
| Respiratory | Use only in a chemical fume hood[2] | Engineering control is the primary method to prevent inhalation of harmful dust. |
Emergency Spill Response Protocol
Small, incidental spills of solid this compound can be managed by trained laboratory personnel. The following workflow provides a logical sequence of actions.
Caption: Spill Response Decision Flowchart.
The Core Disposal Workflow: From Laboratory to Destruction
Disposing of this compound is not a matter of simple dilution or neutralization. Its chlorinated and nitrile functionalities necessitate a definitive destruction method. The only universally accepted and environmentally sound method is high-temperature incineration by a licensed professional waste management facility.[6][7]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Collect all waste materials, including the primary container and any contaminated items (e.g., weigh boats, gloves, spill cleanup debris), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label must read: "Hazardous Waste: this compound" and include the relevant hazard pictograms.
-
This waste falls under the category of halogenated organic waste. It must not be mixed with non-halogenated solvents, aqueous waste, or acidic waste.
-
-
Container Management:
-
Use a robust, leak-proof container compatible with chlorinated solids. A high-density polyethylene (HDPE) drum or pail is appropriate.
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[8]
-
-
Arrange for Professional Disposal:
-
Mechanism of Destruction: High-Temperature Incineration:
-
The designated disposal method for this compound is incineration in a facility equipped with afterburners and scrubbers.[6]
-
Expert Rationale: High temperatures (typically >850°C) are required to break the stable C-Cl and C-C bonds. The process is designed to convert the compound to simpler, inorganic products like carbon dioxide (CO2), water (H2O), hydrogen chloride (HCl), and nitrogen oxides (NOx).[4][9] The acidic gases (HCl and NOx) are then neutralized and "scrubbed" from the incinerator's exhaust stream to prevent their release into the atmosphere, in compliance with EPA regulations.[6][10]
-
The following diagram outlines the definitive workflow for compliant disposal.
Caption: Compliant Waste Disposal Workflow.
Regulatory Grounding
All chemical disposal procedures are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides the framework for "cradle-to-grave" management of hazardous waste.[11] this compound would be classified as hazardous due to its toxicity and characteristics, making it subject to these stringent regulations. Adherence to the protocol outlined above ensures compliance with these federal mandates as well as state and local laws.[9][12]
By integrating a deep understanding of chemical hazards with rigorous, compliant procedures, we uphold our primary responsibility as scientists: to advance knowledge while ensuring the safety of ourselves, our colleagues, and the environment.
References
- 1. This compound | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 11. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
